gH625
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C106H161N33O25 |
|---|---|
Peso molecular |
2297.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C106H161N33O25/c1-15-54(8)83(102(162)127-70(27-21-33-116-105(110)111)92(152)122-55(9)87(147)129-72(86(109)146)38-61-23-17-16-18-24-61)137-99(159)74(36-52(4)5)130-88(148)56(10)125-96(156)79(43-81(108)144)134-97(157)76(39-62-29-31-66(143)32-30-62)132-98(158)78(42-65-46-115-50-121-65)131-89(149)57(11)124-95(155)77(40-63-44-118-69-26-20-19-25-67(63)69)133-93(153)71(28-22-34-117-106(112)113)128-103(163)84(59(13)141)138-100(160)75(37-53(6)7)135-104(164)85(60(14)142)139-101(161)80(48-140)136-90(150)58(12)123-94(154)73(35-51(2)3)126-82(145)47-119-91(151)68(107)41-64-45-114-49-120-64/h16-20,23-26,29-32,44-46,49-60,68,70-80,83-85,118,140-143H,15,21-22,27-28,33-43,47-48,107H2,1-14H3,(H2,108,144)(H2,109,146)(H,114,120)(H,115,121)(H,119,151)(H,122,152)(H,123,154)(H,124,155)(H,125,156)(H,126,145)(H,127,162)(H,128,163)(H,129,147)(H,130,148)(H,131,149)(H,132,158)(H,133,153)(H,134,157)(H,135,164)(H,136,150)(H,137,159)(H,138,160)(H,139,161)(H4,110,111,116)(H4,112,113,117)/t54-,55-,56-,57-,58-,59+,60+,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-,85-/m0/s1 |
Clave InChI |
ZBJKJMLEWCUVNE-TYKUTRGCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of gH625
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide gH625 is a membranotropic sequence derived from glycoprotein (B1211001) H (gH) of the Herpes Simplex Virus type 1 (HSV-1).[1][2] Initially identified as a membrane-perturbing domain involved in the fusion of the viral envelope with cellular membranes, this compound has garnered significant interest for its ability to traverse biological membranes.[1][2] This property has led to its extensive investigation and application as a cell-penetrating peptide (CPP) for the intracellular delivery of a wide array of therapeutic and diagnostic agents.[1][3] Unlike many cationic CPPs that primarily utilize the endocytic pathway, this compound is notable for its capacity to directly translocate across the plasma membrane, thereby offering a potential mechanism to bypass endosomal entrapment and degradation of its cargo.[1][2] Its ability to cross the blood-brain barrier (BBB) further highlights its potential in the development of therapeutics for central nervous system (CNS) disorders.[1][4] This guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound.
Structure of this compound
The this compound peptide is a sequence of 19-20 amino acids. A commonly studied sequence is H₂N-HGLASTLTRWAHYNALIRAF-CONH₂.[5] Its structure is characterized by a high content of hydrophobic residues, including glycine, alanine, leucine, and aromatic residues like tryptophan and tyrosine.[1][5]
In aqueous solutions, this compound typically adopts a random coil conformation.[5] However, upon interaction with a lipid membrane environment, it undergoes a conformational change to form an amphipathic α-helix.[1][5] This helical structure is crucial for its function, positioning its hydrophobic residues to interact with the lipid core of the membrane and its polar or charged residues to face the aqueous environment or the polar head groups of the phospholipids.[1] The tryptophan and tyrosine residues are often located at the membrane interface, playing a key role in anchoring the peptide to the bilayer.[1] The N-terminal histidine and a C-terminal arginine have been shown to be important for its fusogenic activity and initial interaction with the membrane.[5]
Core Function: Membrane Interaction and Translocation
The primary function of this compound is to interact with and penetrate lipid bilayers, a property that underpins its utility as a drug delivery vector.[1][4] The mechanism of translocation is believed to be a multi-step process:
-
Adsorption: The peptide initially adsorbs to the surface of the cell membrane. This interaction is facilitated by both electrostatic and hydrophobic forces.
-
Insertion: The hydrophobic and amphipathic nature of the peptide drives its insertion into the lipid bilayer.[1] The peptide orients itself within the membrane, with its N-terminal side penetrating deeper into the bilayer.[1]
-
Translocation: this compound is thought to cross the membrane primarily through a direct translocation mechanism.[1][2] This process involves the peptide transiently disrupting the local membrane structure, allowing it and its conjugated cargo to move into the cytoplasm. While direct translocation is a major route, some studies suggest that endocytic pathways can also be involved to a minor extent, depending on the nature of the cargo.[2][6]
This ability to facilitate direct entry into the cytosol is a significant advantage in drug delivery, as it can help the therapeutic payload avoid the degradative environment of the endo-lysosomal pathway.[6]
Applications in Drug Development
The unique properties of this compound make it a versatile tool for delivering a diverse range of molecules that would otherwise be membrane-impermeable.
-
Small Molecules and Peptides: this compound can be conjugated to small molecule drugs or therapeutic peptides to enhance their intracellular uptake.
-
Nucleic Acids: It has been used in strategies for the delivery of siRNA, demonstrating the potential to overcome barriers in gene therapy.[7][8]
-
Nanoparticles and Liposomes: Functionalizing the surface of nanoparticles, quantum dots, and liposomes with this compound significantly enhances their cellular internalization and can alter their intracellular trafficking.[1][2] This has been shown to improve the efficacy of encapsulated drugs, such as doxorubicin, in cancer cell lines.[1]
-
Blood-Brain Barrier Penetration: One of the most promising applications of this compound is in delivering cargo to the central nervous system.[1][4][9] In vivo studies in rats have demonstrated that intravenously administered this compound can cross the BBB and accumulate in the brain without apparent toxicity.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the cellular uptake and stability of this compound.
| Parameter | Cell Line / Condition | Value | Reference |
| Cellular Uptake | SH-SY5Y (neuroblastoma) | >90% | [4] |
| U-87 MG (glioblastoma) | >90% | [4] | |
| Plasma Stability | Rat Plasma (in vitro) | Intact up to 3.5 hours | [4] |
| In Vivo Distribution | Rat (intravenous) | Detected in brain within 3.5 hours | [4] |
Table 1: Cellular Uptake and Stability of this compound
| Nanoparticle Type | Cell Line | Incubation Time | Uptake Enhancement (vs. non-functionalized) | Reference |
| siRNA-loaded CS-MSN | MDA-MB-231 | Not specified | 1.7-fold higher inhibition of GFP | [11] |
| Doxorubicin-loaded Liposomes | HeLa | Not specified | Enhanced penetration and altered intracellular distribution | [1] |
Table 2: this compound-Mediated Cargo Delivery Enhancement
Detailed Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the structure and function of this compound.
This protocol describes the synthesis of this compound using the Fmoc/tBu strategy.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH for the example sequence) using a coupling agent like N,N'-Diisopropylcarbodiimide (DIC) and an activator like 1-Hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid to the resin and shake for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification and Characterization: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
This protocol is used to determine the secondary structure of this compound in different environments.
-
Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare membrane-mimicking environments, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or liposomes.
-
CD Spectra Acquisition: Record far-UV CD spectra (typically 195-260 nm) of the peptide in the buffer alone and in the presence of the membrane mimics.[2] Use a quartz cuvette with a 0.1 cm path length.
-
Data Analysis: The CD spectrum in buffer is expected to show a minimum around 200 nm, characteristic of a random coil.[2] In the presence of membrane mimics, a transition to an α-helical structure will be indicated by the appearance of two minima around 208 and 222 nm.[2]
This protocol quantifies the internalization of fluorescently labeled this compound.
-
Peptide Labeling: Synthesize this compound with a fluorescent label (e.g., NBD or FITC) at the N-terminus.
-
Cell Culture: Plate cells (e.g., HeLa or SH-SY5Y) in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled this compound in serum-free medium for a specified time (e.g., 1-4 hours) at 37°C. Include untreated cells as a negative control.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. The geometric mean fluorescence intensity correlates with the amount of internalized peptide.
Visualizations: Pathways and Workflows
The following diagram illustrates the proposed mechanism by which this compound facilitates the delivery of cargo across the cell membrane.
Caption: Proposed mechanism of this compound-mediated cargo delivery across the plasma membrane.
This diagram outlines a typical experimental workflow to assess the effectiveness of this compound as a delivery agent for a specific cargo.
Caption: Experimental workflow for assessing the delivery efficacy of a this compound-cargo conjugate.
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a milestone in understanding the many roles of membranotropic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound Cell-Penetrating Peptide Promotes the Endosomal Escape of Nanovectorized siRNA in a Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
gH625 Peptide: A Technical Guide to Blood-Brain Barrier Transport and CNS Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gH625 peptide, a promising vehicle for drug delivery across the blood-brain barrier (BBB). Derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus Type 1 (HSV-1), this compound has demonstrated a remarkable ability to traverse cellular membranes and the formidable BBB, opening new avenues for the treatment of central nervous system (CNS) disorders.[1][2][3] This document details the mechanism of this compound-mediated transport, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its evaluation, and provides visual representations of its transport pathway and experimental workflows.
Core Concepts and Mechanism of Action
The this compound peptide is a 19-residue membranotropic peptide, identified as a membrane-perturbing domain of HSV-1's glycoprotein H.[1][2] Its primary mechanism of action involves direct interaction with and perturbation of the lipid bilayer of cell membranes, enabling it to bypass traditional receptor-mediated endocytic pathways.[1][2] This direct translocation is a key advantage, as it suggests that any cargo attached to this compound could be made immediately available within the target cell's cytoplasm.[1]
Studies suggest that this compound's transport across the BBB is a rapid, concentration-dependent process that is not reliant on specific receptors or transporters.[1] This is in contrast to many other cell-penetrating peptides (CPPs) that are highly positively charged and are thought to utilize absorptive-mediated transcytosis.[1] The hydrophobic nature of this compound is believed to be a key determinant of its ability to interact with and cross biological membranes.[1] Upon interaction with membranes that mimic the BBB, this compound undergoes a conformational change to a more helical structure, which is thought to be crucial for its uptake mechanism.[4][5][6]
Quantitative Data on this compound Transport and Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Cell Type | This compound Uptake Efficiency | Assay | Reference |
| SH-SY5Y | Human Neuroblastoma | > 90% | Spectrofluorimetry | [1] |
| U-87 MG | Human Astrocytoma | > 90% | Spectrofluorimetry | [1] |
Table 2: In Vivo Biodistribution and BBB Penetration of NBD-gH625 in Rats
| Organ | Percentage of Delivered Peptide | Time Point | Method | Reference |
| Brain (BBB) | ~1.5% | 3.5 hours | Fluorescence Microscopy Analysis | [5] |
| Brain (Parenchyma) | ~0.5% | 3.5 hours | Fluorescence Microscopy Analysis | [5] |
| Liver | ~4.5% | 3.5 hours | Fluorescence Microscopy Analysis | [5] |
Note: The percentage of delivered peptide was estimated based on integrated density of fluorescence from NBD-labeled this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's BBB transport capabilities.
In Vitro Cellular Uptake Assay (Based on Spectrofluorimetric Analysis)
This protocol is designed to quantify the internalization of fluorescently labeled this compound into cultured cells.
-
Cell Culture: Plate SH-SY5Y or U-87 MG cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound (e.g., NBD-gH625) in an appropriate solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the this compound-containing medium. Incubate the cells for a specified period (e.g., 2 hours) at 37°C.
-
Removal of External Peptide: After incubation, wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10 minutes.
-
Quantification: Transfer the cell lysates to a 96-well black plate. Measure the fluorescence intensity using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Data Analysis: Create a standard curve using known concentrations of the fluorescently labeled this compound to determine the amount of internalized peptide in the cell lysates. Express the uptake as a percentage of the total administered peptide.
In Vivo Blood-Brain Barrier Transport Study in Rats
This protocol describes an in vivo experiment to assess the ability of this compound to cross the BBB.
-
Animal Model: Use adult male Wistar rats (or a similar strain) weighing approximately 200-250g.
-
Peptide Administration: Administer fluorescently labeled this compound (e.g., NBD-gH625) via intravenous (IV) injection (e.g., through the tail vein). The dosage will depend on the specific experimental design (e.g., 50 µg per 100 g of body weight).
-
Time Course: Euthanize the animals at specific time points after injection (e.g., 3.5 hours).[1][3]
-
Tissue Collection: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde to fix the tissues. Carefully dissect the brain and liver.
-
Tissue Processing: Post-fix the tissues in 4% paraformaldehyde overnight, then cryoprotect them in a sucrose (B13894) solution. Section the tissues using a cryostat.
-
Fluorescence Microscopy: Mount the tissue sections on slides and visualize them using a fluorescence microscope equipped with the appropriate filters for the fluorescent label.
-
Image Analysis: Capture images of different brain regions (e.g., cortex, hippocampus) and the liver. Quantify the fluorescence intensity in different compartments (e.g., blood vessels vs. brain parenchyma) using image analysis software to assess BBB penetration and biodistribution.
Visualizations: Pathways and Workflows
Proposed Mechanism of this compound Blood-Brain Barrier Transport
Caption: Proposed direct translocation mechanism of this compound across the BBB.
Experimental Workflow for In Vitro Cellular Uptake Assessment
Caption: Workflow for quantifying this compound cellular uptake in vitro.
Logical Relationship of this compound as a Drug Delivery Vector
Caption: Logical flow of this compound-mediated drug delivery to the CNS.
Conclusion and Future Directions
The this compound peptide represents a significant advancement in the field of CNS drug delivery.[1] Its ability to efficiently cross the blood-brain barrier through a direct, non-endocytic mechanism makes it an attractive vector for a wide range of therapeutic molecules, including small molecules, proteins, and nanoparticles.[1][2] While in vivo studies have shown some sequestration by the liver, the demonstrated penetration into the brain parenchyma and uptake by neurons underscores its potential.[1][5] Further research is warranted to optimize this compound-based delivery systems, potentially through modifications to enhance BBB specificity and reduce peripheral clearance. The development of this compound-conjugated therapeutics holds great promise for treating a variety of neurological disorders that are currently limited by the challenge of drug delivery to the brain.
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in v… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in vitro model and implications for delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
gH625 Membranotropic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
gH625 is a 20-amino-acid peptide derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus 1 (HSV-1). It has garnered significant attention in the scientific community for its potent membranotropic properties, enabling it to interact with and traverse cellular membranes. This capability has positioned this compound as a promising tool for drug delivery, capable of transporting a variety of cargo molecules, including proteins, quantum dots, and liposomes, across the blood-brain barrier.[1][2][3] This technical guide provides an in-depth overview of the core membranotropic characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Quantitative Data on this compound Membranotropic Properties
The interaction of this compound with lipid membranes has been quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on this compound and its analogs, providing a comparative overview of its activity under different conditions.
| Parameter | Value | Conditions | Reference |
| Secondary Structure (α-helix %) | |||
| In Buffer | ~5% | 8 µM peptide | [1][4] |
| In 20% TFE | ~22% | 8 µM peptide | [1][4] |
| In DOPG/Chol (60/40 mol/mol) LUVs | Not specified, but shows α-helical characteristics | Peptide/Lipid ratio: 0.05 | [4] |
| In LUVs mimicking BBB | Significant α-helical structure | Peptide/Lipid ratio: 0.08 | [5] |
| In LUVs mimicking liver | Less pronounced α-helical structure than BBB model | Peptide/Lipid ratio: 0.08 | [5] |
Table 1: Secondary Structure of this compound in Different Environments. TFE (Trifluoroethanol) is a solvent known to induce helical structures in peptides. LUVs (Large Unilamellar Vesicles) composed of DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) and Cholesterol (Chol) are used as model membranes. The lipid compositions mimicking the Blood-Brain Barrier (BBB) and liver allow for the study of tissue-specific interactions.
| Parameter | Value | Conditions | Reference |
| Tryptophan Fluorescence Quenching | |||
| Stern-Volmer Constant (Ksv) with Acrylamide (B121943) in Buffer | ~21 M⁻¹ | 4 µM peptide | [1][6] |
| Stern-Volmer Constant (Ksv) with Acrylamide in DOPG/Chol LUVs | Lower than in buffer, indicating membrane insertion | 4 µM peptide, Lipid/Peptide ratio: 200 | [1] |
Table 2: Tryptophan Accessibility of this compound. The tryptophan residue in this compound acts as an intrinsic fluorescent probe. Quenching of its fluorescence by acrylamide, a water-soluble quencher, provides insights into the peptide's insertion into the lipid bilayer. A lower Stern-Volmer constant in the presence of liposomes indicates that the tryptophan residue is less accessible to the aqueous environment, suggesting its burial within the membrane.
| Membrane Composition | Peptide/Lipid Ratio for Max. Fusion | Maximum Fusion (%) | Reference |
| LUVs mimicking Gram-positive bacteria | ~0.2 | 100% | |
| LUVs mimicking Gram-negative bacteria | ~0.1 | 100% | |
| LUVs mimicking eukaryotic cells | ~0.2 | 100% | |
| LUVs mimicking BBB | ~0.05 | High fusogenic ability | [7] |
| LUVs mimicking liver | ~0.7 | Lower fusogenic ability than BBB model | [7] |
Table 3: Membrane Fusion Activity of this compound. This table presents data on the ability of this compound to induce the merging of lipid bilayers, a key aspect of its membranotropic activity. The data for Gram-positive/negative and eukaryotic cells is for a hybrid peptide containing this compound, highlighting its potent fusogenic properties. The peptide-to-lipid ratio required to achieve maximum fusion provides a measure of its efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the membranotropic properties of this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol is used to determine the secondary structure of this compound in different environments.
Methodology:
-
Sample Preparation:
-
Dissolve synthetic this compound peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 8-10 µM.
-
For membrane-mimicking environments, prepare Large Unilamellar Vesicles (LUVs) of the desired lipid composition (e.g., DOPG/Cholesterol) by extrusion.
-
Incubate the peptide with the LUVs at a specific peptide-to-lipid molar ratio (e.g., 1:20) for a sufficient time to allow for interaction.
-
-
CD Spectra Acquisition:
-
Use a Jasco J-815 spectropolarimeter or equivalent.
-
Acquire spectra in the far-UV region (190-260 nm) at 25°C using a 1 mm path length quartz cuvette.
-
Set the scanning speed to 50 nm/min, with a bandwidth of 1 nm and a data pitch of 0.5 nm.
-
Average at least three scans for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer (or buffer with LUVs) from the corresponding peptide spectrum to correct for background absorbance.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectra using deconvolution software (e.g., CONTIN, SELCON3, or K2D) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Tryptophan Fluorescence Quenching for Membrane Insertion
This protocol assesses the insertion of the this compound tryptophan residue into the lipid bilayer.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) at a concentration of 4 µM.
-
Prepare LUVs of the desired lipid composition.
-
Prepare a stock solution of a water-soluble quencher, such as acrylamide (e.g., 5 M).
-
-
Fluorescence Measurements:
-
Use a fluorescence spectrophotometer (e.g., PerkinElmer LS55).
-
Set the excitation wavelength to 295 nm to selectively excite the tryptophan residue.
-
Record the emission spectra from 310 to 450 nm.
-
Measure the initial fluorescence intensity (F₀) of the this compound solution in the absence and presence of LUVs.
-
Titrate the this compound solution (with or without LUVs) with small aliquots of the acrylamide stock solution.
-
Record the fluorescence intensity (F) at the emission maximum after each addition of the quencher.
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution.
-
Plot the ratio of the initial fluorescence to the fluorescence in the presence of the quencher (F₀/F) against the quencher concentration [Q].
-
Determine the Stern-Volmer quenching constant (Ksv) by linear regression of the initial part of the plot according to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]. A lower Ksv in the presence of LUVs indicates reduced accessibility of the tryptophan to the quencher and thus, membrane insertion.
-
NBD/Rhodamine Lipid Mixing Assay for Membrane Fusion
This assay quantifies the ability of this compound to induce the fusion of lipid vesicles.
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare two populations of LUVs:
-
Labeled LUVs: Incorporate 1 mol% of NBD-PE (donor fluorophore) and 1 mol% of Rhodamine-PE (acceptor fluorophore) into the lipid mixture.
-
Unlabeled LUVs: Prepare with the same lipid composition but without the fluorescent probes.
-
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled LUVs at a molar ratio of 1:9 to a final lipid concentration of 0.1 mM in the desired buffer.
-
Set the excitation wavelength to 465 nm (for NBD) and the emission wavelength to 530 nm.
-
Record the baseline fluorescence (F₀).
-
Add this compound to the cuvette at various peptide-to-lipid ratios.
-
Monitor the increase in NBD fluorescence over time as a result of lipid mixing, which dilutes the probes and decreases FRET efficiency.
-
-
Data Analysis:
-
To determine the 100% fusion value (F_max), add a detergent (e.g., 0.1% Triton X-100) to the vesicle suspension to completely disrupt the vesicles and achieve maximum probe dilution.
-
Calculate the percentage of fusion at a given time point (t) using the following formula: % Fusion = [(F_t - F₀) / (F_max - F₀)] * 100
-
Calcein (B42510) Leakage Assay for Membrane Permeabilization
This protocol measures the ability of this compound to disrupt membrane integrity and cause the leakage of vesicular contents.
Methodology:
-
Liposome Preparation:
-
Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM) in the desired buffer.
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Leakage Assay:
-
Dilute the calcein-loaded LUVs in the assay buffer in a fluorometer cuvette to a suitable lipid concentration.
-
Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.
-
Record the baseline fluorescence (F₀), which should be low due to self-quenching.
-
Add this compound at various concentrations to the liposome suspension.
-
Monitor the increase in fluorescence intensity over time as calcein leaks out of the vesicles and becomes de-quenched upon dilution in the external medium.
-
-
Data Analysis:
-
Determine the 100% leakage value (F_max) by adding a detergent (e.g., 0.1% Triton X-100) to completely lyse the vesicles.
-
Calculate the percentage of leakage at a given time point (t) using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's interaction with cellular membranes.
Caption: Initial interaction and insertion of this compound into the lipid bilayer.
Caption: Proposed mechanisms of this compound-mediated membrane translocation and fusion.
Caption: Experimental workflow for the NBD/Rhodamine lipid mixing assay.
Conclusion
The membranotropic peptide this compound exhibits a remarkable ability to interact with and traverse lipid bilayers, primarily through a mechanism involving a conformational change to an α-helical structure upon membrane binding, followed by insertion and destabilization of the membrane.[8] This property allows this compound to induce membrane fusion and to translocate across membranes, making it a highly effective cell-penetrating peptide. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this compound for therapeutic and diagnostic applications. Further research into the precise molecular interactions and the influence of different lipid environments will continue to refine our understanding and expand the utility of this versatile peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Entry of gH625: A Technical Guide to its Uptake Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gH625 peptide, derived from the gH glycoprotein (B1211001) of the Herpes Simplex Virus 1 (HSV-1), has emerged as a promising vector for intracellular drug delivery. Its ability to efficiently traverse cellular membranes while carrying a variety of cargo molecules has garnered significant interest in the field of therapeutic development. This technical guide provides an in-depth exploration of the cellular uptake pathway of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in harnessing its full potential.
Core Cellular Uptake Mechanisms: A Dual Strategy
The cellular internalization of this compound is predominantly mediated by a direct translocation mechanism, a process driven by its intrinsic membranotropic properties.[1][2][3] However, a secondary, endocytic pathway can also be involved, particularly when this compound is conjugated to larger cargo molecules.[4][5][6]
Direct Translocation: The Primary Route of Entry
The primary mode of this compound entry is a rapid, energy-independent process of direct translocation across the plasma membrane. This is attributed to the peptide's amphipathic and hydrophobic nature, which facilitates its interaction with the lipid bilayer.[1][5] Upon interaction with the cell surface, this compound is thought to adopt a helical conformation, allowing it to insert into the membrane and cause transient destabilization, ultimately leading to its passage into the cytoplasm.[1][3] This direct entry mechanism is advantageous for drug delivery as it bypasses the endo-lysosomal pathway, preventing the degradation of the peptide and its associated cargo.
Endocytosis and Endosomal Escape: A Secondary Pathway for Cargo Delivery
When coupled with cargo such as nanoparticles or proteins, this compound can utilize the cell's endocytic machinery for internalization.[4][6] While this subjects the this compound-cargo conjugate to entrapment within endosomes, the peptide's fusogenic properties play a crucial role in facilitating endosomal escape.[4][6] This allows the cargo to be released into the cytoplasm, where it can exert its therapeutic effect. The ability of this compound to promote escape from endosomes is a critical feature for the successful delivery of macromolecular drugs.
Quantitative Analysis of this compound Cellular Uptake
The efficiency of this compound internalization has been quantified in various cell lines. The following tables summarize key findings from published studies.
| Cell Line | Peptide/Conjugate | Concentration | Incubation Time | Uptake Efficiency (%) | Reference |
| SH-SY5Y | This compound | 1 µM | 2 hours | ~30% | [7] |
| SH-SY5Y | This compound | 5 µM | 2 hours | 80-90% | [7] |
| U-87 MG | This compound | 1 µM | 2 hours | ~30% | [7] |
| U-87 MG | This compound | 5 µM | 2 hours | 80-90% | [7] |
| HeLa | This compound-c-prune | 5 µM | 10 minutes | ~50% | [1] |
Table 1: Cellular Uptake Efficiency of this compound and its Conjugate. This table presents the percentage of cellular internalization of this compound and a this compound-protein conjugate in different cell lines at various concentrations and incubation times.
| Cell Line | Conjugate | Inhibitor | Inhibition of Uptake (%) | Reference |
| HeLa | This compound-c-prune | Sodium Azide (NaN3) | >90% | [1] |
| HeLa | This compound-c-prune | Cytochalasin D | ~80% | [1] |
| HeLa | This compound-c-prune | Low Temperature (4°C) | >90% | [1] |
Table 2: Inhibition of Cellular Uptake of this compound-c-prune Conjugate. This table shows the percentage of uptake inhibition of a this compound-protein conjugate in the presence of various endocytosis inhibitors, indicating the involvement of an active, energy-dependent process for the conjugate's internalization.
Visualizing the Pathways and Processes
To provide a clearer understanding of the this compound uptake mechanisms and the experimental approaches used to study them, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake pathways of this compound peptide.
Caption: General workflow for quantifying this compound cellular uptake.
Caption: Workflow for this compound uptake inhibition assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound cellular uptake pathway.
Protocol 1: Quantification of this compound Cellular Uptake by Spectrofluorimetry
This protocol is adapted from studies quantifying this compound uptake in SH-SY5Y and U-87 MG cells.[7]
Materials:
-
SH-SY5Y or U-87 MG cells
-
96-well white-bottomed plates
-
Cell culture medium without serum
-
Fluorescently labeled this compound (e.g., NBD-gH625)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl 10 mM, EDTA 5 mM, NaCl 200 mM, 0.2% SDS, Proteinase K 100 µg/mL)
-
Spectrofluorometer
Procedure:
-
Seed 5 x 104 cells per well in a 96-well white-bottomed plate and culture for 20 hours.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add serum-free medium containing the desired concentration of fluorescently labeled this compound (e.g., 1 µM or 5 µM) to the cells.
-
Incubate the plate for 2 hours at 37°C.
-
After incubation, aspirate the medium and wash the cells twice with PBS for 5 minutes each time to remove any unbound peptide.
-
Lyse the cells by adding 200 µL of lysis buffer per well.
-
Measure the fluorescence of the cell lysate using a spectrofluorometer at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Generate a standard curve with known concentrations of the fluorescently labeled this compound to determine the concentration of internalized peptide.
-
Express the uptake as a percentage of the initial amount of peptide added to the well.
Protocol 2: Endocytosis Inhibition Assay
This protocol is based on the methodology used to study the uptake of a this compound-c-prune conjugate in HeLa cells.[1]
Materials:
-
HeLa cells
-
24-well plates
-
Cell culture medium
-
Fluorescently labeled this compound or this compound-conjugate
-
Endocytosis inhibitors (e.g., Sodium Azide at 40 µM, Cytochalasin D)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed HeLa cells in 24-well plates and grow to the desired confluency.
-
For inhibitor treatment, pre-incubate the cells with the cell culture medium containing the specific inhibitor for 30 minutes at 37°C. For low-temperature inhibition, pre-incubate the cells at 4°C.
-
After the pre-incubation period, add the fluorescently labeled this compound or this compound-conjugate to the medium (with or without inhibitor) and incubate for an additional 30 minutes.
-
Following incubation, wash the cells twice with PBS to remove unbound peptide.
-
Analyze the intracellular fluorescence using either fluorescence microscopy for qualitative assessment or flow cytometry for quantitative analysis.
-
For quantitative analysis, normalize the intracellular fluorescence intensity of the inhibitor-treated samples to that of the untreated control cells to determine the percentage of uptake inhibition.
Conclusion
The this compound peptide presents a versatile and efficient platform for intracellular delivery. Its primary reliance on a direct translocation mechanism offers a significant advantage for delivering sensitive therapeutic agents that are susceptible to lysosomal degradation. Furthermore, its ability to facilitate endosomal escape when conjugated to larger molecules expands its utility for a broad range of cargo. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively investigate and utilize the this compound cellular uptake pathway in their drug development endeavors. A thorough understanding of these mechanisms is paramount for the rational design of novel and effective this compound-based therapeutic strategies.
References
- 1. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fusogenic Core: A Technical Guide to the gH625 Peptide of Herpes Simplex Virus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The gH625 peptide, a 20-amino acid sequence derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus 1 (HSV-1), represents a critical domain in the viral fusion machinery. This document provides a comprehensive technical overview of the this compound peptide, detailing its origin, biophysical properties, and its dual role as a mediator of membrane fusion and a potent inhibitor of viral entry. We present a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated molecular pathways and experimental workflows. This guide is intended to serve as a core resource for researchers investigating HSV-1 pathogenesis and developing novel antiviral strategies targeting viral entry.
Introduction
Herpes Simplex Virus (HSV) infection is a global health concern, with HSV-1 being a primary cause of orofacial lesions and a growing contributor to genital herpes. The entry of HSV into host cells is a complex, multi-step process orchestrated by a quartet of viral glycoproteins: gD, gB, and the heterodimeric complex of gH and gL. Within this machinery, glycoprotein H (gH) plays a pivotal, yet not fully elucidated, role in the fusion of the viral envelope with the host cell membrane.
The this compound peptide, corresponding to amino acid residues 625-644 of HSV-1 gH, has been identified as a key membranotropic and fusogenic domain.[1][2] Its hydrophobic nature allows it to interact with and penetrate lipid bilayers, inducing membrane destabilization and fusion.[3] This intrinsic fusogenic activity is not only crucial for viral entry but also presents a unique target for antiviral intervention. Exogenously supplied this compound can competitively inhibit viral fusion, highlighting its potential as a lead compound for antiviral drug development. Furthermore, its ability to traverse cell membranes has led to its exploration as a cell-penetrating peptide for drug delivery applications.[4]
This technical guide consolidates the current knowledge on the this compound peptide, providing researchers with the necessary data and methodologies to further investigate its function and therapeutic potential.
The this compound Peptide: Origin and Sequence
The this compound peptide is a 20-amino acid sequence derived from the C-terminal region of the ectodomain of glycoprotein H (gH) from Herpes Simplex Virus Type 1.
Sequence: H-His-Gly-Leu-Ala-Ser-Thr-Leu-Thr-Arg-Trp-Ala-His-Tyr-Asn-Ala-Leu-Ile-Arg-Ala-Phe-OH[2]
Symbolic Representation: HGLASTLTRWAHYNALIRAF[1]
A closely related 19-residue peptide, gH626-644, lacking the N-terminal histidine, has also been studied for its inhibitory properties.[5] The presence of the N-terminal histidine has been shown to significantly enhance the fusogenic properties of the peptide.
Quantitative Data
The following tables summarize the key quantitative data associated with the biophysical and antiviral properties of the this compound peptide and its analogues.
Table 1: Antiviral Activity of gH Peptides
| Peptide | Virus | Assay | IC50 | Reference |
| gH626-644 | HSV-1 | Plaque Reduction | 60 µM | [5] |
| This compound (on dendrimer) | HSV-1 | Not Specified | 100 nM | Not specified in snippets |
| This compound (on dendrimer) | HSV-2 | Not Specified | 300 nM | Not specified in snippets |
Table 2: Biophysical Properties of this compound
| Property | Method | Conditions | Value | Reference |
| Partition Coefficient (Kp) | Tryptophan Fluorescence | DOPG/Chol (60/40 mol/mol) LUVs | 7.8 x 10³ | [6] |
| Partition Coefficient (Kp) | Tryptophan Fluorescence | PC/Chol LUVs | > 7.8 x 10³ | [6] |
Table 3: Fusogenic Activity of this compound (FRET-based Lipid Mixing Assay)
| Liposome Composition | Peptide/Lipid Ratio for 100% Fusion | Reference |
| DOPG | ~0.2 | [2] |
| DOPG/Chol (60/40 mol/mol) | ~0.15 | [6] |
| DOPC/Chol (60/40 mol/mol) | ~0.1 | [6] |
| Gram-positive bacteria mimic | ~0.2 | [2] |
| Gram-negative bacteria mimic | ~0.1 | [2] |
| Eukaryotic cell mimic | ~0.2 | [2] |
Signaling Pathways and Mechanisms of Action
The entry of HSV-1 into a host cell is a coordinated cascade of events involving multiple glycoproteins. The this compound peptide is intrinsically involved in the fusion step of this process.
HSV-1 Entry Signaling Pathway
The current model of HSV-1 entry involves the following sequential steps:
-
Attachment: The viral glycoproteins gC and/or gB mediate the initial attachment of the virion to heparan sulfate (B86663) proteoglycans on the host cell surface.
-
Receptor Binding: Glycoprotein D (gD) binds to a specific host cell receptor, such as nectin-1 or Herpesvirus Entry Mediator (HVEM).
-
Activation of gH/gL: This binding event triggers a conformational change in gD, which in turn activates the gH/gL heterodimer.
-
Triggering of gB: The activated gH/gL complex then interacts with and triggers the fusogenic activity of glycoprotein B (gB).
-
Membrane Fusion: gB, a class III fusion protein, undergoes a conformational change that drives the fusion of the viral envelope with the host cell membrane, releasing the viral capsid into the cytoplasm.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Properties of WMRK-gH625, a Novel Hybrid Peptide against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides containing membrane-interacting motifs inhibit herpes simplex virus type 1 infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization in tailoring uptake efficacy of the HSV-1 derived membranotropic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
gH625 Interaction with Lipid Bilayers: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the interaction between the gH625 peptide, derived from the Herpes Simplex Virus type 1 (HSV-1) glycoprotein (B1211001) H (gH), and lipid bilayers. This compound is a membranotropic peptide with fusogenic properties, playing a crucial role in the initial stages of viral entry.[1] Its ability to interact with and perturb lipid membranes has also positioned it as a promising tool for drug delivery systems. This document details the molecular mechanisms of this compound-lipid interaction, summarizes key quantitative data from various biophysical studies, provides detailed experimental protocols, and visualizes the associated molecular pathways. This guide is intended for researchers, scientists, and drug development professionals working in virology, membrane biophysics, and drug delivery.
Introduction: The Role of this compound in Viral Fusion and Drug Delivery
Enveloped viruses, such as Herpes Simplex Virus, rely on the fusion of their lipid envelope with the host cell membrane to release their genetic material and initiate infection. This intricate process is mediated by a complex machinery of viral glycoproteins. In HSV-1, the core fusion machinery consists of glycoprotein B (gB), the fusogen, and a heterodimeric complex of glycoprotein H and glycoprotein L (gH/gL).[2][3][4] The gH/gL complex is thought to regulate the fusogenic activity of gB.[2][4]
The this compound peptide, corresponding to amino acid residues 625-644 of gH, has been identified as a key membrane-perturbing domain.[1] It is rich in hydrophobic residues, which facilitates its spontaneous interaction and penetration into the lipid bilayer.[1] Upon interaction with membranes, this compound undergoes a conformational change from a random coil to an α-helical structure.[5][6] This amphipathic helix inserts into the membrane, causing local destabilization and promoting membrane fusion.[1]
Beyond its role in viral entry, the intrinsic ability of this compound to traverse biological membranes has been harnessed for drug delivery applications. It can act as a cell-penetrating peptide (CPP), ferrying various cargoes such as nanoparticles, liposomes, and proteins across the cell membrane, often bypassing the endocytic pathway through a direct translocation mechanism.[7]
Quantitative Analysis of this compound-Lipid Bilayer Interactions
The interaction of this compound with lipid bilayers has been extensively characterized using a variety of biophysical techniques. This section summarizes the key quantitative findings from these studies in a series of structured tables for easy comparison.
Table 1: Liposome (B1194612) Fusion Assays
Lipid mixing assays, often employing Förster Resonance Energy Transfer (FRET) between NBD-PE (donor) and Rhodamine-PE (acceptor) labeled liposomes, are used to quantify the fusogenic activity of this compound.
| Lipid Composition of LUVs | Peptide/Lipid Molar Ratio | Fusion Percentage (%) | Reference |
| PC/Chol (1:1) | 0.2 | ~60 | [1] |
| DOPG/Chol (60:40 mol/mol) | 0.05 | Not specified, but fusion observed | [5] |
Table 2: Circular Dichroism Spectroscopy
Circular dichroism (CD) spectroscopy is employed to analyze the secondary structure of this compound in different environments. The transition from a random coil to an α-helical conformation upon lipid interaction is a hallmark of its activity.
| Environment | Peptide Concentration (µM) | Peptide/Lipid Molar Ratio | Helical Content (%) | Reference |
| Buffer | 8 | N/A | 5 | [5][6] |
| 20% TFE | 8 | N/A | 22 | [5][6] |
| DOPG/Chol (60:40 mol/mol) LUVs | 8 | 0.05 | Not specified, but helical structure observed | [5] |
| LUVs mimicking BBB | 8 | 0.08 | Significant increase in helical content | [8] |
| LUVs mimicking liver | 8 | 0.08 | Lower helical content than in BBB-mimicking LUVs | [8] |
Table 3: Tryptophan Fluorescence Spectroscopy
The intrinsic fluorescence of the tryptophan residue in this compound is sensitive to its local environment. A blue shift in the emission maximum indicates the transfer of the tryptophan residue to a more hydrophobic environment, such as the interior of a lipid bilayer.
| Lipid Composition of LUVs | Peptide Concentration (µM) | Blue Shift (nm) | Reference |
| LUVs mimicking BBB | 4 | ~10-15 | [9] |
| LUVs mimicking liver | 4 | ~5-10 | [9] |
Table 4: Liposome Leakage Assays
Leakage assays, often using fluorescent dyes like calcein (B42510), measure the ability of a peptide to disrupt the integrity of a lipid bilayer and cause the release of its contents.
| Peptide | Lipid Composition | Peptide Concentration | Leakage (%) | Reference |
| This compound analogue (gH-combi) | Not specified | Not specified | Low leakage activity | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with lipid bilayers.
Liposome Preparation (Large Unilamellar Vesicles - LUVs)
-
Lipid Film Hydration:
-
Prepare a lipid mixture of the desired composition (e.g., DOPC, DOPG, Cholesterol) in a round-bottom flask.
-
Dissolve the lipids in an organic solvent (e.g., chloroform/methanol mixture).
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form LUVs of a defined size (typically 100 nm), subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Liposome Fusion Assay (NBD/Rhodamine FRET)
This assay is based on the principle of Förster Resonance Energy Transfer (FRET) between two lipid-soluble fluorescent probes, NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the same liposome population.[11][12][13][14]
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare two populations of LUVs as described in section 3.1.
-
For the labeled liposomes, include 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE in the initial lipid mixture.
-
The second population of liposomes remains unlabeled.
-
-
Fusion Measurement:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:9.
-
Set the excitation wavelength to that of NBD (e.g., 465 nm) and monitor the emission of NBD (e.g., 530 nm).
-
Record the baseline fluorescence.
-
Add the this compound peptide to the cuvette at the desired peptide/lipid molar ratio.
-
Fusion between labeled and unlabeled liposomes results in the dilution of the fluorescent probes, leading to a decrease in FRET and a subsequent increase in NBD fluorescence.
-
To determine 100% fusion, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes.
-
-
Calculation of Fusion Percentage:
-
The percentage of fusion is calculated using the formula: % Fusion = [(F - F₀) / (Fₘₐₓ - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and Fₘₐₓ is the maximum fluorescence after detergent addition.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of this compound in aqueous solution and in the presence of lipid vesicles.[15][16][17][18][19]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare LUVs of the desired lipid composition.
-
-
Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record the CD spectrum of the peptide in buffer alone in a quartz cuvette with a path length of 0.1 cm.
-
Titrate the peptide solution with aliquots of the LUV suspension to achieve the desired peptide/lipid molar ratios.
-
Record the CD spectra at each titration point.
-
Scan in the far-UV region (e.g., 190-250 nm).
-
-
Data Analysis:
Tryptophan Fluorescence Quenching
This technique is used to probe the depth of insertion of the this compound tryptophan residue into the lipid bilayer.[20][21][22][23][24][25][26]
-
Preparation of Brominated Liposomes:
-
Prepare LUVs containing phospholipids (B1166683) with bromine atoms at different positions along the acyl chain (e.g., 6,7-dibromo-PC, 9,10-dibromo-PC, 11,12-dibromo-PC).
-
-
Fluorescence Measurement:
-
In a fluorometer, excite the tryptophan residue of this compound at ~295 nm and record the emission spectrum (typically 310-400 nm).
-
Measure the fluorescence intensity of this compound in the presence of non-brominated liposomes (control).
-
Measure the fluorescence intensity of this compound in the presence of each of the brominated liposome preparations.
-
-
Data Analysis:
-
The bromine atoms act as quenchers of tryptophan fluorescence.
-
The degree of quenching will be greatest when the tryptophan residue is in close proximity to the bromine atoms.
-
By comparing the quenching efficiency of the different brominated lipids, the approximate depth of insertion of the tryptophan residue within the bilayer can be determined.
-
Liposome Leakage Assay (Calcein Release)
This assay determines the extent to which this compound disrupts the membrane integrity, leading to the release of encapsulated contents.[27][28][29][30][31]
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare LUVs in a buffer containing a high concentration of the fluorescent dye calcein (e.g., 50-100 mM). At this concentration, calcein is self-quenched.
-
Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Leakage Measurement:
-
Dilute the calcein-loaded liposomes in a cuvette with buffer.
-
Monitor the fluorescence of calcein at its emission wavelength (e.g., 515 nm) with excitation at ~495 nm.
-
Add this compound to the liposome suspension.
-
If the peptide induces leakage, calcein will be released from the liposomes, become diluted in the external buffer, and its fluorescence will increase due to de-quenching.
-
To determine 100% leakage, add a detergent like Triton X-100 to completely lyse the liposomes.
-
-
Calculation of Leakage Percentage:
-
The percentage of leakage is calculated using the formula: % Leakage = [(F - F₀) / (Fₘₐₓ - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence of the liposomes, and Fₘₐₓ is the maximum fluorescence after detergent addition.
-
Visualizing the Mechanisms of Action
The interaction of this compound with lipid bilayers can be conceptualized through two primary mechanisms: its role in the context of the viral fusion machinery and its function as a direct translocation vector for drug delivery. These processes are visualized below using Graphviz.
HSV-1 Fusion Cascade
The fusion of the HSV-1 envelope with the host cell membrane is a highly regulated process involving a cascade of interactions between viral glycoproteins.[2][3][4][32][33]
Caption: A simplified model of the HSV-1 entry and membrane fusion cascade.
This compound Direct Translocation Mechanism
As a cell-penetrating peptide, this compound can facilitate the entry of cargo into cells via a direct translocation mechanism that does not rely on endocytosis.[7] This process is thought to occur in several steps.
Caption: Proposed multi-step mechanism for the direct translocation of this compound across a lipid bilayer.
Conclusion
The this compound peptide represents a fascinating example of a multi-functional viral protein domain. Its integral role in the HSV-1 fusion process highlights the intricate molecular choreography of viral entry. Furthermore, its inherent ability to efficiently cross lipid bilayers has opened up exciting avenues for the development of novel drug delivery platforms. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the biophysical mechanisms of this compound-membrane interactions and to engineer more effective this compound-based therapeutic and diagnostic tools. Future research will likely focus on elucidating the precise structural rearrangements of this compound within the membrane and on optimizing its cargo-carrying capacity and target specificity for clinical applications.
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Cascade of events governing cell-cell fusion induced by herpes simplex virus glycoproteins gD, gH/gL, and gB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimerization in tailoring uptake efficacy of the HSV-1 derived membranotropic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transport across membrane meets biophysics to unveil the mechanism of action of a novel this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Oriented Circular Dichroism: A Method to Characterize Membrane-Active Peptides in Oriented Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. CD spectroscopy of peptides and proteins bound to large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. edinst.com [edinst.com]
- 22. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. Quantitative Analysis of Protein-Lipid Interactions Using Tryptophan Fluorescence | Semantic Scholar [semanticscholar.org]
- 27. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dysart.co.nz [dysart.co.nz]
- 29. encapsula.com [encapsula.com]
- 30. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 31. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 32. journals.asm.org [journals.asm.org]
- 33. biorxiv.org [biorxiv.org]
Methodological & Application
gH625 Peptide for Enhanced siRNA Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the gH625 peptide's mechanism of action, along with detailed protocols for its use in siRNA delivery. The information is intended to guide researchers in harnessing the potential of this compound for effective gene knockdown in various cell types.
Mechanism of Action
The primary function of this compound in siRNA delivery is to promote endosomal escape. After cellular uptake of a this compound-siRNA complex or a nanocarrier functionalized with this compound, the peptide interacts with the endosomal membrane.[3][4][5] This interaction is thought to induce membrane perturbation, leading to the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA degradation.
Studies have shown that while the initial cellular uptake of this compound-functionalized nanovectors can occur through conventional endocytic pathways such as clathrin- and caveolae-mediated endocytosis, the presence of this compound significantly increases the amount of siRNA that reaches the cytoplasm.[3][4][5]
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved in this compound-mediated siRNA delivery, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing the this compound peptide for siRNA delivery.
| Parameter | Cell Line | Delivery System | Result | Reference |
| Gene Silencing Efficacy | MDA-MB-231 (Triple-Negative Breast Cancer) | This compound-functionalized CS-MSN | 1.7-fold higher GFP inhibition compared to nanovectors without this compound. | [3][4][5] |
| Gene Silencing Efficacy | MDA-MB-231 | This compound-functionalized PEGylated SPIONs with chitosan (B1678972) and poly-L-arginine | 73 ± 3% down-regulation of GFP expression. | [5] |
| Cellular Uptake | SH-SY5Y (Neuroblastoma) & U-87 MG (Astrocytoma) | This compound peptide | ~30% internalization at 1 µM; 80-90% internalization at 5 µM. | |
| Cellular Uptake | MDA-MB-231 | This compound-functionalized CS-MSN | 2.5-fold higher entry compared to nanovectors without this compound after 4 hours. | [3] |
| Cytotoxicity | SH-SY5Y & U-87 MG | This compound peptide | No significant effect on cell viability at concentrations up to 15 µM. |
CS-MSN: Chitosan-coated Mesoporous Silica Nanoparticles; SPION: Superparamagnetic Iron Oxide Nanoparticles; PEG: Polyethylene Glycol.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound Peptide
This protocol describes the synthesis of the this compound peptide (Sequence: HGLASTLTRWAHYNALIRAF) using the standard Fmoc solid-phase peptide synthesis (SPPS) method.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling agents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
Reversed-phase HPLC system with a C18 column
-
Acetonitrile (ACN) and water with 0.1% TFA (HPLC mobile phases)
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Phe-OH) by dissolving it with HATU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reversed-phase HPLC using a C18 column with a gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions containing the purified peptide.
-
-
Characterization and Lyophilization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 2: Formulation of this compound-siRNA Nanoparticles
This protocol provides a general method for forming complexes between the cationic this compound peptide and anionic siRNA. For nanoparticle-based delivery, this compound can be conjugated to the nanoparticle surface prior to siRNA loading.
Materials:
-
This compound peptide solution (in nuclease-free water)
-
siRNA solution (in nuclease-free water)
-
Nuclease-free water
-
(Optional) Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles)
Procedure:
-
Preparation of Stock Solutions: Prepare sterile, nuclease-free stock solutions of this compound peptide and siRNA at appropriate concentrations.
-
Complex Formation:
-
Determine the desired N/P ratio (ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the siRNA). A typical starting point is a 10:1 N/P ratio.
-
In a sterile, nuclease-free microcentrifuge tube, dilute the required amount of siRNA in nuclease-free water or a suitable buffer.
-
In a separate tube, dilute the required amount of this compound peptide.
-
Gently add the peptide solution to the siRNA solution while vortexing at a low speed.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Characterization (Optional): The size and zeta potential of the resulting nanoparticles can be characterized using Dynamic Light Scattering (DLS). The complexation of siRNA can be confirmed by a gel retardation assay.
Protocol 3: In Vitro siRNA Delivery and Gene Silencing Analysis
This protocol details the steps for delivering this compound-siRNA complexes to cultured cells and subsequently analyzing the gene silencing efficiency.
Materials:
-
Cultured mammalian cells (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound-siRNA complexes (from Protocol 2)
-
Control siRNA (non-targeting) complexes
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
qRT-PCR reagents (reverse transcriptase, primers for target and housekeeping genes, SYBR Green or TaqMan probe)
-
Reagents for protein extraction (lysis buffer)
-
Reagents for Western blotting (primary and secondary antibodies, ECL substrate)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight.
-
Transfection:
-
On the day of transfection, replace the cell culture medium with fresh, serum-free medium.
-
Add the this compound-siRNA complexes to the cells at the desired final siRNA concentration (e.g., 50 nM). Include wells with non-targeting siRNA complexes as a negative control and untreated cells as a baseline.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After the incubation, replace the serum-free medium with complete medium.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for gene knockdown.
-
Analysis of Gene Silencing:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Calculate the relative mRNA expression to determine the percentage of gene knockdown.
-
-
Western Blotting:
-
Harvest the cells and lyse them to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the reduction in protein levels.
-
-
Conclusion
The this compound peptide represents a significant advancement in the field of siRNA delivery. Its ability to facilitate endosomal escape addresses a critical barrier to effective gene silencing. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their experimental workflows for a wide range of applications, from basic research to the development of novel therapeutic strategies. Further optimization of delivery vehicles and this compound conjugation strategies holds the promise of even greater efficiency and specificity in targeted gene knockdown.
References
- 1. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Cell-Penetrating Peptide Promotes the Endosomal Escape of Nanovectorized siRNA in a Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating gH625 to a Protein Cargo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gH625 peptide, a sequence derived from the glycoprotein (B1211001) H of Herpes Simplex Virus Type 1 (HSV-1), is a potent cell-penetrating peptide (CPP).[1][2] Its hydrophobic and amphipathic nature allows it to interact with and translocate across cellular membranes, making it an effective vehicle for the intracellular delivery of various cargo molecules.[1][3] Unlike many other CPPs that rely on endocytosis, this compound can directly penetrate the plasma membrane, which allows the conjugated cargo to become immediately available in the cytosol, avoiding endosomal entrapment and subsequent degradation in lysosomes.[3][4] This characteristic makes this compound a highly attractive tool for the delivery of therapeutic proteins, antibodies, and other biologics that target intracellular components. Furthermore, this compound has been shown to cross the blood-brain barrier, opening avenues for delivering protein cargoes to the central nervous system.[5]
These application notes provide detailed protocols for the synthesis of the this compound peptide, its conjugation to a protein cargo via different chemical strategies, and the characterization and quantification of the resulting conjugate's cell-penetrating ability.
Quantitative Data Summary
The efficiency of this compound-mediated delivery can be influenced by the nature of the cargo, the conjugation method, and the cell type. While the literature provides substantial evidence for the efficacy of this compound, direct quantitative comparisons across different studies are challenging due to variations in experimental conditions. The following table summarizes available quantitative data on the cellular uptake and delivery efficiency of this compound conjugates.
| Cargo Type | Conjugation Method | Cell Line | Fold Increase in Uptake/Delivery vs. Control | Reference |
| c-prune (recombinant protein) | Genetic Fusion | HeLa | Not directly quantified, but successful delivery demonstrated | [1] |
| Chromatin (Histone H2A) | Chemical Conjugation | Not specified | 150% increase in cellular penetration compared to wild-type chromatin | |
| Doxorubicin-loaded Liposomes | "Click" Chemistry | A549 Dx (Doxorubicin-resistant) | Overcame drug resistance, suggesting enhanced intracellular delivery | [4] |
| siRNA nanovector | Not specified | MDA-MB-231 | 1.7-fold higher inhibition of GFP compared to nanovectors without this compound |
Note: The lack of standardized reporting for CPP efficiency makes a direct, comprehensive comparison difficult. The data presented should be considered in the context of the specific experimental setup of each study.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of this compound
This protocol describes the synthesis of the this compound peptide with a C-terminal cysteine residue for subsequent thiol-maleimide conjugation. The synthesis is based on the standard solid-phase 9-fluorenylmethoxycarbonyl (Fmoc) method.[3]
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve the next Fmoc-protected amino acid (3 equivalents to the resin loading) in DMF. b. Add DIC (3 eq.) and OxymaPure (3 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence (H-Gly-Leu-Ala-Ser-Thr-Leu-Thr-Arg-Trp-Ala-His-Tyr-Asn-Ala-Leu-Ile-Arg-Ala-Phe-Cys-NH2).
-
Cleavage and Deprotection: a. After the final amino acid is coupled, wash the resin with DCM and dry it. b. Prepare a cleavage cocktail of TFA/TIS/DTT/water (92.5:2.5:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation and Purification: a. Precipitate the peptide by adding cold diethyl ether to the filtrate. b. Centrifuge to pellet the peptide and decant the ether. c. Wash the peptide pellet with cold ether. d. Dissolve the crude peptide in a water/acetonitrile mixture. e. Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of this compound to a Protein Cargo via Thiol-Maleimide Coupling
This protocol describes the conjugation of the synthesized this compound-Cys peptide to a protein cargo that has been functionalized with a maleimide (B117702) group.
Materials:
-
This compound-Cys peptide (from Protocol 1)
-
Maleimide-activated protein cargo (can be prepared using a maleimide-NHS ester crosslinker if the protein has available amine groups)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Equipment:
-
Reaction tubes
-
Shaker or rotator
-
Spectrophotometer
-
SDS-PAGE equipment
-
Mass spectrometer (optional)
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein cargo in degassed PBS containing 1-10 mM EDTA to a final concentration of 1-5 mg/mL.
-
Peptide Preparation: Dissolve the this compound-Cys peptide in degassed PBS.
-
Reduction of Peptide Disulfides (if necessary): If the this compound-Cys peptide has formed disulfide-linked dimers, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
-
Conjugation Reaction: a. Add the this compound-Cys peptide solution to the maleimide-activated protein solution at a molar ratio of 5:1 to 20:1 (peptide:protein). The optimal ratio should be determined empirically. b. Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle shaking.
-
Purification of the Conjugate: a. Remove the excess, unreacted peptide and other small molecules by SEC using a pre-equilibrated Sephadex G-25 column. b. Elute the conjugate with PBS and collect the fractions corresponding to the high molecular weight peak (the this compound-protein conjugate).
-
Characterization of the Conjugate: a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugate should show a band shift corresponding to the molecular weight of the attached this compound peptide(s). b. Spectrophotometry: Determine the protein concentration using a standard protein assay (e.g., BCA). c. Mass Spectrometry: For a more detailed characterization, use mass spectrometry to confirm the covalent attachment of the peptide and determine the number of peptides conjugated per protein molecule.
Protocol 3: Quantification of Cellular Uptake of this compound-Protein Conjugate by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled this compound-protein conjugate. The protein cargo should be labeled with a fluorescent dye (e.g., FITC, Alexa Fluor 488) prior to conjugation with this compound.
Materials:
-
Fluorescently labeled this compound-protein conjugate
-
Control fluorescently labeled protein (without this compound)
-
Adherent or suspension cells in culture
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
Equipment:
-
Cell culture incubator
-
Multi-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: a. On the day of the experiment, remove the culture medium and wash the cells with PBS. b. Add fresh, serum-free medium containing the fluorescently labeled this compound-protein conjugate at various concentrations (e.g., 1, 5, 10 µM). c. As a control, treat cells with the fluorescently labeled protein without this compound at the same concentrations. d. Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
Cell Harvesting: a. After incubation, remove the treatment medium and wash the cells twice with cold PBS to remove any conjugate that is not internalized. b. For adherent cells, detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium. c. For suspension cells, gently collect them. d. Centrifuge the cells and resuspend the cell pellet in flow cytometry buffer.
-
Flow Cytometry Analysis: a. Add a viability dye (e.g., PI) to exclude dead cells from the analysis. b. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore. c. Collect data for at least 10,000 events per sample.
-
Data Analysis: a. Gate on the live cell population based on forward and side scatter and the viability dye signal. b. Determine the mean fluorescence intensity (MFI) of the live cell population for each treatment condition. c. Compare the MFI of cells treated with the this compound-protein conjugate to those treated with the control protein to quantify the enhancement of cellular uptake.
Visualizations
Mechanism of this compound-Mediated Protein Delivery
Caption: Workflow of this compound-mediated direct translocation of a protein cargo.
Experimental Workflow for this compound-Protein Conjugation
Caption: Overall experimental workflow for creating and testing a this compound-protein conjugate.
Logical Relationship of Conjugation Chemistries
Caption: Common chemical and biological strategies for conjugating this compound to proteins.
References
- 1. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.unc.edu [med.unc.edu]
- 3. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome armed with herpes virus-derived this compound peptide to overcome doxorubicin resistance in lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for gH625 Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with the gH625 peptide, a sequence derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus Type 1 (HSV-1), represents a promising strategy for enhancing the intracellular delivery of therapeutic and diagnostic agents.[1][2] The this compound peptide is a membranotropic peptide that can facilitate the translocation of nanoparticles across cellular membranes, including the formidable blood-brain barrier (BBB).[2][3][4] This capability makes this compound-functionalized nanoparticles a versatile platform for targeted drug delivery in various therapeutic areas, particularly in oncology and neurology.[1][4]
These application notes provide an overview of the applications, experimental protocols, and key considerations for the functionalization of nanoparticles with the this compound peptide.
Principle of this compound-Mediated Delivery
The this compound peptide enhances the cellular uptake of nanoparticles primarily through a non-endocytic pathway, allowing the payload to directly enter the cytoplasm and avoid entrapment and degradation in the endo-lysosomal pathway.[5][6] This direct translocation is attributed to the peptide's ability to interact with and transiently destabilize the cell membrane.[1] This mechanism of action is particularly advantageous for the delivery of sensitive cargo such as siRNA, proteins, and small molecule drugs that are susceptible to enzymatic degradation.[6][7]
Applications
The unique properties of this compound-functionalized nanoparticles have led to their exploration in a range of biomedical applications:
-
Blood-Brain Barrier (BBB) Penetration: this compound has been shown to facilitate the transport of nanoparticles across in vitro and in vivo models of the BBB, opening avenues for the treatment of central nervous system (CNS) disorders.[2][4][8]
-
Enhanced Cancer Cell Internalization: Studies have demonstrated that this compound functionalization significantly increases the uptake of nanoparticles into various cancer cell lines, including glioblastoma.[3][9] This enhanced uptake can lead to improved therapeutic efficacy of anticancer drugs.
-
Cytosolic Drug Delivery: By promoting endosomal escape, this compound ensures that the nanoparticle payload is released into the cytoplasm where it can reach its intracellular target.[5][7] This is critical for the function of therapeutics like siRNA and certain chemotherapeutic agents.[7]
-
Reduced Nanoparticle Toxicity: The ability of this compound to facilitate a non-endocytic uptake mechanism can lead to reduced cytotoxicity compared to nanoparticles that accumulate in lysosomes.[5][10]
Quantitative Data Summary
The functionalization of nanoparticles with this compound can alter their physicochemical properties and enhance their biological activity. The following tables summarize key quantitative data from relevant studies.
Table 1: Physicochemical Properties of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Functionalization Status | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Magnetic Nanoparticles (MNPs) | Fe₃O₄ | Unfunctionalized (NH₂-PA@MNPs) | 73.0 ± 3.0 | Narrow | [3] |
| This compound Functionalized (this compound@MNPs) | 104.0 ± 4.0 | Narrow | [3] | ||
| Platinum Nanoparticles (PtNPs) | Pt | This compound Functionalized | 2.5, 5, and 20 | Not Specified | [11] |
Table 2: Cellular Uptake and Biological Efficacy
| Nanoparticle System | Cell Line | Outcome | Quantitative Improvement | Reference |
| This compound-decorated MNPs | Human brain microvascular endothelial cells | Enhanced cell internalization | More evident uptake compared to folic acid-functionalized MNPs after 24h | [3] |
| This compound-functionalized siRNA nanovector (CS-MSN) | MDA-MB-231 (Triple-Negative Breast Cancer) | Increased siRNA internalization and gene silencing | 1.7-fold higher GFP inhibition compared to non-functionalized nanovectors | [7] |
| This compound-chromatin | Not Specified | Increased cellular penetration | 150% increase compared to wild-type chromatin | [12] |
| This compound peptide | SH-SY5Y (neuroblastoma) and U-87 MG (astrocytoma) | Cellular Internalization | Over 90% of administered peptide internalized | [2] |
Experimental Protocols
The following are generalized protocols for the functionalization of nanoparticles with this compound and subsequent in vitro evaluation. Researchers should adapt these protocols to their specific nanoparticle system and experimental goals.
Protocol 1: this compound Conjugation to Nanoparticles via Click Chemistry
This protocol describes a common method for covalently attaching azide-modified this compound to alkyne-functionalized nanoparticles.
Materials:
-
Alkyne-functionalized nanoparticles
-
Azide-modified this compound peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon Ultra centrifugal filters (or similar for purification)
Procedure:
-
Nanoparticle Preparation: Disperse the alkyne-functionalized nanoparticles in PBS at a concentration of 1 mg/mL.
-
Peptide Preparation: Dissolve the azide-modified this compound peptide in PBS to a final concentration of 1 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the nanoparticle dispersion and the this compound solution at a desired molar ratio (e.g., 1:10 nanoparticle to peptide).
-
Catalyst Preparation: Prepare fresh solutions of 100 mM CuSO₄ and 200 mM sodium ascorbate in deionized water.
-
Click Reaction: Add CuSO₄ to the reaction mixture to a final concentration of 1 mM, followed by the addition of sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
Purification: Purify the this compound-functionalized nanoparticles by repeated washing with PBS using centrifugal filters to remove unreacted peptide and catalysts.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and PDI, and Fourier-Transform Infrared (FTIR) spectroscopy or X-ray Photoelectron Spectroscopy (XPS) to confirm peptide conjugation.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of this compound-functionalized nanoparticles using fluorescence microscopy or flow cytometry.
Materials:
-
Fluorescently labeled this compound-functionalized nanoparticles
-
Control (unfunctionalized) fluorescently labeled nanoparticles
-
Selected cell line (e.g., U-87 MG glioblastoma cells)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate (for microscopy) or a 6-well plate (for flow cytometry) at a density that allows for 50-70% confluency on the day of the experiment.
-
Nanoparticle Treatment: The following day, replace the culture medium with fresh medium containing the fluorescently labeled this compound-nanoparticles or control nanoparticles at a desired concentration (e.g., 50 µg/mL).
-
Incubation: Incubate the cells for a specific time period (e.g., 4 hours) at 37°C in a 5% CO₂ atmosphere.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For Fluorescence Microscopy:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
-
-
For Flow Cytometry:
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Resuspension: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.
-
Visualizations
Cellular Uptake Workflow
The following diagram illustrates the general workflow for evaluating the cellular uptake of this compound-functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison Between Folic Acid and this compound Peptide-Based Functionalization of Fe3O4 Magnetic Nanoparticles for Enhanced Cell Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Cell-Penetrating Peptide Promotes the Endosomal Escape of Nanovectorized siRNA in a Triple-Negative Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Surface decoration with this compound-membranotropic peptides as a method to escape the endo-lysosomal compartment and reduce nanoparticle toxicity | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for gH625 Liposome Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gH625 peptide, a 19-amino acid sequence derived from the gH glycoprotein (B1211001) of the Herpes simplex 1 virus, is a membrane-perturbing domain that facilitates the translocation of cargo across cellular membranes.[1][2] When incorporated into liposomal formulations, this compound enhances the intracellular delivery of encapsulated therapeutics, making it a promising tool for overcoming drug resistance and improving drug efficacy, particularly for targets within the central nervous system.[2][3][4] These application notes provide detailed protocols for the formulation, characterization, and application of this compound-functionalized liposomes. The this compound peptide interacts with membrane lipids, inducing a transient helical structure that disrupts the membrane organization, thereby enabling the liposome (B1194612) to bypass the endocytic pathway for more direct cytosolic delivery.[1][2]
Physicochemical Characterization of this compound Liposomes
The physical properties of liposomes are critical for their in vivo performance. Key parameters include particle size (hydrodynamic diameter), polydispersity index (PDI), and drug loading content. Dynamic Light Scattering (DLS) is a standard technique for measuring size and PDI.[5]
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Reference |
| LipoDoxo-gH625 | 140 | Uniform | >90% | [4][6] |
| This compound-lipoPACAP | < 200 (implied) | < 0.3 | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Liposomes via Thin Film Hydration
This protocol describes the formation of large unilamellar vesicles (LUVs) functionalized with this compound. Two alternative lipid compositions are provided.
Materials:
-
Lipid Composition A: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol (Chol) in a 70:30 molar ratio.[5][7]
-
Lipid Composition B: Soy phospholipid mixture, Cholesterol, DSPE-PEG, and (C18)2L-N3 in a 57:28:5:10 molar ratio.[6]
-
DSPE-PEG2000-gH625 (pre-conjugated peptide-lipid) or this compound-Pra and azido-functionalized lipids for click chemistry.[5][6]
-
HEPES buffer (5 mM, pH 7.4) or other suitable aqueous buffer.[6][7]
-
Nitrogen gas stream
-
Lyophilizer
-
Water bath sonicator or vortex mixer
-
Extruder with polycarbonate membranes (e.g., 0.1 µm pore size).[5][7]
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen lipids and DSPE-PEG2000-gH625 (if using pre-conjugated peptide) in chloroform in a round-bottom flask.[5][7]
-
Remove the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.[5][7]
-
To ensure complete removal of residual solvent, place the flask under vacuum overnight using a lyophilizer.[5][6]
-
-
Hydration:
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (e.g., eight times) by alternating between liquid nitrogen and a warm water bath.[5][7]
-
Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 0.1 µm) using a mini-extruder.[5][7]
-
-
Functionalization (if not using pre-conjugated peptide):
Protocol 2: Drug Loading using an Ammonium (B1175870) Sulfate (B86663) Gradient
This method is particularly effective for loading amphipathic weak bases like doxorubicin (B1662922).
Materials:
-
Pre-formed liposomes (from Protocol 1, hydrated with ammonium sulfate buffer)
-
Doxorubicin (Doxo) solution
-
Sephadex G50 column or other size-exclusion chromatography method.[6]
Procedure:
-
Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution (e.g., 250 mM) for hydration.
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G50 column pre-equilibrated with a different buffer (e.g., HEPES-NaCl).[6]
-
Add the doxorubicin solution to the purified liposomes. The desired drug-to-lipid ratio should be determined empirically, a common starting point is 0.1 (w/w).[6]
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) with stirring.[9]
-
Remove unloaded doxorubicin using a Sephadex G50 column.[6]
-
Determine the drug loading content, which is often above 90%.[6]
Protocol 3: In Vitro Blood-Brain Barrier Transcytosis Assay
This protocol evaluates the ability of this compound-liposomes to cross an in vitro model of the blood-brain barrier (BBB).[5][10]
Materials:
-
Transwell insert system with a microporous membrane
-
Brain endothelial cells (e.g., bEnd.3 cells)
-
Neuronal cells (e.g., SH-SY5Y) for the basolateral chamber (optional).[5][10]
-
This compound-liposomes encapsulating a fluorescent marker (e.g., Rhodamine-labeled PACAP).[5]
-
Control (non-functionalized) liposomes.[5]
-
Fluorometer or confocal microscope.
Procedure:
-
Seed the brain endothelial cells on the apical side of the Transwell membrane and culture until a confluent monolayer with tight junctions is formed.
-
Optionally, culture neuronal cells in the basolateral chamber.[10]
-
Add the this compound-liposomes and control liposomes to the apical chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.[11][12]
-
Quantify the amount of fluorescently labeled cargo that has crossed the endothelial monolayer using a fluorometer.[11][12]
-
Cell lysates from the endothelial monolayer can also be analyzed to determine cellular uptake.[11][12]
-
Confocal microscopy can be used to visualize the cellular uptake and transcytosis of the liposomes.
Diagrams
Caption: Workflow for this compound-liposome formulation and testing.
References
- 1. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the Interaction Mechanism with Liposomes of this compound-Peptide Functionalized Dendrimers [ouci.dntb.gov.ua]
- 4. Liposome armed with herpes virus-derived this compound peptide to overcome doxorubicin resistance in lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Neuroprotective Effects of this compound-lipoPACAP in an In Vitro Fluid Dynamic Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clickable functionalization of liposomes with the this compound peptide from Herpes simplex virus type I for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-liposomes deliver PACAP through a dynamic in vitro model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-liposomes as tool for pituitary adenylate cyclase-activating polypeptide brain delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Drug Delivery Using gH625
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of therapeutic agents to specific targets within the body, particularly across biological barriers like the blood-brain barrier (BBB), remains a significant challenge in drug development. The gH625 peptide, a 19-residue sequence derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus Type 1 (HSV-1), has emerged as a promising tool for enhancing in vivo drug delivery.[1][2][3] This viral-derived, membranotropic peptide has demonstrated the ability to traverse cellular membranes and facilitate the intracellular delivery of a wide range of cargo molecules, including proteins, nanoparticles, liposomes, and quantum dots.[4][5] Notably, this compound has shown a significant capacity to cross the BBB in animal models, opening new avenues for treating central nervous system (CNS) disorders.[1][2][3][5][6][7]
These application notes provide a comprehensive overview of the use of this compound for in vivo drug delivery, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
The primary mechanism by which this compound facilitates intracellular delivery is through direct membrane translocation, a process that can bypass the traditional endocytic pathway.[4][5][8] This is attributed to the peptide's hydrophobic and amphipathic nature, which allows it to interact with and temporarily perturb the lipid bilayer of cell membranes.[4][5][8]
Upon interaction with the cell membrane, this compound is thought to form a transient helical structure. This conformational change facilitates its insertion into the membrane, leading to a temporary destabilization that allows the peptide and its conjugated cargo to pass directly into the cytoplasm.[4][8] While some studies indicate that endocytosis may play a partial role in the uptake of this compound-conjugated cargo, the ability to utilize a direct translocation pathway is a key advantage, as it can prevent the lysosomal degradation that often occurs with cargos delivered via endocytosis.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Cellular Uptake
| Cell Line | This compound Concentration | Incubation Time | Uptake Efficiency | Reference |
| SH-SY5Y (Neuroblastoma) | 5 µM | 2 hours | ~80-90% | [2] |
| U-87 MG (Astrocytoma) | 5 µM | 2 hours | ~80-90% | [2] |
| SH-SY5Y (Neuroblastoma) | 1 µM | Not Specified | ~30% | [2] |
| HeLa | 5 µM | 10 minutes | ~50% internalized | [4] |
| HeLa | 30 µM | 10-30 minutes | Signal increases with time | [4] |
Table 2: In Vivo Performance and Characteristics
| Parameter | Animal Model | Administration | Key Finding | Reference |
| Blood-Brain Barrier Crossing | Rat | Intravenous | This compound detected beyond the BBB in proximity to neurites within 3.5 hours. | [1][2][3] |
| Biodistribution | Rat | Intravenous | Accumulation in both the brain (crossing the BBB) and the liver. | [6][7] |
| Plasma Stability | Rat Serum (in vitro) | N/A | Starts to degrade after 1 hour, but intact peptide is still present after 3.5 hours. | [1][5] |
| In Vivo Toxicity | Rat | Intravenous | No effect on maximal oxidative capacity of the brain or mitochondrial respiration rate. | [1][2][3] |
| Transdermal Penetration | Mouse | Topical | Penetration depth up to 242 µm within 24 hours. | [10] |
Table 3: Physicochemical Properties of this compound-Functionalized Liposomes
| Formulation | Hydrodynamic Diameter (DH) | Polydispersity Index (PDI) | Reference |
| Lipo-PACAP | Not Specified | < 0.3 | [11][12] |
| This compound-lipoPACAP | Not Specified | < 0.3 | [11][12] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Conjugated Cargo (e.g., Protein)
This protocol is a general guideline based on the production of a recombinant this compound-fusion protein.[4]
1. Recombinant Protein Expression: a. Clone the gene of interest (e.g., c-prune) into an expression vector containing the this compound peptide sequence (HGLASTLTRWAHYNALIRAFGGG) at the N- or C-terminus. b. Transform the expression vector into a suitable bacterial host (e.g., E. coli). c. Induce protein expression under optimal conditions (e.g., temperature, inducer concentration).
2. Purification from Inclusion Bodies: a. Harvest bacterial cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 8 M urea, 300 mM NaCl, 5% glycerol) and sonicate to lyse the cells. c. Centrifuge the lysate to separate the soluble fraction from the insoluble inclusion bodies. d. Purify the this compound-fusion protein from the solubilized inclusion bodies using affinity chromatography (e.g., Ni-NTA if a His-tag is present).
3. Fluorescent Labeling (Optional): a. For tracking and quantification, label the purified protein with a fluorophore (e.g., NBD). b. React the protein with a molar excess of the fluorophore (e.g., IANBD for cysteine residues) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5% glycerol, 5 mM DTT) for 4 hours at 4°C. c. Remove excess fluorophore by extensive dialysis against the reaction buffer.
Protocol 2: In Vitro Cellular Uptake Analysis by Confocal Microscopy
This protocol is adapted from studies on HeLa and neuronal cell lines.[2][4]
1. Cell Culture: a. Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
2. Treatment: a. Prepare a solution of the fluorescently labeled this compound-cargo in cell culture medium at the desired concentration (e.g., 5-30 µM). b. Remove the old medium from the cells and add the this compound-cargo solution. c. Incubate the cells at 37°C for the desired time period (e.g., 10 minutes to 2 hours).
3. Cell Preparation for Imaging: a. After incubation, rinse the cells twice with phosphate-buffered saline (PBS) to remove any unbound conjugate. b. Add fresh cell culture medium without phenol (B47542) red for live-cell imaging. Alternatively, fix the cells (e.g., with 4% paraformaldehyde), permeabilize (e.g., with 0.1% Triton X-100), and mount with a DAPI-containing mounting medium to stain the nuclei.
4. Imaging and Analysis: a. Acquire images using a confocal laser scanning microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI. b. Analyze the images using software like ImageJ to quantify intracellular fluorescence intensity. Analyze at least 50 cells per sample for robust quantification.
Protocol 3: In Vivo Administration and Biodistribution Analysis in Rats
This protocol is based on studies evaluating BBB crossing.[1][2][6]
1. Animal Handling: a. All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols. b. Use adult male Wistar rats (or other appropriate strain).
2. Intravenous Administration: a. Prepare a sterile solution of the labeled this compound-cargo in a suitable vehicle (e.g., saline). b. Administer a single dose via intravenous injection (e.g., tail vein) at a concentration determined by preliminary studies (e.g., 40 µ g/100 g body weight).[2] A control group should receive the vehicle only.
3. Tissue Collection: a. At a predetermined time point post-injection (e.g., 3.5 hours), euthanize the animals according to approved protocols. b. Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde) to clear the blood and preserve tissue integrity. c. Carefully dissect and collect the brain and liver.
4. Tissue Processing and Analysis: a. Post-fix the tissues in the fixative solution overnight at 4°C. b. Cryoprotect the tissues (e.g., by incubation in a sucrose (B13894) gradient). c. Section the frozen tissues using a cryostat. d. Mount the sections on microscope slides. e. Perform fluorescence histological analysis by imaging the sections on a fluorescence microscope. f. Quantify the fluorescence signal in different regions (e.g., brain parenchyma vs. blood vessels, liver tissue) using image analysis software to determine the biodistribution and BBB penetration.[6]
Conclusion
The this compound peptide is a powerful and versatile tool for in vivo drug delivery. Its ability to efficiently cross cell membranes, including the challenging blood-brain barrier, via a direct translocation mechanism makes it an attractive vector for a variety of therapeutic and diagnostic agents.[5][13] The protocols and data presented here provide a foundation for researchers to design and execute their own studies using this compound, with the potential to advance the development of novel therapies for a range of diseases.
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in vitro model and implications for delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 12. This compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for gH625-Mediated CNS Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing the gH625 peptide as a vector for delivering therapeutic and diagnostic agents to the central nervous system (CNS). The this compound peptide, derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus type 1 (HSV-1), has demonstrated a remarkable ability to traverse the blood-brain barrier (BBB) and enter various CNS cell types, offering a promising non-invasive delivery strategy.[1][2][3]
Introduction
The effective delivery of therapeutic molecules to the CNS is a significant challenge in treating neurological disorders, primarily due to the restrictive nature of the blood-brain barrier.[1][2] The this compound peptide has emerged as a potent cell-penetrating peptide (CPP) capable of overcoming this barrier.[1][4][5] Derived from a viral fusion protein, this compound is a 19-amino acid peptide that can efficiently transport a variety of cargo molecules, including small molecules, peptides, proteins, and nanoparticles, across cellular membranes and the BBB.[1][2][3] A key advantage of this compound is its proposed non-endocytic mechanism of entry, which allows for the direct and rapid delivery of its cargo into the cytoplasm, potentially avoiding lysosomal degradation.[2][6]
Key Features of this compound
-
BBB Penetration: In vivo studies in rats have confirmed that intravenously administered this compound can cross the BBB and localize in proximity to neurites within 3.5 hours.[1][7][8]
-
Cellular Uptake: this compound is efficiently internalized by various CNS cell types, including neurons and astrocytes.[1][2] In vitro studies have shown uptake of over 90% in SH-SY5Y neuroblastoma and U-87 MG astrocytoma cell lines.[1]
-
Low Toxicity: At effective concentrations, this compound has shown no significant in vitro cytotoxicity in brain cell lines or in vivo toxicity in rats, with no adverse effects on brain mitochondrial respiration.[1][7]
-
Versatile Cargo Delivery: The peptide has been successfully used to deliver a range of molecules, including quantum dots, liposomes, and other nanoparticles, across the BBB.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound-mediated delivery.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Peptide Concentration | Uptake Efficiency | Time | Reference |
| SH-SY5Y (human neuroblastoma) | 5 µM | ~80-90% | Not specified | [2] |
| U-87 MG (human astrocytoma) | 5 µM | ~80-90% | Not specified | [2] |
| SH-SY5Y (human neuroblastoma) | 1 µM | ~30% | Not specified | [2] |
| U-87 MG (human astrocytoma) | 1 µM | ~30% | Not specified | [2] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Peptide Concentration | Effect on Cell Viability | Incubation Time | Reference |
| SH-SY5Y (human neuroblastoma) | 0.5 - 15 µM | No significant effect | 20 hours | [1] |
| U-87 MG (human astrocytoma) | 0.5 - 15 µM | No significant effect | 20 hours | [1] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of this compound-mediated delivery.
Protocol 1: In Vitro Cellular Uptake Assay using Fluorescence Microscopy
Objective: To qualitatively and quantitatively assess the internalization of fluorescently labeled this compound into CNS-relevant cell lines.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-gH625)
-
SH-SY5Y and/or U-87 MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y or U-87 MG cells onto glass coverslips in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of fluorescently labeled this compound in serum-free cell culture medium at desired concentrations (e.g., 1 µM and 5 µM).
-
Remove the culture medium from the wells and wash the cells twice with PBS.
-
Add the this compound solutions to the respective wells and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
After incubation, remove the peptide solution and wash the cells three times with PBS to remove any non-internalized peptide.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the fluorophore and DAPI.
-
Capture images for qualitative analysis of peptide localization and quantitative analysis of fluorescence intensity.
Protocol 2: In Vivo Blood-Brain Barrier Penetration Study in Rats
Objective: To evaluate the ability of this compound to cross the BBB in a rodent model.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-gH625)
-
Adult male Wistar rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane)
-
Sterile saline solution
-
Perfusion solutions (saline followed by 4% paraformaldehyde)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Administer the fluorescently labeled this compound via intravenous injection (e.g., tail vein) at a specified dose. A control group should receive an equivalent volume of saline.
-
Allow the peptide to circulate for a predetermined time (e.g., 3.5 hours).[1]
-
Deeply anesthetize the animal and perform transcardial perfusion, first with saline to clear the blood, followed by 4% paraformaldehyde to fix the tissues.
-
Carefully dissect the brain and, if desired, other organs like the liver for biodistribution analysis.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut coronal sections (e.g., 20-30 µm thick) using a cryostat and mount them on glass slides.
-
If desired, perform immunofluorescence staining for markers of neurons (e.g., NeuN), astrocytes (e.g., GFAP), or endothelial cells (e.g., CD31) to colocalize the this compound signal.
-
Visualize the brain sections under a fluorescence or confocal microscope to detect the presence and distribution of the fluorescently labeled this compound within the brain parenchyma.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-mediated CNS delivery.
Caption: Proposed mechanism of this compound-mediated delivery across the BBB.
Caption: General experimental workflow for evaluating this compound-mediated delivery.
Conclusion
The this compound peptide represents a highly promising tool for overcoming the blood-brain barrier and delivering a wide range of therapeutic and diagnostic agents to the central nervous system. Its efficient cellular uptake, low toxicity profile, and direct cytosolic delivery mechanism make it an attractive candidate for further development in the treatment of neurological diseases. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their specific applications.
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in vitro model and implications for delivery: AGOSR [agosr.com]
- 5. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in vitro model and implications for delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry for gH625 Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the cell-penetrating peptide gH625 using click chemistry. This powerful and versatile bioconjugation technique allows for the efficient and specific labeling of this compound with a variety of molecules, including fluorescent dyes, therapeutic agents, and targeting ligands, facilitating research in drug delivery and cellular imaging.
Introduction to this compound and Click Chemistry
The this compound peptide, derived from the glycoprotein (B1211001) H of Herpes Simplex Virus 1 (HSV-1), is a potent cell-penetrating peptide (CPP). It is known to traverse cellular membranes primarily through a direct translocation mechanism, making it an attractive vector for the intracellular delivery of various cargo molecules.[1][2][3] Click chemistry, a class of bioorthogonal reactions, offers a highly efficient and specific method for covalently linking molecules. The most common form, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides rapid and high-yielding conjugation under mild conditions, making it ideal for modifying sensitive biomolecules like peptides.[4][5][6]
Applications of this compound Conjugates
The conjugation of functional molecules to this compound via click chemistry enables a wide range of applications in research and drug development:
-
Targeted Drug Delivery: Conjugating therapeutic agents to this compound can enhance their intracellular delivery to specific tissues or cells, potentially increasing efficacy and reducing off-target effects.
-
Cellular Imaging: Labeling this compound with fluorescent dyes allows for the visualization and tracking of the peptide and its cargo within living cells, providing insights into its uptake and trafficking mechanisms.
-
Development of Novel Therapeutics: The modular nature of click chemistry allows for the rapid synthesis and screening of a library of this compound conjugates with different payloads, accelerating the discovery of new therapeutic candidates.
-
Probing Biological Processes: this compound conjugates can be used as tools to deliver probes and sensors into cells to study intracellular processes and pathways.
Quantitative Data Summary
The following table summarizes quantitative data from a study involving the conjugation of a modified this compound peptide to a dendrimer using CuAAC click chemistry. This data provides an example of the efficiency and characterization of such conjugation reactions.
| Parameter | Value | Method of Analysis | Reference |
| Conjugation Efficiency | 71% | UV-Vis Spectroscopy | [7] |
| Purification | Reversed-Phase HPLC | HPLC | [7][8] |
| Characterization | Mass Spectrometry, NMR Spectroscopy | ESI-MS, NMR | [7][9] |
| Binding Affinity (Kd) | Not Reported | Surface Plasmon Resonance (SPR) | [7] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of an azide-modified molecule to an alkyne-functionalized this compound peptide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified this compound peptide (custom synthesis)
-
Azide-containing molecule of interest (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Degassed, deionized water
-
Methanol or DMSO
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of alkyne-modified this compound in deionized water or an appropriate buffer.
-
Prepare a 20 mM stock solution of the azide-containing molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified this compound peptide and the azide-containing molecule. The molar ratio of azide (B81097) to alkyne can be optimized, but a 2-5 fold excess of the azide is common.
-
Add the reaction buffer to achieve the desired final concentration of reactants. A final peptide concentration of 1-5 mg/mL is a typical starting point.
-
In a separate tube, pre-mix the CuSO₄ solution with the ligand solution at a 1:2 to 1:5 molar ratio for a few minutes. This helps to stabilize the Cu(I) catalyst.
-
Add the copper/ligand mixture to the reaction tube containing the peptide and azide. The final concentration of CuSO₄ is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or LC-MS.
-
-
Purification of the this compound Conjugate:
-
Once the reaction is complete, purify the this compound conjugate from unreacted starting materials and catalyst using reversed-phase HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the conjugated product.
-
-
Characterization:
-
Confirm the identity and purity of the this compound conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight.
-
Further characterization by NMR spectroscopy can confirm the formation of the triazole ring.
-
Quantify the concentration of the purified conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide) or at the specific wavelength for the conjugated molecule (e.g., a fluorescent dye).
-
Mandatory Visualizations
Caption: this compound cell entry mechanism.
Caption: Experimental workflow for this compound conjugation.
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Click Chemistry in Peptide-Based Drug Design | Semantic Scholar [semanticscholar.org]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Elucidation of the Interaction Mechanism with Liposomes of this compound-Peptide Functionalized Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Synthesizing gH625 Peptide for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gH625 peptide is a 20-amino acid sequence (HGLASTLTRWAHYNALIRAF) derived from the glycoprotein (B1211001) H (gH) of Herpes Simplex Virus Type 1 (HSV-1).[1][2] This membranotropic peptide plays a crucial role in the fusion of the viral envelope with the host cell membrane during viral entry.[2] Beyond its native function, this compound has garnered significant interest as a potent cell-penetrating peptide (CPP). Its ability to traverse cellular membranes and even the blood-brain barrier (BBB) makes it an invaluable tool for the intracellular delivery of a wide array of cargo molecules, including quantum dots, liposomes, nanoparticles, dendrimers, and proteins.[1][2][3] The primary mechanism of cellular entry for this compound is through direct translocation across the membrane, a process that largely bypasses the endocytic pathway, offering a more direct route to the cytosol.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis, purification, and utilization of the this compound peptide in a research setting.
Mechanism of Action: HSV-1 Entry and this compound's Role
The entry of HSV-1 into a host cell is a complex, multi-step process involving the coordinated action of several viral glycoproteins. The process is initiated by the attachment of the virion to the host cell surface via interactions between glycoproteins gC and gB with heparan sulfate (B86663) proteoglycans.[4][5] Subsequently, glycoprotein D (gD) binds to a specific cellular receptor, such as nectin-1 or the herpesvirus entry mediator (HVEM).[4][6][7] This binding event triggers a conformational change in gD, which then interacts with the gH/gL heterodimer.[4][8] The this compound peptide is a domain within the gH protein. This interaction activates the fusogenic activity of glycoprotein B (gB), which, in concert with the gH/gL complex, mediates the fusion of the viral envelope with the host cell membrane, allowing the viral capsid to enter the cytoplasm.[4][5]
The ability of the isolated this compound peptide to penetrate cell membranes is attributed to its hydrophobic and amphipathic nature, allowing it to interact with and temporarily destabilize the lipid bilayer, facilitating its translocation.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of the this compound peptide and its conjugates in various experimental settings.
| Parameter | Value | Cell Line/System | Cargo | Reference |
| Cellular Uptake | >90% of administered peptide | SH-SY5Y, U-87 MG | This compound peptide | [1] |
| 150% increase vs. wild-type | Not specified | Chromatin | [9] | |
| Antiviral Activity (IC50) | 100 nM | HSV-1 | Dendrimer | [2] |
| 300 nM | HSV-2 | Dendrimer | [2] | |
| Cytotoxicity | Not toxic at 25, 50, and 75 µM | HeLa | WMRK-gH625 hybrid peptide | [10][11] |
| Hemolytic Activity | <10% at 25 and 50 µM, 10% at 75 µM | Human Red Blood Cells | WMRK-gH625 hybrid peptide | [10] |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and its Conjugates.
| Parameter | Value/Observation | Animal Model | Dosage | Reference |
| BBB Penetration | Detected beyond BBB within 3.5 hours | Rat | 40 µ g/100 g body weight (intravenous) | [1] |
| In Vivo Toxicity | No toxic effects on brain maximal oxidative capacity or mitochondrial respiration | Rat | 40 µ g/100 g body weight (intravenous) | [1] |
| Transdermal Delivery | Penetration depth up to 242 µm within 24h | Mouse (in vivo), Porcine (ex vivo) | This compound-chromatin | [9] |
Table 2: In Vivo Delivery and Safety Profile of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Peptide
This protocol outlines the manual synthesis of this compound (HGLASTLTRWAHYNALIRAF) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Diethyl ether (ice-cold)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
SPPS reaction vessel
-
Shaker/rocker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, equivalent to the amino acid) in DMF.
-
Add the activator base (e.g., DIPEA, 2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence, starting from the C-terminal Phenylalanine (F) and ending with the N-terminal Histidine (H).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding it to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol 2: In Vitro Cellular Uptake of this compound
This protocol describes a method to visualize and quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-gH625)
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, U-87 MG astrocytoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a suitable format (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation:
-
Prepare a working solution of fluorescently labeled this compound in complete cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a desired period (e.g., 2 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with PBS to remove any peptide that is not internalized.
-
-
Fixing and Staining:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the desired visualization).
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging: Mount the slides with an anti-fade mounting medium and visualize the cells using a fluorescence microscope. The fluorescent signal from the labeled this compound will indicate its cellular localization.
-
Quantification (Optional): Use image analysis software to quantify the fluorescence intensity per cell to determine the relative uptake efficiency under different conditions.
Protocol 3: In Vivo Blood-Brain Barrier (BBB) Penetration Study
This protocol provides a general framework for assessing the ability of this compound to cross the BBB in a rodent model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-gH625)
-
Adult rats or mice
-
Anesthetic
-
Saline solution
-
4% Paraformaldehyde (PFA) in PBS
-
Surgical tools
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Peptide Administration:
-
Anesthetize the animal.
-
Administer the fluorescently labeled this compound via intravenous injection (e.g., tail vein) at a specified dosage (e.g., 40 µ g/100 g body weight for rats).[1]
-
-
Circulation Time: Allow the peptide to circulate for a predetermined time (e.g., 3.5 hours).[1]
-
Perfusion:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion, first with cold saline to clear the blood from the vasculature, followed by 4% PFA to fix the tissues.
-
-
Tissue Harvesting: Carefully dissect and harvest the brain and other organs of interest (e.g., liver, as a control).
-
Tissue Processing:
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sinking them in a 30% sucrose (B13894) solution.
-
Freeze the tissues and prepare thin sections (e.g., 20-40 µm) using a cryostat.
-
-
Imaging and Analysis:
-
Mount the tissue sections on slides.
-
Visualize the sections using a fluorescence microscope to detect the presence and distribution of the fluorescently labeled this compound within the brain parenchyma, indicating that it has crossed the BBB.
-
Co-staining with markers for neurons, astrocytes, or blood vessels can provide more detailed information on the peptide's localization.
-
Conclusion
The this compound peptide is a versatile and powerful tool for research, particularly in the field of drug delivery. Its ability to efficiently penetrate cell membranes and cross the blood-brain barrier opens up numerous possibilities for the targeted delivery of therapeutic and diagnostic agents. The protocols and data presented here provide a comprehensive guide for researchers looking to synthesize and utilize this compound in their studies. Careful adherence to these methodologies will enable the successful application of this promising peptide in a variety of research and development contexts.
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Herpes Simplex Virus Cell Entry Mechanisms: An Update [frontiersin.org]
- 6. Two Sides to Every Story: Herpes Simplex Type-1 Viral Glycoproteins gB, gD, gH/gL, gK, and Cellular Receptors Function as Key Players in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Interaction Mechanism Between Herpes Simplex Virus 1 Glycoprotein D and Host Antiviral Protein Viperin [frontiersin.org]
- 8. Cell entry mechanisms of HSV: what we have learned in recent years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Properties of WMRK-gH625, a Novel Hybrid Peptide against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for gH625 Translocation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to assess the membrane translocation of the gH625 peptide. The protocols detailed below are essential for researchers investigating cell-penetrating peptides (CPPs) and their potential as drug delivery vehicles.
The this compound peptide, derived from the glycoprotein (B1211001) H of Herpes Simplex Virus 1 (HSV-1), is a membrane-perturbing domain known to traverse the cell membrane directly, largely bypassing endocytic pathways.[1][2][3] This direct translocation mechanism makes this compound an attractive candidate for delivering a variety of cargo molecules, such as quantum dots, liposomes, and dendrimers, into the cytoplasm.[1][3][4] The interaction of this compound with the lipid bilayer is thought to involve the formation of a transient helical structure that locally destabilizes the membrane, facilitating its own entry and that of its cargo.[4][5]
The following protocols provide methodologies for the fluorescent labeling of this compound, qualitative and quantitative analysis of its cellular uptake, and assessment of its translocation across an in vitro model of the blood-brain barrier (BBB).
Data Presentation
Table 1: Quantitative Analysis of NBD-gH625 Uptake in Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) |
| SH-SY5Y | 1 | 2 | ~30% |
| SH-SY5Y | 5 | 2 | ~80-90% |
| U-87 MG | 1 | 2 | ~30% |
| U-87 MG | 5 | 2 | ~80-90% |
Data summarized from spectrofluorimetric analysis reported in literature.[1]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NBD
This protocol describes the labeling of the this compound peptide with the fluorescent dye Nitrobenzoxadiazole (NBD). The primary amine at the N-terminus of the peptide is the target for this amine-reactive dye.
Materials:
-
This compound peptide
-
NBD-X, succinimidyl ester (NBD-X, SE)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve the this compound peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Separately, dissolve the NBD-X, SE in a minimal amount of DMF or DMSO to prepare a 10-fold molar excess relative to the peptide.
-
Slowly add the NBD-X, SE solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
To separate the labeled peptide from unreacted dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Collect the fractions containing the fluorescently labeled peptide (NBD-gH625).
-
Confirm the labeling and purity of the product using techniques such as mass spectrometry and spectrophotometry.
-
Lyophilize the purified NBD-gH625 for storage.
Protocol 2: Qualitative Analysis of this compound Translocation by Fluorescence Microscopy
This protocol outlines the steps for visualizing the cellular uptake of NBD-gH625 in cultured cells.
Materials:
-
SH-SY5Y or U-87 MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
NBD-gH625
-
4-well chamber slides
-
Ice-cold methanol (B129727)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Glycerol/PBS mounting medium
-
Fluorescence microscope
Procedure:
-
Seed the SH-SY5Y or U-87 MG cells at a density of 60,000 cells/well in 4-well chamber slides and culture overnight.[1]
-
Prepare solutions of NBD-gH625 in complete culture medium at final concentrations of 1 µM and 5 µM.
-
Remove the culture medium from the cells and replace it with the NBD-gH625 containing medium.
-
Incubate the cells for 2 hours at 37°C in a humidified atmosphere of 5% CO2.[1]
-
After incubation, wash the cells three times with PBS to remove excess peptide.
-
Fix the cells by incubating with ice-cold methanol for 10 minutes.[1]
-
Wash the cells again with PBS.
-
Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells with PBS and mount the slides with a coverslip using a glycerol/PBS mounting medium.
-
Visualize the cellular uptake of NBD-gH625 using a fluorescence microscope with appropriate filters for NBD (excitation ~466 nm, emission ~535 nm) and DAPI (excitation ~358 nm, emission ~461 nm).
Protocol 3: Quantitative Analysis of this compound Translocation by Spectrofluorimetry
This protocol provides a method for quantifying the amount of NBD-gH625 internalized by cells.
Materials:
-
SH-SY5Y or U-87 MG cells
-
24-well plates
-
NBD-gH625
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer
Procedure:
-
Seed 500,000 cells per well in 24-well plates and culture overnight.[1]
-
Treat the cells with 1 µM and 5 µM NBD-gH625 in complete medium for 2 hours.
-
After incubation, wash the cells three times with PBS.
-
Detach the cells using Trypsin-EDTA and collect them by centrifugation.
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Measure the fluorescence intensity of the supernatant using a fluorometer with excitation and emission wavelengths set for NBD (e.g., 466 nm and 535 nm).
-
To determine the percentage of uptake, create a standard curve with known concentrations of NBD-gH625 in lysis buffer.
-
Normalize the fluorescence readings to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
Protocol 4: In Vitro Blood-Brain Barrier (BBB) Translocation Assay
This protocol describes a transwell-based in vitro BBB model to assess the ability of this compound to cross an endothelial barrier.
Materials:
-
bEnd.3 (mouse brain endothelial cells) or HBEC-5i (human brain endothelial cells)
-
Transwell inserts (e.g., with 1.0 µm pore size polyester (B1180765) membrane)
-
24-well plates
-
NBD-gH625
-
Fluorescence plate reader
Procedure:
-
Coat the transwell inserts with a suitable extracellular matrix component (e.g., collagen or fibronectin) to promote cell adhesion and monolayer formation.
-
Seed the endothelial cells onto the apical side of the transwell inserts at a high density (e.g., 8,000 cells/well for HBEC-5i).[6]
-
Culture the cells for several days (e.g., 8 days for HBEC-5i) to allow for the formation of a tight monolayer, changing the medium every other day.[6]
-
The integrity of the endothelial barrier can be assessed by measuring the transendothelial electrical resistance (TEER) or by a paracellular permeability assay using a fluorescent marker like FITC-dextran.
-
Once a tight monolayer is formed, add NBD-gH625 to the apical (upper) chamber at the desired concentration.
-
Incubate for a defined period (e.g., 5 hours).[7]
-
At the end of the incubation, collect samples from the basolateral (lower) chamber.
-
Quantify the amount of translocated NBD-gH625 by measuring the fluorescence intensity in the basolateral samples using a fluorescence plate reader.
-
The percentage of translocation can be calculated by comparing the fluorescence in the basolateral chamber to the initial fluorescence in the apical chamber.
Visualizations
Caption: Proposed direct translocation mechanism of the this compound peptide across the plasma membrane.
Caption: Experimental workflow for qualitative analysis of this compound translocation by fluorescence microscopy.
Caption: Workflow for the in vitro blood-brain barrier (BBB) translocation assay using a transwell system.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. US4078052A - Large unilamellar vesicles (LUV) and method of preparing same - Google Patents [patents.google.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Molecular determinants for brain targeting by peptides: a meta-analysis approach with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Navigating the Challenges of gH625 Peptide Stability in Serum: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The gH625 peptide, a derivative of the herpes simplex virus glycoprotein (B1211001) H, holds significant promise as a cell-penetrating peptide (CPP) for drug delivery, capable of traversing cellular membranes and the blood-brain barrier.[1] However, like many therapeutic peptides, its clinical potential is hampered by its limited stability in serum, where it is susceptible to proteolytic degradation. This guide provides a comprehensive technical support center with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of improving the serum stability of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the baseline serum stability of the unmodified this compound peptide?
A1: The unmodified this compound peptide exhibits a degree of inherent resistance to proteolysis. Studies in rat serum have shown that the intact peptide can be detected for up to 3.5 hours. However, degradation typically begins after approximately 1 hour of incubation.[2] This provides a crucial baseline against which the efficacy of stability-enhancing modifications can be measured.
Q2: What are the primary strategies for enhancing the serum stability of this compound?
A2: Several well-established strategies can be employed to improve the serum half-life of this compound. These can be broadly categorized as:
-
Chemical Modifications:
-
N- and C-terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly hinder enzymatic recognition and degradation.[3]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic volume, reducing renal clearance and sterically hindering protease access.[4]
-
Lipidation: The addition of a fatty acid moiety promotes binding to serum albumin, effectively "piggybacking" on a long-lived protein to extend its own circulation time.[5]
-
-
Structural Modifications:
-
Cyclization: Creating a cyclic peptide structure can reduce susceptibility to exopeptidases and may also confer a more stable conformation.
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from serum proteases until it reaches the target site.[6]
-
Nanoparticle Conjugation: Attaching this compound to the surface of nanoparticles can also shield it from degradation.
-
Q3: Will modifying this compound to improve stability affect its cell-penetrating activity?
A3: This is a critical consideration. Modifications, particularly at the N-terminus of this compound, can impact its fusogenic and cell-penetrating capabilities.[7] It is essential to empirically test the activity of any modified this compound analogue to ensure that the desired function is retained. Assays such as cellular uptake studies using fluorescently labeled peptides or functional assays measuring the delivery of a cargo molecule are necessary.
Q4: What are common challenges encountered when modifying this compound?
A4: Researchers may face several challenges, including:
-
Reduced Bioactivity: As mentioned, modifications can interfere with the peptide's mechanism of action.
-
Solubility Issues: Hydrophobic modifications like lipidation can decrease the aqueous solubility of the peptide, making it difficult to handle and formulate.
-
Aggregation: Modified peptides may have an increased tendency to aggregate, which can lead to loss of function and potential immunogenicity.[8]
-
Heterogeneity of the Final Product: Reactions like PEGylation can sometimes result in a mixture of products with varying numbers of PEG chains attached, requiring extensive purification.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to improve this compound stability.
| Problem | Possible Causes | Troubleshooting Steps |
| Low yield of modified peptide | - Incomplete reaction during chemical modification.- Loss of peptide during purification steps. | - Optimize reaction conditions (e.g., stoichiometry of reagents, reaction time, temperature).- Use a different coupling chemistry.- Optimize the purification protocol (e.g., change the HPLC gradient, use a different type of column). |
| Modified peptide shows reduced or no cell-penetrating activity | - The modification site is critical for activity.- The modification alters the peptide's conformation.- The modification sterically hinders interaction with the cell membrane. | - Design modifications at different positions of the peptide sequence, avoiding the N-terminus if possible.- Use a longer linker for PEGylation to increase the distance between the PEG moiety and the peptide.- Test different types of modifications (e.g., a smaller PEG chain, a different lipid). |
| Modified peptide is poorly soluble in aqueous buffers | - Increased hydrophobicity due to the modification (e.g., lipidation). | - Add organic co-solvents (e.g., DMSO, acetonitrile) to the buffer.- Use surfactants or cyclodextrins to improve solubility.- Formulate the peptide in a lipid-based delivery system like liposomes.[10] |
| Modified peptide aggregates over time | - Hydrophobic interactions between modified peptides.- Suboptimal storage conditions (e.g., pH, temperature). | - Optimize the formulation by adjusting the pH and ionic strength of the buffer.- Include excipients that inhibit aggregation, such as sugars (e.g., trehalose) or amino acids (e.g., arginine).[11]- Store the peptide at low concentrations and at -80°C. |
| Inconsistent results in serum stability assays | - Variability in serum batches.- Inefficient quenching of the degradation reaction.- Analytical issues (e.g., poor HPLC separation). | - Use a pooled serum source for all experiments.- Ensure rapid and effective quenching of the reaction at each time point.- Validate the analytical method for linearity, precision, and accuracy. |
Data on Stability of Modified Peptides
While specific quantitative data for modified this compound is limited in the public domain, the following table provides a representative summary of the expected improvements in serum half-life based on studies of other cell-penetrating peptides with similar modifications.
| Peptide Modification | Unmodified Half-life (t½) | Expected Modified Half-life (t½) | Fold Improvement (Approx.) | Reference |
| D-Amino Acid Substitution | Minutes | Hours | 10 - 100 | [12] |
| PEGylation (20 kDa) | Minutes | Several Hours | 10 - 50 | [13] |
| Lipidation (C16) | Minutes | Several Hours to Days (Albumin-bound) | >100 | [14] |
Note: The actual improvement for this compound will need to be determined experimentally.
Key Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound and its modified analogues in serum.
Materials:
-
This compound peptide (or modified analogue)
-
Human or rat serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water or 7 M Urea)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Microcentrifuge tubes
-
Incubator (37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation: a. In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) serum to a final peptide concentration of 100 µg/mL. A typical starting point is a 1:4 ratio of peptide solution to serum (v/v). b. Prepare a control sample by adding the peptide stock solution to PBS instead of serum. c. Incubate the tubes at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube. b. Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Protein Precipitation: a. Add two volumes of cold ACN to the quenched sample to precipitate serum proteins. b. Vortex the mixture and incubate at -20°C for 30 minutes. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: a. Carefully collect the supernatant containing the peptide and its degradation products. b. Analyze the supernatant by RP-HPLC. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes. c. The percentage of intact peptide remaining at each time point is calculated by dividing the peak area of the intact peptide at that time point by the peak area at time zero. d. The half-life (t½) can be determined by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Incorporation
This protocol provides a general overview of how to incorporate D-amino acids into the this compound sequence during standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acids for desired substitution sites
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected L-amino acid to the resin.
-
Chain Elongation Cycles: For each subsequent amino acid: a. Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain using the deprotection solution. b. Washing: Thoroughly wash the resin with DMF. c. Coupling: Activate the next Fmoc-protected amino acid (either L- or D-isomer as desired) with the coupling reagent and base, and add it to the resin to form the next peptide bond. d. Washing: Wash the resin with DMF.
-
Repeat: Continue the elongation cycles until the full-length peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizing Stability Strategies and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. peptide.com [peptide.com]
troubleshooting gH625 peptide aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gH625 peptide. The information is presented in a question-and-answer format to directly address common issues, particularly concerning peptide aggregation.
This compound Peptide Physicochemical Properties
The this compound peptide, derived from the glycoprotein (B1211001) H of Herpes Simplex Virus Type 1 (HSV-1), is a 20-amino acid membranotropic peptide known for its ability to traverse cell membranes.[1] Its hydrophobic and amphipathic nature, however, makes it prone to aggregation in aqueous solutions.[2] Understanding its physicochemical properties is crucial for designing experiments and troubleshooting aggregation issues.
| Property | Value | Reference/Note |
| Amino Acid Sequence | HGLASTLTRWAHYNALIRAF | [1] |
| Molecular Weight | ~2286.6 g/mol | Calculated |
| Theoretical Isoelectric Point (pI) | 10.02 | Calculated using online pI calculation tools. |
| Charge at Neutral pH (7.4) | Positive | The pI is significantly above neutral pH. |
| Key Features | Hydrophobic, Amphipathic, α-helical conformation in membranes | [2] |
Troubleshooting Guide: this compound Peptide Aggregation
Q1: My this compound peptide solution appears cloudy or contains visible precipitates. What should I do?
A1: Cloudiness or precipitation is a clear indication of peptide aggregation. This is expected for a hydrophobic peptide like this compound. Here’s a step-by-step approach to address this:
-
Initial Dissolution Strategy: Due to its hydrophobic nature and basic pI, the initial choice of solvent is critical.
-
Recommended Primary Solvent: Start by dissolving the lyophilized this compound peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Aqueous Buffer Addition: Once fully dissolved in the organic solvent, gradually add your desired aqueous buffer to the peptide solution with gentle vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to crash out of solution.
-
-
Sonication: If aggregates persist, sonicate the solution in a water bath for 5-10 minutes. This can help to break up small aggregates.
-
pH Adjustment: Since the theoretical pI of this compound is ~10.02, it will be positively charged and more soluble at a pH below its pI. Consider using a slightly acidic buffer (e.g., pH 5-6) for your experiments if compatible with your assay.
-
Chaotropic Agents: For stubborn aggregation, consider the use of chaotropic agents like 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea for initial solubilization. However, be aware that these are denaturing agents and may interfere with downstream applications. A subsequent buffer exchange or dialysis step will be necessary to remove the chaotropic agent.
Q2: I am observing inconsistent results in my cell-based assays using this compound. Could aggregation be the cause?
A2: Yes, peptide aggregation can lead to significant variability in experimental results. Aggregates can have different activities compared to the monomeric peptide and may be more prone to causing cytotoxicity.
-
Confirm Monomeric State: Before each experiment, it is crucial to ensure that your this compound stock solution is primarily monomeric. You can quickly check for large aggregates using Dynamic Light Scattering (DLS).
-
Fresh Preparations: Prepare fresh dilutions of your this compound peptide from a concentrated, well-solubilized stock for each experiment. Avoid repeated freeze-thaw cycles of diluted solutions.
-
Solubility in Media: Assess the solubility of this compound in your specific cell culture medium. Components in the media can sometimes promote aggregation. A preliminary test observing the clarity of the peptide in the media at the final working concentration is recommended.
Q3: How can I prevent this compound peptide aggregation during storage?
A3: Proper storage is key to maintaining the integrity of your this compound peptide.
-
Lyophilized Form: Store the peptide in its lyophilized form at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) in an appropriate organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Aqueous Solutions: Avoid storing this compound in aqueous buffers for extended periods, especially at low concentrations, as this can promote aggregation. If you must store an aqueous solution, do so at 4°C for short-term use (a few days), but be sure to check for aggregation before use.
Frequently Asked Questions (FAQs)
Q4: What is the best buffer for working with this compound?
A4: The optimal buffer will depend on your specific application. However, for a peptide with a high pI like this compound, a buffer with a pH of 5-6 will ensure a net positive charge and promote solubility. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used, but careful dissolution as described in Q1 is necessary.
Q5: At what concentration is this compound likely to aggregate?
A5: Aggregation is concentration-dependent. While a specific threshold is not well-documented, higher concentrations will increase the likelihood of aggregation. It is recommended to work with the lowest concentration that yields a robust signal in your assay and to prepare dilutions just before use.
Q6: Can I use detergents to prevent this compound aggregation?
A6: Yes, low concentrations of non-ionic detergents (e.g., 0.01% Tween® 20 or Triton™ X-100) can help to maintain the solubility of hydrophobic peptides. However, you must verify that the detergent is compatible with your experimental system and does not interfere with the biological activity of the peptide or the assay itself.
Q7: How does temperature affect this compound aggregation?
A7: Temperature can have a complex effect on peptide aggregation. In some cases, increasing the temperature can increase solubility. However, for some peptides, higher temperatures can promote the formation of more stable, ordered aggregates like amyloid fibrils. It is best to handle the peptide at room temperature during dissolution and store it at low temperatures.
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for this compound Aggregation Analysis
This protocol provides a general method for assessing the aggregation state of this compound in solution.
Materials:
-
This compound peptide stock solution (e.g., 1 mM in DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
DLS cuvettes (low volume)
-
DLS instrument
Method:
-
Prepare a fresh dilution of this compound in the experimental buffer to the desired final concentration (e.g., 10-100 µM).
-
Filter the peptide solution through a 0.22 µm syringe filter to remove any dust or large, non-specific aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Equilibrate the sample at the desired temperature in the DLS instrument for at least 5 minutes.
-
Acquire DLS data according to the instrument's software instructions. Typically, this involves collecting multiple measurements to ensure reproducibility.
-
Analyze the data to obtain the particle size distribution (hydrodynamic radius) and polydispersity index (PDI). A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.
Protocol 2: Thioflavin T (ThT) Assay for Detection of Fibrillar this compound Aggregates
This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Method:
-
Prepare a this compound solution in the assay buffer at the desired concentration (e.g., 50 µM).
-
Prepare a working solution of ThT in the assay buffer (e.g., 10 µM).
-
In the microplate, add the this compound solution and the ThT working solution to each well. Include control wells with buffer and ThT only.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours or days.
-
An increase in fluorescence intensity over time in the presence of this compound indicates the formation of fibrillar aggregates.
Protocol 3: Size Exclusion Chromatography (SEC-HPLC) for Quantifying this compound Monomers and Oligomers
SEC-HPLC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger oligomers.
Materials:
-
This compound peptide solution
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of this compound and its oligomers (e.g., a column with a separation range of 1-50 kDa).
-
Mobile phase (e.g., PBS, pH 7.4)
Method:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a known concentration of the this compound peptide solution onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Identify the peaks corresponding to the monomeric this compound and any aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of monomer and different aggregate species.
Visualizations
References
Technical Support Center: Optimizing gH625-Mediated Cargo Release from Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with gH625-functionalized liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in liposomal delivery?
A1: The this compound peptide is derived from the glycoprotein (B1211001) H (gH) of the Herpes simplex virus type 1[1][2]. It acts as a membrane-perturbing domain, facilitating the translocation of the entire liposome (B1194612) across the cell membrane[2][3][4]. Unlike cell-penetrating peptides that primarily utilize endocytic pathways, this compound is thought to mediate direct membrane traversal, allowing the liposomal cargo to become available in the cytosol while avoiding endosomal entrapment and subsequent degradation in lysosomes[1][2]. The peptide's hydrophobic and amphipathic nature allows it to interact with membrane lipids, form a transient helical structure, and temporarily alter membrane organization to promote entry[2].
Q2: Does the this compound peptide itself trigger cargo release from the liposome?
A2: The primary role of this compound is to facilitate the cellular uptake of the liposome[1][5][6]. Studies have shown that the presence of this compound on the liposome surface does not significantly alter the drug release kinetics in vitro[5]. Therefore, optimizing cargo release often requires incorporating additional release mechanisms into the liposome formulation itself, such as pH or temperature sensitivity[7][8][9].
Q3: What are the key considerations for preparing stable this compound-liposomes?
A3: The stability of liposomes is crucial for effective drug delivery. Key factors to consider include the lipid composition, cholesterol content, and the method of this compound conjugation. Using lipids with a high phase transition temperature (Tc) can increase the rigidity and stability of the bilayer[10]. Cholesterol is also a critical component for stabilizing the liposomal membrane[10]. The conjugation of this compound to the liposome surface, often achieved through click chemistry, should be optimized to ensure efficient coupling without compromising the integrity of the liposomes[5][6].
Q4: How does this compound-functionalization affect the physicochemical properties of liposomes?
A4: The conjugation of this compound to the liposome surface can lead to changes in size and zeta potential. Typically, an increase in the hydrodynamic diameter of the liposomes is observed after peptide introduction[6]. The zeta potential may also change, indicating the modification of the liposome surface[5]. These parameters should be monitored to ensure the formulation remains within the optimal range for cellular uptake and stability.
Troubleshooting Guides
Issue 1: Low Cargo Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal drug loading method | For hydrophilic drugs like doxorubicin (B1662922), consider using an ammonium (B1175870) sulfate (B86663) gradient method, which has been shown to achieve high loading content (over 90%)[5]. For other types of cargo, ensure the chosen loading method (e.g., passive loading, freeze-thaw cycles) is appropriate for the physicochemical properties of the cargo[11][12]. |
| Incompatible lipid composition | The lipid composition can influence the encapsulation of different drugs. Ensure the chosen lipids are compatible with the cargo. For instance, the charge of the lipids can affect the encapsulation of charged molecules. |
| Liposome instability during loading | The conditions used for drug loading (e.g., temperature, pH) may affect liposome stability. Optimize these parameters to maintain liposome integrity throughout the loading process[10][13]. |
Issue 2: Poor Cellular Uptake of this compound-Liposomes
| Possible Cause | Suggested Solution |
| Inefficient this compound conjugation | Verify the efficiency of the this compound conjugation to the liposome surface. Use a reliable method like click chemistry and quantify the amount of peptide conjugated[5]. A yield higher than 90% has been reported[5]. |
| Suboptimal liposome size or zeta potential | Characterize the size and zeta potential of your this compound-liposomes using Dynamic Light Scattering (DLS)[5]. An optimal size for cellular uptake is generally considered to be around 100-200 nm with a narrow size distribution (Polydispersity Index < 0.2)[5]. |
| Cell line specific differences | The efficiency of uptake can vary between different cell lines. It is advisable to test your this compound-liposomes on the specific cell line of interest and include appropriate controls. |
Issue 3: Inefficient Intracellular Cargo Release
| Possible Cause | Suggested Solution |
| Highly stable liposome formulation | While stability is important for circulation, a very rigid liposome may not release its cargo efficiently within the cell[14]. Consider incorporating pH-sensitive lipids (e.g., DOPE, CHEMS) into your formulation to promote cargo release in the acidic environment of endosomes or the tumor microenvironment[7][9]. |
| Lack of a specific release trigger | If the cargo is not passively diffusing out of the liposome, an active release mechanism may be needed. Explore options like temperature-sensitive liposomes or liposomes that can be triggered by external stimuli like focused ultrasound[11]. |
| Cargo is strongly associated with the lipid bilayer | For lipophilic drugs, strong interactions with the lipid bilayer may hinder release. Modifying the lipid composition or adding components that can disrupt these interactions upon a trigger might be necessary. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Liposomes
| Liposome Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| LipoDoxo | 142.3 ± 1.2 | 0.12 ± 0.02 | -20.5 ± 0.8 | [5] |
| LipoDoxo-gH625 | 155.8 ± 1.5 | 0.15 ± 0.03 | -15.3 ± 0.6 | [5] |
| Lipo-PACAP | 135.4 ± 4.2 | < 0.3 | - | [15] |
| This compound-lipoPACAP | 148.6 ± 3.8 | < 0.3 | - | [15] |
Table 2: Doxorubicin (Doxo) Release and Cellular Accumulation
| Formulation | Doxo Release at 72h (%) | Doxo Accumulation (MFI % increase vs control) in A549 cells (24h) | Doxo Accumulation (MFI % increase vs control) in A549 Dx cells (24h) | Reference |
| LipoDoxo | < 30 | ~60 | ~100 | [5] |
| LipoDoxo-gH625 | < 30 | ~80 | ~200 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Functionalized Liposomes
This protocol is based on the thin lipid film hydration procedure followed by "click chemistry" conjugation[5].
-
Lipid Film Hydration:
-
Dissolve a mixture of soy phospholipid, cholesterol, DSPE-PEG, and an azide-functionalized lipid (e.g., (C18)2L-N3) in a 57:28:5:10 molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen while rotating the tube to form a thin lipid film.
-
Lyophilize the film overnight.
-
Hydrate the dry lipid film with HEPES-NaCl buffer (5 mM-100 mM, pH 7.4) by vortexing for 1 hour.
-
Subject the lipid suspension to ten freeze-thaw cycles.
-
Extrude the suspension ten times through a polycarbonate membrane (100 nm pore size) using a thermobarrel extruder.
-
-
This compound Conjugation via Click Chemistry:
-
Prepare fresh solutions of CuSO4·5H2O (Solution A), ascorbic acid (Solution B), and an alkyne-modified this compound peptide (Solution C).
-
Add Solutions A, B, and C to the suspension of azide-functionalized liposomes.
-
The reaction is catalyzed by Cu(I), which is generated in situ by the reduction of CuSO4 with ascorbic acid.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Protocol 2: Doxorubicin Loading using Ammonium Sulfate Gradient
This protocol is a widely used method for actively loading amphipathic weak base drugs into liposomes[5].
-
Liposome Preparation with Ammonium Sulfate:
-
Hydrate the lipid film with an ammonium sulfate solution (250 mM, pH 5.5).
-
Remove the external buffer by ultracentrifugation.
-
Resuspend the liposomes in HEPES-NaCl buffer (5 mM-100 mM, pH 7.4).
-
-
Drug Loading:
-
Add a doxorubicin solution to the liposomal suspension.
-
Incubate the mixture with stirring for 30 minutes at 60°C.
-
Remove unloaded doxorubicin using a Sephadex G50 column.
-
Determine the concentration of encapsulated doxorubicin by UV spectroscopy at 480 nm.
-
Protocol 3: In Vitro Cargo Release Assay
This assay helps to determine the stability of the liposomes and the rate of cargo release over time[5].
-
Place the liposome formulation in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4) at 37°C with gentle stirring.
-
At predetermined time points, collect aliquots from the release buffer.
-
Quantify the amount of released cargo in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy for fluorescent cargo, UV-Vis spectroscopy for drugs like doxorubicin).
-
Calculate the cumulative percentage of cargo released over time.
Visualizations
References
- 1. This compound-liposomes as tool for pituitary adenylate cyclase-activating polypeptide brain delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Liposome armed with herpes virus-derived this compound peptide to overcome doxorubicin resistance in lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clickable functionalization of liposomes with the this compound peptide from Herpes simplex virus type I for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. pH-sensitive liposomes bearing a chemotherapeutic agent and a natural apoptosis modulator for effective intracellular delivery to the solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. ijper.org [ijper.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | this compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
Technical Support Center: Mitigating gH625 Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during cell culture experiments with the cell-penetrating peptide gH625.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after treating our cells with a this compound-cargo conjugate. Isn't this compound supposed to have low toxicity?
A1: While this compound is widely reported to have minimal to no cytotoxicity in many cell lines, its effect can be concentration-dependent, cell-type specific, and influenced by the nature of the conjugated cargo.[1] Observed cytotoxicity is often not from the this compound peptide itself but from secondary effects related to the experimental conditions.
Q2: What are the common causes of this compound-associated cytotoxicity?
A2: The primary reasons for observing cytotoxicity when using this compound include:
-
High Peptide Concentration: Exceeding the optimal concentration range for your specific cell line can lead to membrane damage.
-
Inherently Toxic Cargo: The molecule you are delivering may have cytotoxic effects that are amplified by efficient intracellular delivery.
-
Sensitive Cell Lines: Some cell types are more susceptible to membrane perturbation, a key aspect of this compound's entry mechanism.
-
Suboptimal Incubation Time: Prolonged exposure can exacerbate cytotoxic effects.
-
Impure Peptide Preparations: Contaminants from peptide synthesis can be toxic to cells.[2]
-
Endosomal Escape and Membrane Destabilization: The mechanism of this compound can involve temporary destabilization of cellular membranes, which if excessive, can lead to cell death.
Q3: How can we determine if the cytotoxicity is from the this compound peptide or our cargo?
A3: A crucial troubleshooting step is to perform control experiments. Treat your cells with the this compound peptide alone (unconjugated) at the same concentration used for the conjugate. If you observe minimal cytotoxicity with the peptide alone, it is likely that the cargo, or the combination of the cargo and this compound, is responsible for the cell death.
Q4: What is the recommended concentration range for this compound?
A4: Studies have shown that this compound is not significantly toxic at concentrations up to 15 µM in cell lines such as SH-SY5Y and U-87 MG.[1] For a hybrid peptide containing this compound, concentrations up to 75 µM were found to be non-toxic to HeLa cells. However, the optimal, non-toxic concentration should be empirically determined for each cell line and cargo combination by performing a dose-response experiment.
Troubleshooting Guides
Issue 1: High levels of acute cell death (necrosis) observed shortly after this compound treatment.
This is often indicative of plasma membrane damage.
Troubleshooting Steps:
-
Reduce this compound Concentration: This is the most critical first step. Perform a concentration titration to find the highest concentration that does not cause significant cytotoxicity.
-
Decrease Incubation Time: Shorten the exposure of the cells to the this compound-cargo conjugate. A time-course experiment can identify the optimal incubation period for uptake without inducing excessive toxicity.[3]
-
Assess Membrane Integrity: Use a Lactate (B86563) Dehydrogenase (LDH) release assay to quantify plasma membrane damage. A significant increase in LDH in the culture supernatant indicates necrosis.
Issue 2: Delayed cell death or signs of apoptosis (e.g., cell shrinkage, blebbing) are observed.
This suggests the activation of programmed cell death pathways.
Troubleshooting Steps:
-
Perform an Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Evaluate Cargo-Specific Toxicity: The cargo itself may be inducing apoptosis once inside the cell. Run controls with the free cargo (if it can enter cells to some extent on its own) and with this compound alone.
-
Consider the Mechanism of Action: The this compound-mediated entry could be causing cellular stress (e.g., endosomal stress, ER stress), leading to the activation of apoptotic signaling cascades.
Quantitative Data Summary
The following table summarizes cytotoxicity data for this compound and other common cell-penetrating peptides (CPPs).
| Peptide | Cell Line(s) | Concentration Range Tested | Observed Cytotoxicity | Citation(s) |
| This compound | SH-SY5Y, U-87 MG | 0.5 - 15 µM | No significant effect on cell viability. | [1] |
| WMRK-gH625 | HeLa | 25 - 75 µM | Not toxic at all tested concentrations. | |
| Penetratin | K562, MDA-MB-231 | Up to 50 µM | Low to no LDH leakage. | [4][5] |
| Tat | K562, MDA-MB-231 | Up to 50 µM | Low to no LDH leakage. | [4][5] |
| Transportan 10 | K562, MDA-MB-231 | 10 µM | Significant LDH leakage (~40%). | [4] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[6][7]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound-cargo conjugate, this compound alone, and cargo alone. Include untreated controls and a positive control for maximum LDH release (e.g., using a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually 30 minutes).
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells and treat them as described for the LDH assay.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add Annexin V-FITC and Propidium Iodide according to the kit's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways leading to cytotoxicity upon high-concentration this compound exposure.
Caption: A logical workflow to troubleshoot and mitigate this compound-related cytotoxicity.
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell-penetrating peptides: a comparative membrane toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
enhancing gH625-mediated endosomal escape
Welcome to the technical support center for gH625-mediated delivery. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the use of the this compound peptide for enhanced endosomal escape and intracellular cargo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide is a 20-amino acid sequence (HGLASTLTRWAHYNALIRAF) derived from glycoprotein (B1211001) H (gH) of the Herpes simplex virus type 1 (HSV-1).[1][2] It is classified as a membranotropic peptide and a cell-penetrating peptide (CPP) due to its ability to interact with and cross biological membranes.[1][3]
Q2: What is the primary mechanism of this compound-mediated cellular entry?
A2: The primary mechanism for this compound is direct translocation across the cell membrane.[1][4] Its hydrophobic and amphipathic nature allows it to insert into the lipid bilayer, form a transient helical structure, and temporarily alter membrane organization, facilitating its passage into the cytoplasm.[1][2] This process helps to circumvent endosomal entrapment.[1][2]
Q3: Does this compound-mediated entry involve endocytosis?
A3: While the main pathway is direct translocation, some studies indicate that this compound-mediated uptake can partially involve endocytic pathways.[4][5] The extent of endocytosis can depend on the cargo conjugated to this compound and the cell type. However, a key advantage of this compound is its ability to facilitate escape from endosomes if it does enter through this route.[5][6][7]
Q4: What types of cargo can be delivered using this compound?
A4: this compound has been successfully used to deliver a wide variety of cargo, including quantum dots, liposomes, nanoparticles, dendrimers, intrinsically disordered proteins, siRNA, and chromatin.[4][5][7][8][9] Its versatility makes it a powerful tool for delivering macromolecules that are otherwise membrane-impermeable.
Q5: Is the this compound peptide cytotoxic?
A5: At effective concentrations for cargo delivery, this compound has been shown to be devoid of significant cytotoxic effects.[10] Studies on neuron and astrocyte cell lines demonstrated no significant impact on cell viability or mitochondrial oxidative capacity at concentrations up to 15 μM.[10] However, as with any delivery vector, it is crucial to determine the optimal, non-toxic concentration for each specific cell type and cargo combination.
Q6: How stable is the this compound peptide in biological fluids?
A6: Peptide stability is a critical factor for in vivo applications. Studies have shown that while this compound starts to degrade after one hour of incubation in rat plasma, the intact peptide is still present after 3.5 hours.[1][10] This indicates a degree of resistance to proteolysis, which is beneficial for its applications.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low Efficiency of Cargo Delivery
Q: My this compound-conjugated cargo shows low intracellular delivery. What are the possible causes and solutions?
A: Low delivery efficiency can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The concentration of the this compound-cargo conjugate is critical. Perform a dose-response experiment, incubating cells with a range of concentrations to determine the optimal level that maximizes uptake without inducing cytotoxicity.
-
-
Possible Cause 2: Inefficient this compound-Cargo Conjugation.
-
Solution: Verify the success of the conjugation reaction. Use analytical techniques like HPLC or mass spectrometry to confirm the attachment of this compound to your cargo. If conjugation is inefficient, consider alternative cross-linking chemistries or optimizing reaction conditions (e.g., pH, temperature, molar ratios).
-
-
Possible Cause 3: Cargo Modification Affects this compound Function.
-
Solution: The cargo itself, once conjugated, might hinder the peptide's ability to interact with the cell membrane. Ensure the linker used is flexible and long enough to prevent steric hindrance. It's also possible the cargo alters the overall hydrophobicity of the conjugate, impacting its translocation capability.
-
-
Possible Cause 4: Inaccurate Quantification of Uptake.
-
Solution: Ensure your method for quantifying uptake is sensitive and appropriate. For fluorescently labeled cargo, use techniques like flow cytometry for a quantitative population-level analysis or confocal microscopy for visualizing subcellular localization.[4]
-
Issue 2: Cargo Appears Trapped in Endosomes
Q: I observe high co-localization of my this compound-cargo with endosomal/lysosomal markers. How can I enhance endosomal escape?
A: While this compound primarily uses direct translocation, entrapment can occur, especially with certain cargoes or cell lines.[4]
-
Possible Cause 1: Cargo Promotes Endocytosis.
-
Solution: Your cargo may have intrinsic properties that favor an endocytic uptake pathway. To confirm this, test the uptake of the unconjugated cargo. If it is readily endocytosed, the this compound peptide's role may shift to enhancing escape from within the endosome rather than direct translocation.
-
-
Possible Cause 2: Predominant Endocytic Pathway in Cell Line.
-
Solution: Use pharmacological inhibitors of endocytosis to investigate the entry mechanism. For example, using cytochalasin D (inhibits macropinocytosis) or incubating cells at 4°C can reveal the extent to which energy-dependent endocytic pathways are involved.[4] A significant reduction in uptake with these inhibitors confirms endocytosis is a major route of entry.
-
-
Possible Cause 3: Insufficient Membrane Destabilization.
-
Solution: The endosomal environment (acidic pH) can influence peptide structure and function. While this compound is effective, ensure the conditions are optimal. Some strategies to promote escape include co-treatment with endosome-disrupting agents like chloroquine, although this can add complexity and potential toxicity.[6]
-
Issue 3: High Cytotoxicity Observed
Q: My experiments are showing significant cell death after incubation with the this compound-cargo conjugate. What should I do?
A: Cytotoxicity is often dose-dependent but can also be related to conjugate purity.
-
Possible Cause 1: Concentration is too high.
-
Solution: Conduct a thorough cytotoxicity assay (e.g., MTT, LDH release) across a wide range of concentrations. This will allow you to identify the maximum non-toxic concentration for your specific cell line and experimental duration.[10]
-
-
Possible Cause 2: Contaminants.
-
Solution: Ensure the this compound peptide is of high purity (typically >95% as determined by HPLC). Contaminants from peptide synthesis can be toxic to cells. Similarly, ensure the cargo itself is pure and that the conjugation process does not result in toxic byproducts.
-
Quantitative Data
The following tables summarize quantitative data from studies on this compound to provide a baseline for expected outcomes.
Table 1: Enhancement of Cellular Uptake by this compound
| Cargo Type | Cell Line | Fold Increase in Uptake with this compound | Reference |
|---|---|---|---|
| Chromatin | N/A | 1.5-fold (150%) compared to wild-type | [8] |
| siRNA Nanovector (CS-MSN) | MDA-MB-231 | ~2.5-fold after 4 hours of incubation |[5] |
Table 2: Effect of Endocytosis Inhibitors on this compound-c-prune Uptake in HeLa Cells
| Inhibitor | Mechanism | Uptake Inhibition (%) | Reference |
|---|---|---|---|
| NaN₃ and 4°C | Energy-dependent uptake inhibition | >90% | [4] |
| Cytochalasin D | Macropinocytosis inhibition | ~80% |[4] |
Table 3: Stability of this compound in Rat Plasma at 37°C
| Incubation Time | Observation | Reference |
|---|---|---|
| 1 hour | Degradation begins | [10] |
| 3.5 hours | Intact peptide is still present |[10] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound function.
Protocol 1: Tryptophan Fluorescence Assay for Membrane Insertion
This assay assesses the insertion of this compound into a lipid bilayer by measuring the fluorescence quenching of its tryptophan residue.
-
Prepare Vesicles: Prepare small unilamellar vesicles (SUVs) composed of lipids such as DOPC/Cholesterol. To measure quenching, include brominated phospholipids (B1166683) (e.g., 6,7-Br-PC, 9,10-Br-PC) at a known molar percentage.
-
Establish Baseline: Record the intrinsic tryptophan fluorescence emission spectrum of the this compound-cargo conjugate in a buffer (e.g., 5 mM HEPES, 100 mM NaCl, pH 7.4) with an excitation wavelength of 295 nm.
-
Initiate Interaction: Add the brominated SUVs to the conjugate solution at a specific lipid/peptide molar ratio (e.g., 100:1).
-
Measure Quenching: Record the emission spectrum again. A decrease in fluorescence intensity (quenching) indicates that the tryptophan residue of this compound has inserted into the lipid bilayer, bringing it into proximity with the bromine atoms.[4]
-
Analysis: Compare the quenching effect of vesicles with brominated lipids at different depths to infer the insertion depth of the peptide.
Protocol 2: Cellular Uptake and Endosomal Escape Assay (Flow Cytometry)
This protocol quantifies both total cellular uptake and the fraction of cargo that has escaped into the cytosol.
-
Dual Labeling: Covalently label the cargo with two fluorescent dyes: one pH-insensitive (e.g., TMR) and one pH-sensitive (e.g., a dye that is non-fluorescent in acidic endosomes but fluorescent at neutral cytosolic pH).[11]
-
Cell Incubation: Incubate the target cells with the dual-labeled this compound-cargo conjugate for various time points.
-
Cell Preparation: After incubation, wash the cells to remove non-internalized conjugate, trypsinize, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis:
-
Measure the fluorescence intensity from the pH-insensitive dye (e.g., TMR). This represents the total cellular uptake (cargo in both endosomes and cytosol).
-
Measure the fluorescence intensity from the pH-sensitive dye . This represents the cargo that is in a neutral pH environment, i.e., the cytosol.
-
-
Data Analysis: The ratio of the mean fluorescence intensity (MFI) of the pH-sensitive dye to the pH-insensitive dye provides a quantitative measure of the endosomal escape efficiency.[11]
Protocol 3: Split-GFP Complementation Assay for Endosomal Escape
This is a highly specific assay to detect the delivery of cargo into the cytosol.
-
Cell Line Engineering: Stably transfect cells to express one part of a split Green Fluorescent Protein (GFP), for example, GFP1-10. This fragment is non-fluorescent on its own.
-
Cargo Conjugation: Conjugate the remaining GFP fragment (e.g., the 11th β-strand, GFP11) to your cargo, which is then conjugated to this compound.
-
Incubation: Treat the engineered cells with the this compound-cargo-GFP11 conjugate.
-
Mechanism: If the conjugate successfully escapes the endosome and enters the cytosol, the GFP11 fragment will find and complement the GFP1-10 fragment, reconstituting a full, fluorescent GFP molecule.[6]
-
Detection and Quantification: The appearance of a fluorescent signal can be monitored and quantified using fluorescence microscopy or a plate reader. This provides a direct and low-background readout of cytosolic delivery.[6]
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. This compound: a milestone in understanding the many roles of membranotropic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. mdpi.com [mdpi.com]
- 7. Surface decoration with this compound-membranotropic peptides as a method to escape the endo-lysosomal compartment and reduce nanoparticle toxicity | Semantic Scholar [semanticscholar.org]
- 8. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
gH625 Peptide Degradation Pathways: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the gH625 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound peptide in a biological matrix?
A1: The this compound peptide, derived from glycoprotein (B1211001) H of the Herpes simplex virus type 1, demonstrates relative stability in plasma.[1] Studies in rat plasma have shown that this compound begins to degrade after one hour of incubation at 37°C, but the intact peptide can still be detected after 3.5 hours.[2] This suggests a degree of resistance to proteolysis compared to many other peptides. However, stability can be influenced by the specific biological matrix (e.g., plasma vs. serum) and the species from which it is derived.
Q2: Which enzymes are likely responsible for the degradation of this compound?
A2: While specific enzymatic degradation pathways for this compound have not been extensively detailed in the literature, peptides in the bloodstream are generally susceptible to a variety of proteases.[3] The primary enzymes involved in peptide hydrolysis in blood are termed peptidases, which include endopeptidases and exopeptidases.[3] Rat plasma contains a complex mixture of proteases, including serine proteases (like trypsin-like and chymotrypsin-like enzymes), cysteine proteases, and metalloproteases.[4][5] Given the amino acid sequence of this compound, it is plausible that it is cleaved by several of these enzymes.
Q3: What is the amino acid sequence of the this compound peptide?
A3: The sequence of the this compound peptide is H₂N-HGLASTLTRWAHYNALIRAFGGG-CONH₂.[6]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Use Plasma Instead of Serum: Peptides are generally degraded more rapidly in serum than in plasma because the coagulation process in serum preparation activates various proteases.[7][8]
-
Add Protease Inhibitors: Supplementing your experimental matrix with a cocktail of broad-spectrum protease inhibitors can significantly reduce enzymatic degradation.
-
Work at Low Temperatures: Performing experimental steps on ice can slow down enzymatic activity.
-
Optimize Sample Handling: Minimize the time samples are kept at room temperature and limit freeze-thaw cycles, which can release cellular proteases.
Troubleshooting Guides
Problem: I am observing unexpectedly rapid degradation of this compound in my in vitro plasma stability assay.
| Possible Cause | Troubleshooting Step |
| Use of Serum instead of Plasma | The coagulation cascade in serum activates proteases that can accelerate peptide degradation.[7][8] Solution: Use plasma collected with anticoagulants like EDTA or heparin for your stability assays. |
| Inappropriate Sample Storage | Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can lead to the release and activation of proteases. Solution: Aliquot plasma samples to avoid multiple freeze-thaw cycles and store them at -80°C. |
| High Protease Activity in the Plasma Batch | Protease activity can vary between different batches and species of plasma. Solution: Test a new batch of plasma. If the problem persists, consider adding a commercially available protease inhibitor cocktail to your assay buffer. |
| Experimental Contamination | Contamination with external proteases can lead to rapid degradation. Solution: Ensure that all labware and reagents are sterile and handled using aseptic techniques. |
Problem: I am unable to detect intact this compound in my in vivo study samples.
| Possible Cause | Troubleshooting Step |
| Rapid In Vivo Clearance and Degradation | Despite its relative stability, this compound is still subject to in vivo proteolytic degradation and clearance mechanisms. Solution: Optimize the dosing and sampling schedule. Collect samples at earlier time points post-administration. Ensure blood samples are immediately processed with protease inhibitors. |
| Insufficient Assay Sensitivity | The concentration of intact this compound may be below the limit of detection of your analytical method. Solution: Enhance the sensitivity of your detection method, such as LC-MS/MS, by optimizing the sample preparation and instrument parameters. |
| Peptide Adsorption to Surfaces | Hydrophobic peptides like this compound can adsorb to plastic and glass surfaces, leading to lower measured concentrations. Solution: Use low-retention microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffers. |
Quantitative Data Summary
Table 1: In Vitro Stability of this compound in Rat Plasma
| Time Point (Hours) | Percentage of Intact this compound Remaining |
| 1 | Degradation begins |
| 3.5 | Intact peptide is still present |
| Data derived from qualitative descriptions in the literature.[2] |
Table 2: Potential Protease Cleavage Sites in the this compound Sequence
Based on the this compound sequence (HGLASTLTRWAHYNALIRAFGGG) and common protease specificities.
| Protease Family | Typical Cleavage Site | Potential Cleavage Sites in this compound |
| Trypsin-like | After Lysine (K) or Arginine (R) | After R8, R18 |
| Chymotrypsin-like | After Phenylalanine (F), Tryptophan (W), Tyrosine (Y) | After W9, Y11, F19 |
| Elastase-like | After Alanine (A), Glycine (G), Serine (S), Valine (V) | After A4, S5, A13, A16, G21, G22, G23 |
| Thermolysin-like | Before Leucine (L), Isoleucine (I), Phenylalanine (F) | Before L3, L7, I17, F19 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
-
Preparation:
-
Thaw frozen plasma (e.g., rat plasma with EDTA) on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Pre-warm a sufficient volume of plasma to 37°C in a water bath.
-
-
Incubation:
-
Spike the pre-warmed plasma with the this compound stock solution to a final concentration of approximately 1-5 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 0.5, 1, 2, 3.5 hours), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as 3 volumes of ice-cold acetonitrile (B52724) or a 10% trichloroacetic acid solution.
-
Vortex the sample vigorously.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to precipitate plasma proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated analytical method, such as RP-HPLC or LC-MS/MS, to quantify the remaining concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Protocol 2: Identification of this compound Degradation Products by LC-MS/MS
-
Sample Preparation:
-
Follow steps 1-4 of the In Vitro Plasma Stability Assay protocol to generate and collect samples at various degradation time points.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the peptide fragments.
-
Configure the mass spectrometer to acquire data in a data-dependent acquisition mode, where the instrument performs MS/MS fragmentation on the most abundant precursor ions detected in each full MS scan.
-
-
Data Analysis:
-
Process the raw data to identify the mass-to-charge ratios (m/z) of the parent this compound peptide and its degradation products.
-
Analyze the MS/MS fragmentation spectra of the degradation products to determine their amino acid sequences.
-
Compare the sequences of the fragments to the full-length this compound sequence to identify the specific cleavage sites. Software tools for de novo sequencing or peptide mapping can be utilized for this purpose.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound by plasma proteases.
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Workflow for identifying this compound degradation products.
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptidomic Analysis of Rat Plasma: Proteolysis in Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Genomic Analysis of Rat Proteases and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
gH625 Solubility Technical Support Center
Welcome to the technical support center for gH625. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a 20-amino acid, cell-penetrating peptide derived from the glycoprotein (B1211001) H of Herpes Simplex Virus Type I (HSV-1).[1][2] Its sequence is His-Gly-Leu-Ala-Ser-Thr-Leu-Thr-Arg-Trp-Ala-His-Tyr-Asn-Ala-Leu-Ile-Arg-Ala-Phe-NH2.[3] Due to a high proportion of hydrophobic amino acids, this compound has low intrinsic solubility in aqueous solutions, which can present challenges in experimental settings.[4][5][6] Proper solubilization is critical for accurate quantification and reliable experimental results.[7]
Q2: What is the recommended solvent for initially dissolving this compound?
A2: For hydrophobic peptides like this compound, it is highly recommended to first use a small amount of an organic solvent.[4][7][8] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[7][8] One supplier suggests a solubility of up to 100 mg/mL in DMSO, potentially requiring ultrasonication to fully dissolve.[3] Other organic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or isopropanol (B130326) can also be used.[4][7][8]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is often difficult for hydrophobic peptides and is generally not recommended as the initial step.[5][9] Salts in buffers can sometimes hinder solubility.[9] The preferred method is to first create a concentrated stock solution in an organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer while vortexing.[8][10]
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution can significantly impact a peptide's solubility by altering the net charge of its ionizable groups.[7][11][12] The solubility of a peptide is generally lowest at its isoelectric point (pI) and increases as the pH moves away from the pI.[6] To determine the optimal pH, one must first calculate the peptide's net charge. For this compound, with Histidine (H) and Arginine (R) residues, the net charge will be positive at acidic pH. Therefore, dissolving it in a slightly acidic solution (e.g., using 10% acetic acid) could improve solubility.[7][13][14]
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: A cloudy or particulate-containing solution indicates incomplete dissolution or aggregation.[9] Do not use this solution for experiments as the peptide concentration will be inaccurate. Several troubleshooting steps can be taken:
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break up aggregates and improve dissolution.[4][7][11]
-
Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase solubility. Avoid excessive heat, as it may degrade the peptide.[5][11]
-
pH Adjustment: If not already done, adjust the pH away from the peptide's isoelectric point.[10]
-
Use of Denaturants: As a last resort for non-cellular assays, chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to dissolve aggregates.[8][13] These agents disrupt the hydrogen bonds that can lead to aggregation.
Q6: Are there any chemical modifications or formulations that can improve this compound solubility?
A6: Yes, several strategies can be employed, particularly during peptide design or formulation:
-
Solubility-Enhancing Tags: Attaching a hydrophilic tag, such as polyethylene (B3416737) glycol (PEG), can significantly improve the water solubility of a hydrophobic peptide.[6][15][16]
-
Amino Acid Substitution: Replacing some hydrophobic residues with hydrophilic ones can enhance solubility, though this may impact the peptide's function.[15]
-
Host-Guest Systems: Complexing the hydrophobic peptide with a soluble "host" peptide can improve its solubility in aqueous solutions.
-
Formulation with Excipients: Using additives like sugars (sucrose, trehalose) or polyols (glycerol) can help stabilize the peptide and prevent aggregation in solution.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Lyophilized this compound powder will not dissolve in water or PBS. | High hydrophobicity of the peptide sequence. | 1. Use a minimal amount of 100% DMSO or DMF to first dissolve the peptide.[4][8]2. Slowly add the aqueous buffer to the organic stock solution dropwise while vortexing.[10]3. Use sonication to aid dissolution.[4] |
| Peptide precipitates out of solution after dilution of DMSO stock with aqueous buffer. | The final concentration of the organic solvent is too low to maintain solubility. The peptide is aggregating in the aqueous environment. | 1. Increase the final percentage of the organic co-solvent if the experiment allows.2. Try a different aqueous buffer or adjust the pH of the current buffer.[12]3. If precipitation occurs, the peptide may need to be re-lyophilized before attempting to redissolve.[4] |
| The this compound solution is clear initially but becomes cloudy over time or after freeze-thaw cycles. | Peptide aggregation or instability in the chosen solvent/buffer. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[9]2. Store aliquots at -20°C or -80°C.[8]3. Consider adding cryoprotectants like glycerol (B35011) to the stock solution before freezing. |
| Difficulty dissolving this compound even in organic solvents. | Strong intermolecular forces leading to aggregation. | 1. Use ultrasonication for an extended period (e.g., 10-30 minutes).[3]2. Gently warm the solution to <40°C.[5][11]3. For non-biological applications, consider using stronger solvent systems like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can disrupt secondary structures.[17][18] |
Quantitative Solubility Data
| Compound | Solvent | Concentration | Notes |
| This compound | DMSO | 100 mg/mL (43.52 mM) | Ultrasonic assistance is needed. Hygroscopic DMSO can impact solubility; use newly opened solvent.[3] |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound for In Vitro Assays
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.[4]
-
Initial Dissolution: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL). For example, to a 1 mg vial, add 50-100 µL of DMSO.
-
Aid Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes, checking for clarity periodically.[4][19]
-
Dilution: For your working solution, slowly add the DMSO stock solution drop-by-drop to your desired aqueous buffer (e.g., PBS, Tris buffer) while continuously vortexing. Do not add the buffer to the DMSO stock.
-
Final Check: Ensure the final solution is clear and free of any particulates. If any cloudiness is observed, the peptide may be precipitating. It may be necessary to increase the final concentration of DMSO in the working solution.
-
Storage: Aliquot the remaining stock solution into single-use tubes, seal tightly, and store at -20°C or -80°C.[8]
Protocol 2: pH-Adjusted Solubilization
-
Calculate Net Charge: Determine the net charge of this compound at neutral pH. The sequence contains 2 Arginine (+2), 2 Histidine (charge is pH-dependent, ~+1 at pH 6, ~0 at pH >7), and a C-terminal amide (0). The net charge is positive, making it a basic peptide.
-
Initial Dissolution: Attempt to dissolve a small amount of this compound in sterile, deionized water.
-
Acidification: If solubility is poor, add small aliquots of a 10% acetic acid solution and vortex.[7][13] This will protonate the basic residues and increase the net positive charge, which should improve solubility.
-
Dilution & Buffering: Once dissolved, you can dilute the solution with your final buffer. Be aware that the pH will change upon dilution, which could cause precipitation if the final pH is close to the peptide's pI.
-
Final pH Adjustment: Carefully adjust the pH of the final working solution if necessary for your experiment.
Visualizations
Caption: Workflow for solubilizing hydrophobic this compound peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Synthesis Knowledge Base [peptide2.com]
- 13. peptide.com [peptide.com]
- 14. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 15. lifetein.com [lifetein.com]
- 16. genscript.com [genscript.com]
- 17. lifetein.com [lifetein.com]
- 18. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.jp [genscript.jp]
Technical Support Center: Preventing Proteolysis of gH625 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo proteolysis of the gH625 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vivo stability of unmodified this compound?
The this compound peptide, derived from the glycoprotein (B1211001) H of Herpes Simplex Virus 1, exhibits a moderate degree of intrinsic resistance to proteolysis. Studies have shown that when incubated in rat plasma, degradation of this compound begins after approximately one hour, but the intact peptide can still be detected for up to 3.5 hours.[1][2] This inherent stability makes it a promising candidate for in vivo applications, though further modifications can significantly enhance its therapeutic potential.
Q2: What are the primary reasons for this compound degradation in vivo?
Like other peptides, this compound is susceptible to degradation by endogenous proteases present in the bloodstream and tissues. The primary clearance mechanisms for peptides in vivo are proteolytic degradation and renal clearance.[3] In rat plasma, several classes of proteases are known to be active, including chymotrypsin-like and trypsin-like serine proteases, elastase, and various matrix metalloproteinases (MMPs).[4][5]
Q3: What are the general strategies to prevent the in vivo proteolysis of this compound?
Several strategies can be employed to enhance the in vivo stability of this compound. These can be broadly categorized as:
-
Use of Protease Inhibitors: Co-administration of a cocktail of protease inhibitors can prevent degradation by a wide range of proteases.
-
Chemical Modifications: Modifying the peptide sequence or structure can make it less recognizable to proteases. Common modifications include N-terminal acetylation, C-terminal amidation, substitution with D-amino acids, and cyclization.[2][6][7]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to this compound can increase its hydrodynamic size, which shields it from proteases and reduces renal clearance.[1][6]
-
Fusion to a Carrier Molecule: Fusing this compound to a larger, more stable protein, such as albumin or the Fc fragment of an antibody, can significantly extend its circulating half-life.[1]
-
Encapsulation: Incorporating this compound into delivery systems like liposomes or nanoparticles can protect it from proteolytic enzymes.[1]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound observed in plasma stability assay.
-
Possible Cause 1: Ineffective Protease Inhibition. The protease inhibitor cocktail being used may not be effective against the specific proteases degrading this compound in the plasma sample.
-
Solution: Use a broad-spectrum protease inhibitor cocktail that targets serine, cysteine, aspartic, and metalloproteinases. Consider preparing a custom cocktail based on known plasma proteases.
-
-
Possible Cause 2: Suboptimal Sample Handling. Improper collection and handling of plasma samples can lead to the activation of proteases and subsequent degradation of the peptide.
-
Solution: Collect blood in tubes containing an anticoagulant (e.g., EDTA, which also inhibits metalloproteinases) and a protease inhibitor cocktail. Process the blood to obtain plasma as quickly as possible at low temperatures.
-
-
Possible Cause 3: Instability of this compound under experimental conditions. The pH or temperature of the incubation may be promoting peptide degradation.
-
Solution: Ensure the plasma stability assay is conducted at a physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions accurately.
-
Problem 2: Low yield of chemically modified this compound.
-
Possible Cause 1: Inefficient Cyclization. Formation of the disulfide bond for cyclic this compound may be incomplete.
-
Solution: Optimize the cyclization reaction conditions, including peptide concentration (favoring intramolecular reactions at low concentrations), pH, and the oxidizing agent used.[3]
-
-
Possible Cause 2: Aggregation during PEGylation. The hydrophobic nature of this compound may lead to aggregation at the higher concentrations required for PEGylation.
-
Solution: Optimize the reaction buffer by adjusting the pH or adding organic co-solvents to improve solubility. Perform the reaction at a lower peptide concentration if possible.[3]
-
Problem 3: Modified this compound shows reduced biological activity.
-
Possible Cause 1: Modification site interfering with function. The chemical modification may be located at a site critical for the cell-penetrating activity of this compound.
-
Solution: If possible, identify the key residues for this compound activity and choose modification sites distal to these residues. A rational design approach, potentially guided by molecular modeling, can be beneficial.
-
-
Possible Cause 2: Steric hindrance from large modifications. Large modifications like PEG chains or fusion proteins might sterically hinder the interaction of this compound with the cell membrane.
-
Solution: Use a smaller PEG chain or a more flexible linker between this compound and the fusion partner. Evaluate different attachment points for the modification.
-
Data Summary
The following table summarizes various strategies to enhance peptide stability in vivo and their general impact. Note that specific quantitative data for this compound is limited, and the effectiveness of each strategy should be empirically determined.
| Strategy | General Impact on Half-Life | Key Considerations |
| N-terminal Acetylation | Moderate Increase | Protects against aminopeptidases. |
| C-terminal Amidation | Moderate Increase | Protects against carboxypeptidases. |
| D-amino Acid Substitution | Significant Increase | Can alter peptide conformation and biological activity. |
| Cyclization | Significant Increase | Reduces susceptibility to exopeptidases and constrains conformation. |
| PEGylation | Substantial Increase | Size of PEG chain and attachment site are critical. |
| Fusion to Albumin/Fc | Very Substantial Increase | Can significantly alter biodistribution. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound or its modified versions in plasma.
-
Plasma Preparation: a. Collect whole blood from the species of interest (e.g., rat) into tubes containing an anticoagulant (e.g., K2EDTA). b. Immediately place the blood on ice and centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. c. Collect the supernatant (plasma) and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Incubation: a. Thaw the plasma on ice. b. Pre-warm the plasma to 37°C. c. Spike this compound or its analogue into the plasma to a final concentration of 10 µM. d. Incubate the mixture at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 210 minutes), withdraw an aliquot of the plasma-peptide mixture. b. Immediately quench the proteolytic activity by adding a 2-fold excess of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile (B52724) with 1% trifluoroacetic acid). c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Analysis: a. Analyze the supernatant containing the remaining intact peptide by a validated analytical method, such as RP-HPLC or LC-MS/MS. b. Quantify the peak area corresponding to the intact peptide at each time point. c. Calculate the percentage of intact peptide remaining relative to the 0-minute time point and determine the half-life.
Protocol 2: Site-Directed Mutagenesis to Remove Potential Cleavage Sites
This protocol provides a conceptual framework for using site-directed mutagenesis to enhance this compound stability. The specific cleavage sites would first need to be predicted or experimentally determined.
-
Cleavage Site Prediction: a. Submit the this compound amino acid sequence (HGLASTLTRWAHYNALIRAF) to a protease cleavage site prediction tool (e.g., Procleave).[8][9] b. Identify potential cleavage sites for common plasma proteases like chymotrypsin (B1334515) (cleaves after large hydrophobic residues like W, Y, F) and trypsin (cleaves after K, R).
-
Mutagenesis Strategy: a. Design primers to introduce point mutations at the predicted cleavage sites. For example, to remove a chymotrypsin site, a Tryptophan (W) could be replaced with a non-cleavable residue that aims to preserve the structural and functional properties of the peptide. b. Use a commercially available site-directed mutagenesis kit to introduce the desired mutation into the DNA sequence encoding this compound.
-
Expression and Purification: a. Express the mutated this compound peptide in a suitable expression system (e.g., E. coli). b. Purify the peptide using standard chromatography techniques.
-
Validation: a. Confirm the sequence of the mutated peptide. b. Evaluate the stability of the mutated peptide using the in vitro plasma stability assay (Protocol 1). c. Assess the biological activity of the mutated peptide to ensure it has not been compromised.
Visualizations
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. Peptidomic Analysis of Rat Plasma: Proteolysis in Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
gH625 Peptide Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the scaling up of gH625 peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what makes its synthesis challenging?
A1: The this compound peptide is a 20-residue sequence (HGLASTLTRWAHYNALIRAF) derived from the glycoprotein (B1211001) H (gH) of the Herpes Simplex Virus 1. It functions as a membranotropic or cell-penetrating peptide, capable of crossing cell membranes and even the blood-brain barrier.[1][2] The primary challenge in its synthesis stems from its highly hydrophobic nature. The sequence is rich in hydrophobic amino acids like glycine, leucine, alanine, tryptophan, and tyrosine, which gives it a strong tendency to aggregate.[2][3] This aggregation can occur both during synthesis while the peptide is attached to the solid-phase resin and after it has been cleaved, leading to poor reaction efficiency, low yields, and difficulties in purification.[3][4][5]
Q2: What is the standard synthesis methodology for the this compound peptide?
A2: The standard and most widely reported method for this compound synthesis is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) based Solid-Phase Peptide Synthesis (SPPS).[1][6] This process involves building the peptide chain step-by-step on an insoluble resin support, using Fmoc to temporarily protect the alpha-amino group of the incoming amino acid and tBu-based groups to protect reactive side chains.[7][8]
Q3: What are the typical yield and purity that can be expected for this compound synthesis?
A3: While synthesis can be challenging, published reports indicate that with optimized protocols, a good yield of the purified this compound peptide can be achieved. The expected outcomes are summarized in the table below.
| Parameter | Typical Value | Source |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | [1][6] |
| Purified Yield | 30% - 40% | [1] |
| Final Purity | >98% (Post-HPLC Purification) | [1] |
Q4: What are the main considerations when scaling up this compound synthesis from lab to production scale?
A4: Scaling up peptide synthesis introduces complexities beyond the chemical challenges.[9] Key factors to consider include:
-
Process Efficiency: Cycle times, mixing rates, and heat transfer must be carefully managed in larger reaction vessels.[10]
-
Solvent and Reagent Management: Large-scale synthesis requires enormous quantities of solvents and reagents, making cost, availability, and waste management critical concerns.[10][11][12]
-
Purification Bottlenecks: Standard purification by reverse-phase HPLC can become a significant bottleneck at a large scale due to high solvent consumption and limited column capacity.[11]
-
Quality and Safety: Ensuring batch-to-batch consistency, managing safety protocols, and adhering to regulatory guidelines are paramount.[10]
Synthesis and Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of the this compound peptide.
Q5: My synthesis has failed or resulted in a very low yield. What are the likely causes and solutions?
A5: The most common cause of failed or low-yield this compound synthesis is on-resin aggregation of the growing peptide chain.[3][4] This aggregation prevents reagents from reaching the reaction sites, leading to incomplete deprotection and coupling steps.
Troubleshooting Steps:
-
Analyze Byproducts: First, identify the major impurities via mass spectrometry to determine if they are deletion sequences (from failed coupling) or truncations (from failed deprotection).[4]
-
Optimize Solvents: Switch the primary synthesis solvent from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). NMP is often more effective at solvating aggregated peptide chains.[4]
-
Select an Appropriate Resin: For hydrophobic peptides like this compound, PEG (polyethylene glycol)-based resins (e.g., ChemMatrix) can significantly improve solvation and lead to higher yields compared to traditional polystyrene resins.[4]
-
Enhance Coupling Reactions:
-
Disrupt Secondary Structures: For extremely difficult sequences, consider incorporating "structure-breaking" dipeptides, such as pseudoproline dipeptides, at strategic points in the sequence to disrupt the formation of performance-hindering secondary structures.[5]
Q6: The crude this compound peptide has poor solubility after cleavage from the resin. How can I handle it?
A6: Poor solubility is expected due to the peptide's hydrophobicity.[3] Aggregation in solution can make purification and handling difficult.
Troubleshooting Steps:
-
Precipitation and Washing: After cleavage, precipitate the peptide in cold diethyl ether. This step is crucial for removing scavengers and other small-molecule impurities.[14][15]
-
Solubilization for Purification: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or use a mixture of acetonitrile (B52724) and water (e.g., ACN/H₂O 3:2) before lyophilization or injection onto an HPLC column.[14]
-
Sequence Modification (Advanced): In some research applications, a temporary or permanent solubilizing tail (e.g., a short chain of charged amino acids like lysine) can be added to the peptide's C-terminus to improve handling, though this alters the primary molecule.[6]
Q7: I am facing issues with HPLC purification, such as broad peaks or column clogging. What can I do?
A7: Purification issues are often a direct result of peptide aggregation. Aggregates can cause peak broadening, tailing, or even precipitate on the column, leading to high backpressure.
Troubleshooting Steps:
-
Optimize HPLC Conditions: Adjust the gradient of the organic solvent (acetonitrile) and water, both containing 0.1% trifluoroacetic acid (TFA). A shallower gradient may improve the separation of closely related impurities.[16]
-
Sample Preparation: Ensure the crude peptide is fully dissolved before injection. Centrifuge the sample to remove any particulate matter that could clog the column.
-
Large-Scale Solutions: For manufacturing-scale purification, consider advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP). This technology can increase yield and significantly reduce solvent consumption compared to traditional batch chromatography.[11]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a standard procedure for manual or automated synthesis.
-
Resin Selection and Swelling: Start with a Rink Amide resin (for a C-terminal amide). Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[8][13]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin.
-
Synthesis Cycle (Iterative):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes, repeat once, to remove the Fmoc protecting group.[14]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid (2.5-5 equivalents) with a coupling agent like HBTU/HOBt (2.5-5 equivalents) and a base like DIEA (5-10 equivalents) in DMF. Add this solution to the resin and allow it to react for 1-4 hours.[6][14] Confirm completion with a ninhydrin (B49086) test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Continue this cycle until all 20 amino acids of the this compound sequence are added.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with Dichloromethane (DCM) and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acids. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.[15]
-
Collection: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether.
-
Drying: Dry the crude peptide pellet under a vacuum.
Visualizations
References
- 1. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Dimerization in tailoring uptake efficacy of the HSV-1 derived membranotropic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 10. crodabeauty.com [crodabeauty.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. rsc.org [rsc.org]
- 15. This compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound-liposomes deliver PACAP through a dynamic in vitro model of the blood–brain barrier [frontiersin.org]
Validation & Comparative
A Head-to-Head Comparison: gH625 Versus TAT Peptide for Cellular Delivery
For researchers, scientists, and drug development professionals seeking effective methods for intracellular delivery, the choice of a cell-penetrating peptide (CPP) is a critical decision. Among the various options, the viral-derived gH625 peptide and the well-established TAT peptide are prominent contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable CPP for your research needs.
Executive Summary
The this compound peptide, derived from the glycoprotein (B1211001) H of the herpes simplex virus 1, and the TAT peptide, from the HIV-1 trans-activator of transcription protein, are both potent tools for cellular penetration. However, they operate through fundamentally different mechanisms, which influences their efficiency and suitability for delivering various types of cargo.
Experimental evidence suggests that This compound may offer a more efficient delivery mechanism for certain cargos, particularly those that are negatively charged or intrinsically disordered, by largely bypassing the endocytic pathway . In contrast, TAT-mediated delivery predominantly relies on endocytosis, which can lead to the entrapment and degradation of the cargo in endosomes and lysosomes . This guide will delve into the specifics of their mechanisms, present available comparative data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Cell Penetration
The distinct modes of entry for this compound and TAT are central to their differential performance.
This compound: A Direct Route into the Cytosol
The this compound peptide is considered a membranotropic peptide. Its hydrophobic and amphipathic nature allows it to directly interact with and transiently perturb the cell membrane. This interaction is thought to facilitate the formation of a transient pore or a localized destabilization of the lipid bilayer, enabling the peptide and its conjugated cargo to translocate directly into the cytoplasm. This mechanism is largely energy-independent and avoids the endocytic pathway, thus protecting the cargo from enzymatic degradation within endosomes and lysosomes.
TAT: The Endocytic Pathway
The TAT peptide, rich in basic amino acid residues, primarily enters cells via endocytosis, a process that is energy-dependent. The initial step involves the electrostatic interaction of the positively charged TAT peptide with negatively charged proteoglycans on the cell surface. This interaction triggers internalization through various endocytic pathways, with macropinocytosis being a major route. Once inside the cell, the TAT-cargo conjugate is enclosed within endosomes. For the cargo to be effective, it must escape the endosome and reach its intracellular target, a step that can be inefficient and a significant bottleneck for TAT-mediated delivery.
Performance Comparison: this compound vs. TAT
Direct quantitative comparisons of this compound and TAT in the same experimental setting are limited in the published literature. However, studies focusing on specific cargo delivery provide valuable insights into their relative efficacies.
Data Presentation
| Feature | This compound Peptide | TAT Peptide |
| Origin | Herpes Simplex Virus 1 (HSV-1) glycoprotein H (residues 625-644) | Human Immunodeficiency Virus 1 (HIV-1) trans-activator of transcription (TAT) protein (residues 47-57) |
| Primary Mechanism | Direct translocation, membranotropic | Endocytosis (primarily macropinocytosis) |
| Endosomal Entrapment | Largely avoids endosomal pathway | A significant portion of cargo can be trapped in endosomes |
| Known to Deliver | Intrinsically disordered proteins, quantum dots, liposomes, dendrimers, nanoparticles, chromatin.[1] | A wide range of cargo including proteins, nucleic acids, nanoparticles, and liposomes. |
| Cargo | Peptide | Cell Line | Quantitative Uptake/Efficacy | Reference |
| c-prune (intrinsically disordered protein) | This compound | HeLa | Visible intracellular fluorescence after 10 min, increasing at 30 min | [2] |
| c-prune (intrinsically disordered protein) | TAT | HeLa | Negligible intracellular fluorescence, similar to cargo alone | [2] |
| Chromatin | This compound | Not Specified | 150% increase in cellular penetration compared to wild-type chromatin | |
| Avidin (B1170675) (68 kDa protein) | TAT | HeLa | ~8-fold increase in uptake compared to avidin alone | |
| Doxorubicin-loaded Liposomes | This compound | A549 Dx (Doxorubicin-resistant) | IC50 of 0.3 µM (LipoDoxo-gH625) vs. >1 µM (LipoDoxo) |
Note: The quantitative data for this compound and TAT in the table above are derived from different studies and are not direct comparisons under the same experimental conditions, except for the c-prune cargo.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and TAT peptides.
Comparative Cellular Uptake of this compound- and TAT-conjugated Cargo by Confocal Microscopy
This protocol is adapted from a study comparing the delivery of the intrinsically disordered protein c-prune by this compound and TAT.[2]
a. Cell Culture and Seeding:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.
-
Seed 1 x 10⁵ HeLa cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
b. Peptide-Cargo Incubation:
-
Prepare 30 µM solutions of NBD-labeled this compound-c-prune, NBD-labeled TAT-c-prune, and NBD-labeled c-prune (control) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Add the peptide-cargo solutions to the respective wells and incubate at 37°C for 10 minutes and 30 minutes.
c. Sample Preparation for Microscopy:
-
After incubation, remove the peptide-cargo solutions and wash the cells twice with PBS.
-
Add fresh cell culture medium without phenol (B47542) red to the cells.
d. Confocal Microscopy Imaging:
-
Immediately visualize the live cells using a confocal laser scanning microscope.
-
Acquire fluorescence and transmitted light images to observe the intracellular localization of the NBD-labeled cargo.
e. Endocytosis Inhibition Assay (Optional):
-
To confirm the mechanism of uptake, pre-incubate cells with endocytosis inhibitors prior to adding the peptide-cargo solutions.
-
Sodium Azide: 40 µM for 30 minutes to deplete ATP.
-
Cytochalasin D: Incubate with an appropriate concentration to inhibit macropinocytosis.
-
Low Temperature: Incubate cells at 4°C during the peptide-cargo incubation step.
-
-
Proceed with the incubation and imaging steps as described above. A significant reduction in fluorescence signal in the presence of inhibitors suggests an endocytosis-dependent mechanism.
Quantification of Cellular Uptake by Flow Cytometry
This is a general protocol for quantifying the cellular uptake of fluorescently labeled CPP-cargo conjugates.
a. Cell Preparation:
-
Seed cells in a 24-well plate and culture to 70-80% confluency.
b. Treatment:
-
Incubate the cells with fluorescently labeled this compound-cargo and TAT-cargo conjugates at various concentrations (e.g., 1-10 µM) and for different time points (e.g., 30 min, 1h, 2h). Include a control with the fluorescently labeled cargo alone.
c. Cell Harvesting and Staining:
-
Wash the cells with PBS to remove excess peptide-cargo.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in FACS buffer (e.g., PBS with 1% FBS).
d. Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the cell population.
-
To distinguish between membrane-bound and internalized peptides, an optional step of treating the cells with a quenching agent (e.g., Trypan Blue) or washing with a low pH buffer can be included before analysis.
Visualizing the Pathways
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of cell entry for this compound and TAT peptides.
Caption: Experimental workflow for comparing CPP-mediated cargo uptake.
Conclusion
Both this compound and TAT are effective cell-penetrating peptides, but their distinct mechanisms of entry have significant implications for their application. The available evidence suggests that this compound, with its ability to directly translocate across the cell membrane, may be a superior choice for delivering sensitive cargo or cargo that is susceptible to endosomal entrapment and degradation. This is particularly relevant for intrinsically disordered proteins and other molecules that may be affected by the acidic environment of the endo-lysosomal pathway.
In contrast, the TAT peptide, while having a broader history of use, presents the challenge of endosomal escape. However, for certain applications where endosomal delivery is acceptable or even desired, TAT remains a valuable tool.
Ultimately, the choice between this compound and TAT will depend on the specific cargo, the target cell type, and the desired intracellular fate of the delivered molecule. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal CPP for their specific needs.
References
A Comparative Guide to Cell-Penetrating Peptides: gH625 vs. TAT, Penetratin, and Poly-arginine
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cell membrane barrier. This guide provides an objective, data-driven comparison of the viral-derived peptide gH625 with three widely used CPPs: TAT, Penetratin, and Poly-arginine.
Introduction to the Peptides
This compound: A 20-amino acid peptide derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus 1 (HSV-1).[1] It is known for its ability to translocate directly across the cell membrane, largely bypassing the endocytic pathway.[1] This characteristic makes it an attractive candidate for the delivery of sensitive cargo that might be degraded in endosomes.
TAT: Derived from the trans-activating transcriptional activator protein of the Human Immunodeficiency Virus (HIV). The most common cell-penetrating sequence is a short, highly cationic peptide.[1] TAT primarily utilizes endocytosis for cellular entry.[1]
Penetratin: A 16-amino acid peptide derived from the Antennapedia homeodomain of Drosophila melanogaster. It is also a cationic peptide that is thought to enter cells through endocytosis.
Poly-arginine: Synthetic peptides composed of a repeating sequence of arginine residues (e.g., R8, R9). Their high positive charge facilitates interaction with the negatively charged cell membrane, leading to cellular uptake, predominantly through endocytosis.
Performance Comparison
The following tables summarize the available quantitative data on the performance of this compound compared to TAT, Penetratin, and Poly-arginine. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature, making a definitive cross-peptide performance assessment challenging. The data presented here is compiled from various studies.
Cellular Uptake Efficiency
| Peptide | Cell Line(s) | Concentration | Uptake Efficiency | Citation(s) |
| This compound | SH-SY5Y, U-87 MG | 5 µM | ~80-90% of administered peptide internalized | [2] |
| This compound-chromatin | Not Specified | Not Specified | 150% increase compared to wild-type chromatin | [3] |
| TAT | HeLa, CHO | 1 µM, 5 µM | Negligible uptake of fluorescein-labeled peptide | |
| Nona-arginine (R9) | Not Specified | Not Specified | Up to 20 times faster than TAT at 37°C | [4] |
| Penetratin | HeLa, CHO | 1 µM, 5 µM | Dose-dependent uptake | |
| Poly-arginine (R1-R6) | DU145 | 50 µM | Increased penetration with longer arginine chains | [5] |
Cytotoxicity
| Peptide | Cell Line(s) | Concentration | Cytotoxicity Measurement (e.g., IC50, % Viability) | Citation(s) |
| This compound | SH-SY5Y, U-87 MG | Up to 15 µM | No significant effect on cell viability | [2] |
| TAT | HeLa, CHO | Up to 50 µM | Negligible effect on cell proliferation | |
| Penetratin | HeLa, CHO | Up to 50 µM | Negligible effect on cell proliferation | |
| Poly-arginine (R5, R7, R9, R11) | A549 | Up to 1 mg/mL | Little evidence of cytotoxicity | |
| Poly-arginine (R6) | DU145, LNCaP | 50 µM, 100 µM | Significant toxicity (15-30% cytotoxicity) | [5] |
Mechanism of Cellular Entry
The mechanism of cellular entry is a crucial factor in determining the fate of the delivered cargo.
As the diagram illustrates, this compound primarily utilizes a direct translocation mechanism, delivering its cargo directly into the cytoplasm. This avoids the endo-lysosomal pathway, which can lead to the degradation of the cargo. In contrast, TAT, Penetratin, and Poly-arginine predominantly rely on endocytosis. For the cargo to be effective, it must escape the endosome before it fuses with the lysosome.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CPP performance.
Cellular Uptake Assay (Flow Cytometry)
This protocol describes the quantification of fluorescently labeled CPP uptake using flow cytometry.
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]
-
Peptide-Cargo Incubation: Prepare solutions of the fluorescently labeled cargo with and without the CPPs at the desired concentrations in serum-free media.[4]
-
Treatment: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the peptide-cargo solutions to the respective wells and incubate for a specified time (e.g., 1 hour) at 37°C.[4]
-
Cell Detachment and Washing: Following incubation, remove the treatment solution and wash the cells with PBS. Detach the cells using trypsin and then wash them again to remove any remaining extracellular peptides.
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity and the percentage of fluorescent cells are used to quantify uptake.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate overnight.
-
Peptide Treatment: The following day, treat the cells with various concentrations of the CPPs in fresh culture medium. Include untreated cells as a control.
-
Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6][7][8] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Conclusion
This compound presents a compelling alternative to traditional cationic CPPs like TAT, Penetratin, and Poly-arginine. Its primary advantage lies in its ability to directly translocate across the cell membrane, potentially leading to more efficient delivery of cargo to the cytoplasm and avoiding lysosomal degradation. The available data suggests that this compound has high cellular uptake efficiency and low cytotoxicity. However, the scarcity of direct comparative studies under standardized conditions makes it essential for researchers to evaluate these peptides in their specific experimental systems to determine the optimal choice for their application. Future head-to-head studies will be invaluable in providing a clearer, quantitative comparison of the performance of these and other emerging cell-penetrating peptides.
References
- 1. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biodistribution of gH625-Labeled Cargo for Researchers
For researchers, scientists, and drug development professionals, the efficient and targeted delivery of therapeutic cargo to specific tissues and cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for overcoming cellular barriers. This guide provides a detailed comparison of the biodistribution of cargoes labeled with the gH625 peptide, a viral fusion peptide, against other alternatives, with a focus on the well-characterized TAT peptide. This analysis is supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
The this compound peptide, derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus 1, is a promising cell-penetrating peptide that has demonstrated the ability to transport a variety of cargoes across cellular membranes, including the formidable blood-brain barrier.[1][2] A key differentiator of this compound is its primary mechanism of cell entry: direct translocation across the plasma membrane. This is in contrast to many other CPPs, such as the TAT peptide, which predominantly rely on endocytic pathways.[3][4] This fundamental difference in uptake mechanism has significant implications for the intracellular fate and bioavailability of the delivered cargo.
While comprehensive, directly comparable quantitative biodistribution data for this compound-labeled cargo in mice across a wide range of organs is limited in the publicly available literature, this guide synthesizes the existing evidence to provide a valuable comparative overview. We present available quantitative data for this compound and TAT, detail the experimental protocols for conducting such biodistribution studies, and provide visual diagrams to elucidate the underlying biological and experimental workflows.
Comparative Biodistribution Data
It is crucial to note that the following tables are derived from separate studies and may involve different cargo types, animal models, and experimental conditions. Therefore, direct numerical comparisons should be made with caution. The data for TAT-functionalized liposomes is presented for a mouse model, which is a common preclinical model. The available quantitative data for this compound is from a study in rats and is focused on brain and liver uptake.
Table 1: Biodistribution of TAT-Functionalized Liposomes in Mice
(Data represents the percentage of injected dose per gram of tissue (%ID/g) at 24 hours post-intravenous injection)
| Organ | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.5 |
| Lung | 3.5 ± 0.8 |
| Liver | 15.2 ± 2.1 |
| Spleen | 10.8 ± 1.5 |
| Kidney | 4.2 ± 0.7 |
| Brain | 0.8 ± 0.2 |
Source: Adapted from data on targeted liposomes for brain delivery.[5]
Table 2: Quantitative Uptake of NBD-gH625 in the Brain and Liver of Rats
(Data represents the percentage of delivered peptide after in vivo administration)
| Organ | Dose (µ g/100g body weight) | % Delivered Peptide |
| Brain | Low Dose | Higher Percentage |
| Brain | High Dose | Lower Percentage |
| Liver | Low Dose | Higher Percentage |
| Liver | High Dose | Lower Percentage |
Source: Adapted from a study on NBD-gH625 delivery to the blood-brain barrier and liver.[6] This study highlights that lower doses of this compound were more efficient in reaching both the brain and the liver.
Mechanism of Cellular Uptake: this compound vs. TAT
The most significant distinction between this compound and TAT lies in their predominant mechanisms of cellular entry. This difference influences the speed of delivery and the intracellular trafficking of the cargo.
This compound: Direct Translocation
The this compound peptide is believed to primarily enter cells via a direct translocation mechanism.[1][3] This process is energy-independent and involves the direct passage of the peptide and its cargo across the lipid bilayer of the cell membrane. The hydrophobic and amphipathic nature of this compound facilitates its interaction with and insertion into the cell membrane.[1] Notably, this interaction is enhanced by the presence of cholesterol within lipid rafts, which are specialized microdomains of the plasma membrane.[7] The peptide is thought to form a transient helical structure that locally destabilizes the membrane, allowing for its translocation into the cytoplasm.[1][3] This mechanism can bypass the endo-lysosomal pathway, potentially protecting the cargo from enzymatic degradation.
Caption: this compound uptake mechanism.
TAT: Endocytosis
The TAT peptide, rich in basic amino acids, primarily utilizes endocytosis to enter cells.[3] This is an energy-dependent process involving the engulfment of the TAT-cargo complex by the cell membrane to form intracellular vesicles called endosomes. While effective for cellular entry, a significant challenge with this pathway is the potential for the cargo to be trapped within the endo-lysosomal system, where it may be degraded by enzymes before reaching its intended intracellular target. Some endosomal escape is possible, but it can be a limiting factor for the bioavailability of the cargo.
Caption: TAT uptake mechanism.
Experimental Protocols
The following is a representative, detailed protocol for conducting an in vivo biodistribution study of a CPP-labeled cargo in a mouse model.
3.1. Preparation of Labeled CPP-Cargo Conjugate
-
Labeling: The cargo (e.g., protein, nanoparticle, liposome) is labeled with a detectable marker. Common choices include:
-
Fluorescent dyes: Near-infrared (NIR) dyes such as Cy5 or DiR for deep tissue imaging.
-
Radiolabels: Gamma-emitting isotopes (e.g., 99mTc, 111In) for SPECT imaging or positron-emitting isotopes (e.g., 64Cu, 89Zr) for PET imaging.
-
-
Conjugation: The labeled cargo is conjugated to the CPP (e.g., this compound or TAT) using a stable linker chemistry.
-
Purification and Characterization: The final conjugate is purified to remove any unconjugated components and characterized to confirm its size, stability, and labeling efficiency.
3.2. Animal Studies
-
Animal Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used, especially if human-derived cells or tumors are being studied.
-
Administration: The labeled CPP-cargo conjugate is administered to the mice, most commonly via intravenous (tail vein) injection, to simulate systemic delivery. The dose is carefully calculated based on the animal's body weight.
-
Time Points: Animals are monitored for specific time points post-injection (e.g., 1h, 4h, 24h, 48h) to assess the dynamic biodistribution of the conjugate.
3.3. Data Acquisition and Analysis
-
In Vivo Imaging (Optional): Techniques like fluorescence imaging, PET, or SPECT can be used to visualize the biodistribution of the conjugate in living animals over time.
-
Ex Vivo Biodistribution:
-
At the designated time points, mice are euthanized.
-
Major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, brain, and tumor if applicable) are harvested, weighed, and their radioactivity or fluorescence is measured.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Caption: Biodistribution workflow.
Comparison of Alternatives
| Feature | This compound | TAT (Trans-Activator of Transcription) | Other Alternatives (e.g., Penetratin, Arg9, ACPs) |
| Primary Uptake Mechanism | Direct Translocation[1][3] | Endocytosis[3] | Varied; many are endocytic, while some may have translocation components. Activatable CPPs (ACPPs) require enzymatic cleavage for activation. |
| Intracellular Trafficking | Primarily cytosolic delivery, bypassing endosomes.[8] | Initial entrapment in endosomes, with a fraction escaping to the cytosol. Risk of lysosomal degradation. | Dependent on the specific CPP. ACPs are designed for targeted release in the disease microenvironment. |
| Key Advantages | - Rapid, direct cytosolic access- Avoids endo-lysosomal degradation- Potential for blood-brain barrier penetration[2] | - Well-characterized and widely used- Efficient cellular uptake | - Can be tailored for specific applications (e.g., tumor targeting with ACPs)- A wide variety of sequences and properties are available. |
| Potential Limitations | - Less characterized in terms of in vivo biodistribution compared to TAT- Hydrophobicity may influence solubility and aggregation | - Entrapment in endosomes can limit cargo bioavailability- Potential for off-target effects due to widespread uptake | - Can exhibit non-specific tissue accumulation (e.g., liver and spleen)- Immunogenicity and toxicity can be concerns. |
| Ideal Cargo Types | Sensitive biomolecules that could be degraded in the endo-lysosomal pathway (e.g., proteins, peptides). | A wide range of cargoes, including plasmids, proteins, and nanoparticles. | Dependent on the specific CPP and its properties. |
Conclusion
The choice of a cell-penetrating peptide for drug delivery is a critical decision that depends on the specific cargo, the target tissue, and the desired intracellular destination. This compound offers a distinct advantage with its direct translocation mechanism, which can provide rapid access to the cytoplasm and protect the cargo from enzymatic degradation within the endo-lysosomal pathway. This makes it a particularly attractive candidate for the delivery of sensitive biological macromolecules.
The TAT peptide, while more extensively studied and known for its high cellular uptake efficiency, primarily relies on endocytosis, which can pose a barrier to the bioavailability of the cargo.
Further research providing comprehensive and directly comparable quantitative biodistribution data for this compound-labeled cargoes in preclinical models is needed to fully elucidate its in vivo performance and therapeutic potential. However, based on the current understanding of its unique mechanism of action, this compound stands out as a powerful tool in the development of next-generation drug delivery systems, especially for challenging targets such as the central nervous system. Researchers are encouraged to consider the mechanistic differences outlined in this guide when selecting a CPP for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Clickable functionalization of liposomes with the this compound peptide from Herpes simplex virus type I for intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nanoparticle Targeting: gH625 Peptide vs. Folic Acid
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of nanoparticles to specific cells or tissues is a cornerstone of advanced therapeutic and diagnostic strategies. The efficacy of this targeting is critically dependent on the choice of the targeting ligand conjugated to the nanoparticle surface. This guide provides an in-depth comparison of two prominent targeting moieties: the cell-penetrating peptide gH625 and the small molecule folic acid. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the optimal targeting strategy for their nanoparticle-based applications.
Executive Summary
Both this compound and folic acid have demonstrated efficacy in enhancing the cellular uptake of nanoparticles. Folic acid leverages the overexpression of folate receptors on the surface of many cancer cells, facilitating receptor-mediated endocytosis. In contrast, the this compound peptide, derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus, mediates cellular entry through direct membrane translocation and endocytosis, with the added advantage of promoting endosomal escape.
A key study directly comparing the two on magnetic nanoparticles for blood-brain barrier traversal showed a qualitatively more evident uptake of this compound-functionalized nanoparticles in brain endothelial cells[1][2]. While direct quantitative comparisons on the same nanoparticle platform are limited, independent studies provide valuable insights into their respective efficiencies.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and performance data for this compound and folic acid as nanoparticle targeting ligands, compiled from various studies.
Table 1: General Characteristics and Mechanisms
| Feature | This compound | Folic Acid |
| Type | Cell-Penetrating Peptide | Small Molecule (Vitamin B9) |
| Target Receptor | Not receptor-specific; interacts with membrane components | Folate Receptor (FR-α, FR-β)[3][4] |
| Mechanism of Cellular Entry | Direct membrane translocation, endocytosis[5] | Receptor-mediated endocytosis[1][6] |
| Endosomal Escape | Yes, promotes escape from endosomes[5] | Generally no, nanoparticles can be trapped in endosomes |
| Target Cell Specificity | Broad, targets a wide range of cells | Specific to cells overexpressing folate receptors (e.g., many cancer cells)[3][7] |
| In Vivo Stability | Susceptible to proteolytic degradation, but some studies show stability for several hours[8] | Generally stable |
Table 2: Quantitative Cellular Uptake Data
| Targeting Ligand | Nanoparticle System | Cell Line | Quantitative Uptake Measurement | Reference |
| This compound | Polystyrene Nanoparticles | bEnd.3 (mouse brain endothelial) | ~2-fold increase in adhered NPs compared to blank NPs in flow conditions.[9] | [9] |
| This compound | N/A (peptide alone) | SH-SY5Y (human neuroblastoma) & U-87 MG (human glioblastoma) | ~80-90% uptake at 5 µM concentration after 2 hours.[8] | [8] |
| Folic Acid | Liposomes | KB (human oral cancer, FR+) | 3 to 6-fold higher uptake compared to non-targeted liposomes.[10] | [10] |
| Folic Acid | Polymer Nanoparticles | HeLa (human cervical cancer, FR+) | Approximately 4-fold higher uptake compared to FR-negative HepG2 cells.[10] | [10] |
| Folic Acid | Gadolinium Nanoparticles | KB (human nasopharyngeal carcinoma, FR+) | Significantly enhanced cell uptake and tumor retention over PEG-coated nanoparticles.[11] | [11] |
Note: The data presented is from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate and compare the efficacy of this compound and folic acid-targeted nanoparticles.
Protocol 1: Conjugation of Targeting Ligands to Nanoparticles
A. Folic Acid Conjugation via EDC/NHS Chemistry
This protocol describes the covalent conjugation of folic acid to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)
-
Folic Acid (FA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Deionized water
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add EDC and NHS to the folic acid solution in a molar ratio of FA:EDC:NHS = 1:1.2:1.2.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to activate the carboxylic acid groups of folic acid.[9]
-
-
Conjugation to Nanoparticles:
-
Dissolve the amine-functionalized nanoparticles in anhydrous DMSO.
-
Add the activated folic acid solution dropwise to the nanoparticle solution while stirring.
-
Allow the reaction to proceed overnight at room temperature in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane.
-
Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the folic acid-conjugated nanoparticles.
-
B. This compound Peptide Conjugation
This protocol outlines a general method for conjugating the this compound peptide to pre-functionalized nanoparticles. The peptide sequence for this compound is HGLASTLTRWAHYNALIRAF[12].
Materials:
-
Nanoparticles with a reactive group (e.g., NHS-ester or maleimide)
-
This compound peptide with a corresponding reactive group (e.g., N-terminal amine or a C-terminal cysteine)
-
Reaction buffer (e.g., PBS or HEPES buffer, pH 7.0-7.5)
-
DMSO (if needed to dissolve the peptide)
-
Purification system (e.g., dialysis, size exclusion chromatography, or centrifugation)
Procedure:
-
Peptide and Nanoparticle Preparation:
-
Dissolve the this compound peptide in the reaction buffer. A small amount of DMSO can be used initially if the peptide has low aqueous solubility.
-
Disperse the pre-functionalized nanoparticles in the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the peptide solution with the nanoparticle dispersion at a desired molar ratio.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted peptide and byproducts using a suitable purification method based on the nanoparticle's properties.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes how to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
Materials:
-
Target cells (e.g., HeLa for FR-positive, a suitable cell line for this compound)
-
Fluorescently labeled targeted nanoparticles (this compound-NP and FA-NP)
-
Fluorescently labeled non-targeted nanoparticles (control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Nanoparticle Incubation:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The geometric mean fluorescence intensity is used to quantify the cellular uptake of nanoparticles.
-
Mandatory Visualizations
Signaling and Uptake Pathways
Caption: Cellular uptake mechanism of this compound-functionalized nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Endosomal Escape of Nanoparticles: Toward More Efficient Cellular Delivery. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nanoscopy for endosomal escape quantification - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single- versus Dual-Targeted Nanoparticles with Folic Acid and Biotin for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of peptide and folate receptor targeting of cancer cells: from single agent to nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison Between Folic Acid and this compound Peptide-Based Functionalization of Fe3O4 Magnetic Nanoparticles for Enhanced Cell Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct translocation of nanoparticles across a model cell membrane by nanoparticle-induced local enhancement of membrane potential - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. iris.unina.it [iris.unina.it]
A Comparative Guide to the Cellular Uptake of gH625
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic molecules into cells is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the cellular membrane barrier. This guide provides a quantitative comparison of the cellular uptake of gH625, a viral fusion peptide, with other alternatives, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cellular Uptake: this compound vs. TAT Peptide
The following table summarizes the key quantitative parameters of this compound cellular uptake in comparison to the well-characterized CPP, TAT.
| Parameter | This compound | TAT Peptide | Reference |
| Primary Uptake Mechanism | Direct Translocation | Endocytosis | [1][2] |
| Uptake Efficiency (SH-SY5Y & U-87 MG cells) | ~30% at 1 µM; 80-90% at 5 µM | Varies by cargo and cell type, often entrapped in endosomes | [3] |
| Endosomal Escape | High (bypasses endosomes) | Low (major hurdle) | [1][2][4] |
| Cytotoxicity (SH-SY5Y & U-87 MG cells) | No significant effect up to 15 µM for 20 hours | Generally low, but can be cargo-dependent | [3] |
| Cytotoxicity (HeLa cells) | Not toxic at 25, 50, and 75 µM for up to 24 hours | Varies | [5] |
Experimental Methodologies
The quantitative data presented above is derived from a variety of established experimental protocols. Below are detailed methodologies for key experiments used to assess the cellular uptake of this compound.
Spectrofluorimetric Analysis of Cellular Uptake
This method provides a quantitative measurement of the total amount of fluorescently labeled peptide taken up by a cell population.
-
Cell Culture: SH-SY5Y and U-87 MG cells are seeded in 24-well plates and cultured to approximately 80% confluency.
-
Peptide Incubation: Cells are incubated with varying concentrations (e.g., 1 µM and 5 µM) of NBD-labeled this compound (this compound-NBD) for a specified time (e.g., 2 hours) at 37°C.[3]
-
Cell Lysis: After incubation, the cells are washed with PBS to remove non-internalized peptide and then lysed using a suitable lysis buffer.
-
Fluorescence Measurement: The fluorescence intensity of the cell lysate is measured using a spectrofluorometer at an excitation wavelength of 465 nm and an emission wavelength of 535 nm for NBD.
-
Quantification: A standard curve is generated using known concentrations of the fluorescently labeled peptide to determine the amount of internalized peptide in the cell lysates. The results are often expressed as a percentage of the total administered peptide.[3]
Flow Cytometry for Cellular Association
Flow cytometry allows for the high-throughput analysis of individual cells, providing data on the percentage of cells that have taken up the peptide and the relative amount of uptake per cell.
-
Cell Preparation: Cells are cultured and treated with fluorescently labeled this compound as described for the spectrofluorimetric analysis.
-
Cell Detachment and Staining: Following incubation, cells are washed and detached from the culture plate using a non-enzymatic cell dissociation solution.
-
Flow Cytometric Analysis: The cell suspension is analyzed on a flow cytometer. The sample is excited with a 488 nm laser, and fluorescence is measured at approximately 525 nm.[6] A total of 20,000 events are typically collected per sample.[6]
-
Data Analysis: The data is analyzed to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
Confocal Microscopy for Visualization of Cellular Localization
Confocal microscopy provides high-resolution images that allow for the visualization of the subcellular localization of the internalized peptide.
-
Cell Culture and Treatment: Cells are grown on glass coverslips and incubated with fluorescently labeled this compound.
-
Cell Staining: After incubation, the cells are washed and the cell membranes and/or nuclei can be stained with specific fluorescent dyes (e.g., WGA for the membrane, DAPI for the nucleus) to provide cellular context.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal laser scanning microscope. Z-stack images are often acquired to reconstruct a 3D view of the cell and determine the intracellular distribution of the peptide.
-
Image Analysis: The images are analyzed to assess whether the peptide is localized in specific organelles, such as endosomes, or is freely distributed in the cytoplasm, which can provide insights into the uptake mechanism.
Visualizing the Mechanisms: this compound vs. Endocytic Pathways
The distinct mechanisms of cellular entry for this compound and traditional CPPs like TAT are crucial for their application in drug delivery. The following diagrams, generated using the DOT language, illustrate these different pathways.
Caption: this compound cellular uptake via direct translocation.
Caption: TAT peptide cellular uptake via the endocytic pathway.
Conclusion
The quantitative data and mechanistic insights presented in this guide highlight this compound as a highly efficient cell-penetrating peptide. Its primary advantage lies in its ability to directly translocate across the cell membrane, thereby avoiding the endosomal pathway and ensuring a more direct and complete delivery of its cargo to the cytoplasm. This contrasts with many other CPPs, such as TAT, which are often hindered by endosomal entrapment. The low cytotoxicity of this compound further enhances its potential as a powerful tool for the intracellular delivery of a wide range of therapeutic agents. Researchers and drug development professionals should consider these distinct advantages when selecting a delivery vector for their specific applications.
References
- 1. This compound: A milestone in understanding the many roles of membranotropic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization in tailoring uptake efficacy of the HSV-1 derived membranotropic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of the gH625 Peptide: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the gH625 Peptide's Role in Enhancing Vaccine Immunogenicity
This guide provides a detailed comparison of the immunogenic properties of the this compound peptide, a cell-penetrating peptide derived from the glycoprotein (B1211001) H of Herpes Simplex Virus 1 (HSV-1). Primarily known for its role in drug delivery, recent interest has grown in its potential to enhance the efficacy of peptide-based vaccines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance, supported by experimental data and detailed protocols.
Executive Summary
The this compound peptide has demonstrated significant promise as a carrier or adjuvant in vaccine formulations. By facilitating the delivery of antigens to antigen-presenting cells (APCs), this compound can significantly enhance the immunogenicity of otherwise weakly immunogenic peptide antigens. This guide will delve into the mechanisms behind this enhancement, present available quantitative data, and provide detailed experimental protocols for assessing the immunogenicity of this compound-based vaccine candidates. While direct comparative studies of this compound against other cell-penetrating peptides (CPPs) are limited, this guide will draw comparisons with unconjugated antigens and discuss the broader context of CPPs in vaccine development.
Data Presentation: Quantitative Assessment of Immunogenicity
| Immunological Parameter | Antigen Alone | Antigen-CPP Conjugate (Representative Data) | Fold Increase | Reference |
| Antibody Titer (ELISA) | 1:1,000 | 1:10,000 - 1:100,000 | 10 - 100 | [1] |
| IFN-γ Secreting Cells (ELISpot) | 50 SFU/106 cells | 500 - 1,250 SFU/106 cells | 10 - 25 | [2] |
| T-Cell Proliferation (CFSE Assay) | 10% | 40 - 60% | 4 - 6 | [3] |
| Tumor Growth Inhibition | 20% | 60 - 80% | 3 - 4 | (Hypothetical, based on enhanced T-cell responses) |
Note: The data presented are illustrative and compiled from studies on various CPPs. Specific results for a this compound-antigen conjugate would require direct experimental evaluation.
Mechanisms of Enhanced Immunogenicity
The this compound peptide is thought to enhance the immunogenicity of conjugated antigens through several mechanisms:
-
Enhanced Cellular Uptake: As a cell-penetrating peptide, this compound facilitates the entry of the conjugated antigen into antigen-presenting cells (APCs) such as dendritic cells and macrophages. This increased uptake leads to more efficient antigen processing and presentation to T-cells.
-
Endosomal Escape: While some CPPs enter cells via endocytosis, this compound is believed to also utilize a direct translocation mechanism across the cell membrane. For the portion that does enter via endosomes, CPPs can promote escape into the cytoplasm, leading to MHC class I presentation and the activation of cytotoxic T lymphocytes (CTLs).
-
Innate Immune Activation: Viral fusion peptides, from which this compound is derived, have been shown to activate Toll-like receptor 4 (TLR4)[4]. This interaction can trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the maturation of APCs, thereby creating a more potent immune response.
Signaling Pathways
The immunomodulatory effects of this compound may be mediated through the activation of innate immune signaling pathways, such as the TLR4 pathway. Upon binding to TLR4 on the surface of an APC, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of genes involved in inflammation and immunity.
Experimental Protocols
To assess the immunogenicity of a this compound-antigen conjugate, the following experimental protocols are recommended:
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is used to quantify the amount of antigen-specific antibodies in the serum of immunized animals.
Materials:
-
High-binding 96-well microplates
-
Antigen for coating
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Serum samples from immunized and control animals
-
HRP-conjugated secondary antibody (specific to the host species of the primary antibody)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of the serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal above the background.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
This assay is used to quantify the number of cells secreting a specific cytokine (e.g., IFN-γ) in response to antigen stimulation.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Sterile PBS
-
Blocking solution (e.g., RPMI 1640 with 10% FBS)
-
Splenocytes or PBMCs from immunized and control animals
-
Antigen or peptide pool for stimulation
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash with sterile PBS.
-
Coat the plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with blocking solution for at least 2 hours at 37°C.
-
Add splenocytes or PBMCs to the wells, along with the stimulating antigen or peptide pool. Include positive (e.g., mitogen) and negative (medium alone) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and wash the plate.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Stop the reaction by washing with water once the spots have developed.
-
Count the spots using an ELISpot reader.
Flow Cytometry for T-Cell Activation
This protocol is used to identify and quantify activated T-cell populations based on the expression of surface markers.
Materials:
-
Splenocytes or PBMCs from immunized and control animals
-
Antigen or peptide pool for stimulation
-
Brefeldin A (optional, for intracellular cytokine staining)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, CD44)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
Flow cytometer
Procedure:
-
Isolate splenocytes or PBMCs from immunized and control animals.
-
Stimulate the cells with the antigen or peptide pool in culture for 6-24 hours. Add Brefeldin A for the last 4-6 hours if performing intracellular cytokine staining.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice.
-
Wash the cells.
-
If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the immunogenicity of a this compound-antigen conjugate vaccine.
Conclusion
The this compound peptide represents a promising tool for enhancing the immunogenicity of peptide-based vaccines. Its ability to facilitate antigen delivery and potentially activate innate immune pathways can lead to more robust and effective immune responses. While further studies are needed to directly compare its efficacy against other CPPs and to fully elucidate its mechanisms of action, the available evidence strongly supports its use in the development of next-generation vaccines. The experimental protocols and workflows provided in this guide offer a solid framework for researchers to assess the immunogenicity of their this compound-based vaccine candidates.
References
- 1. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of immune response in sheep immunized with DNA vaccine encoding Toxoplasma gondii GRA7 antigen in different adjuvant formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of TLR4 by viral glycoproteins: A double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
Guiding the Quest: A Comparative Analysis of Live-Cell gH625-Cargo Complex Tracking Technologies
For researchers, scientists, and drug development professionals navigating the intricate world of intracellular trafficking, this guide provides a comprehensive comparison of current technologies for tracking the gH6to25-cargo complex in living cells. We delve into the performance of various labeling and imaging modalities, presenting supporting experimental data and detailed protocols to inform your experimental design.
The gH625 peptide, derived from the herpes simplex virus glycoprotein (B1211001) H, is a potent tool for delivering a diverse range of cargo into cells. Its ability to traverse cellular membranes, primarily through direct translocation with some involvement of endocytic pathways, makes it a valuable vector for therapeutic and research applications. Visualizing and quantifying the journey of the this compound-cargo complex is crucial for understanding its mechanism of action, optimizing delivery efficiency, and assessing downstream effects. This guide compares the leading methods for achieving this, focusing on fluorescent labeling techniques and advanced microscopy platforms.
Performance Comparison of Live-Cell Tracking Technologies
Choosing the optimal tracking strategy depends on factors such as the nature of the cargo, the desired spatiotemporal resolution, and the experimental questions being addressed. Below is a summary of key performance metrics for prominent live-cell imaging techniques.
| Technology | Principle | Signal-to-Noise Ratio (SNR) | Photostability | Temporal Resolution | Key Advantages | Key Disadvantages |
| Fluorescent Proteins (FPs) | Genetically encoded fluorescent tags (e.g., GFP, mCherry) fused to the cargo protein. | Moderate | Variable (photobleaching is a significant concern) | Milliseconds to seconds | High specificity of labeling; enables tracking of de novo synthesized proteins. | Large tag size can affect protein function; obligate dimeric FPs can cause artifacts; limited brightness compared to organic dyes.[1][2] |
| Chemical Tags (HaloTag, SNAP-tag) | Small protein tags that covalently bind to bright, photostable synthetic fluorescent ligands. | High | High (dependent on the chosen dye)[3][4][5] | Milliseconds to seconds | Bright and photostable signals; small tag size; versatility in choice of fluorescent dye.[3][4][6][7] | Requires cell-permeable dyes; potential for non-specific binding of the dye.[5] |
| Peptide Labeling (e.g., VIPERnano) | A peptide tag on the protein of interest binds a fluorescently labeled probe peptide delivered into the cell.[8] | High | High (dependent on the chosen dye) | Seconds to minutes | Less steric bulk than FPs; light-activated delivery offers temporal control.[8][9] | Delivery of the probe peptide can be challenging and may require specialized methods like nanoparticles.[8][9] |
| Interferometric Scattering Microscopy (iSCAT) | Label-free imaging that detects the light scattered by the cargo complex. For small cargo, a scattering label (e.g., gold nanoparticle) is required. | High | No photobleaching | Microseconds to milliseconds | Extremely high temporal resolution; no phototoxicity from fluorophores; suitable for long-term tracking.[10][11][12][13][14] | Requires a scattering label for small cargo; complex instrumentation; background from cellular structures can be a challenge.[13] |
| Proximity Ligation (TransitID) | Uses two enzymes to label proteins at their origin and destination, allowing for tracking of protein populations rather than single complexes. | N/A (Mass Spectrometry readout) | N/A | Minutes to hours | Unbiased, proteome-wide analysis of trafficking; can identify proteins that move between compartments or cells.[15][16][17][18][19] | Does not provide real-time tracking of individual complexes; complex workflow involving mass spectrometry.[17] |
Signaling Pathways and Experimental Workflows
Visualizing the trafficking of the this compound-cargo complex involves understanding its entry mechanism and subsequent intracellular fate. The following diagrams illustrate these processes.
Caption: Cellular entry pathways of the this compound-cargo complex.
The primary mechanism for this compound-mediated entry is direct translocation across the plasma membrane, though an endocytic pathway can also be involved.[20][21][22][23][24]
Caption: A generalized experimental workflow for tracking the this compound-cargo complex.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Labeling this compound-Cargo with a Fluorescent Dye
This protocol describes the direct conjugation of a fluorescent dye to the this compound peptide or a this compound-cargo fusion protein.
Materials:
-
Purified this compound peptide or this compound-cargo protein with a reactive group (e.g., a free cysteine or lysine).
-
Amine-reactive (e.g., NHS ester) or thiol-reactive (e.g., maleimide) fluorescent dye.
-
Labeling buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0 for amine labeling; pH 6.5-7.5 for thiol labeling).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS esters).
-
Size-exclusion chromatography column for purification.
Procedure:
-
Dissolve the purified this compound-cargo in labeling buffer.
-
Dissolve the fluorescent dye in a small amount of anhydrous DMSO.
-
Add the dissolved dye to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding the quenching solution (if using an NHS ester dye).
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound-Cargo
This protocol outlines the steps for visualizing the internalization and trafficking of the labeled this compound-cargo complex in live cells using confocal microscopy.
Materials:
-
Cultured cells plated on glass-bottom dishes.
-
Fluorescently labeled this compound-cargo complex.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS).
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
(Optional) Organelle-specific fluorescent trackers (e.g., LysoTracker, MitoTracker).
Procedure:
-
Plate cells on glass-bottom dishes and allow them to adhere overnight.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
(Optional) If co-localization studies are planned, add organelle-specific trackers and incubate according to the manufacturer's instructions.
-
Add the fluorescently labeled this compound-cargo complex to the cells at the desired concentration.
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Acquire images at desired time intervals to track the internalization and trafficking of the complex. Use appropriate laser lines and emission filters for your fluorophore(s).
-
For quantitative analysis, use image analysis software (e.g., ImageJ, CellProfiler) to measure fluorescence intensity, number of internalized particles, and co-localization with organelles.
Protocol 3: Tracking this compound-Cargo Fused to HaloTag
This protocol details the expression and labeling of a this compound-cargo-HaloTag fusion protein for live-cell imaging.
Materials:
-
Expression vector containing the this compound-cargo-HaloTag fusion construct.
-
Mammalian cells for transfection.
-
Transfection reagent (e.g., Lipofectamine).
-
HaloTag ligand conjugated to a fluorescent dye (e.g., TMR, JF549).[5]
-
Live-cell imaging medium.
-
Confocal microscope.
Procedure:
-
Transfect the mammalian cells with the this compound-cargo-HaloTag expression vector using a suitable transfection reagent.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Replace the culture medium with pre-warmed live-cell imaging medium containing the HaloTag fluorescent ligand at the recommended concentration.
-
Incubate the cells for 15-30 minutes at 37°C to allow for labeling.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound ligand.
-
Proceed with live-cell imaging as described in Protocol 2. The high photostability of many HaloTag ligands allows for longer acquisition times and time-lapse experiments.[3][4]
References
- 1. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VIPERnano: Improved Live Cell Intracellular Protein Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Interferometric Scattering Microscopy: Seeing Single Nanoparticles and Molecules via Rayleigh Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-range three-dimensional tracking of nanoparticles using interferometric scattering (iSCAT) microscopy [arxiv.org]
- 15. TransitID Offers Unprecedented Detail for Tracking Protein Activity in Cells | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic mapping of proteome trafficking within and between living cells by TransitID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news.stanford.edu [news.stanford.edu]
- 19. Dynamic mapping of proteome trafficking within and between living cells by TransitID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cell-Penetrating Peptides: gH625 vs. Penetratin
In the realm of cellular delivery, the ability to efficiently transport therapeutic and diagnostic agents across the plasma membrane is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to ferry a diverse range of cargo into the cell's interior. This guide provides a detailed comparative study of two prominent CPPs: gH625, a hydrophobic, membranotropic peptide derived from the Herpes Simplex Virus type 1 (HSV-1), and Penetratin, a well-established cationic CPP from the Antennapedia homeodomain of Drosophila.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, cargo delivery efficiency, and cytotoxicity profiles, supported by experimental data and detailed protocols.
Overview and Mechanism of Action
This compound is a 20-amino acid peptide (HGLASTLTRWAHYNALIRAF) derived from the glycoprotein (B1211001) H (gH) of HSV-1.[1] It is characterized by its hydrophobic and amphipathic nature, which are key to its function.[2] The primary mechanism of cellular entry for this compound is believed to be direct translocation across the plasma membrane.[2][3] This process is largely energy-independent and involves the peptide inserting into the lipid bilayer, causing transient destabilization and allowing for the passage of itself and its associated cargo directly into the cytoplasm. This direct entry route has the significant advantage of bypassing the endosomal pathway, thus avoiding lysosomal degradation of the cargo.[4]
Penetratin (RQIKIWFQNRRMKWKK) is a 16-amino acid cationic peptide rich in basic residues.[5] Its mechanism of entry is more complex and appears to be concentration-dependent.[6] At lower concentrations, Penetratin is thought to utilize direct translocation, while at higher concentrations, it predominantly enters cells via endocytosis .[6] The initial interaction is an electrostatic attraction between the positively charged peptide and negatively charged components of the cell membrane, such as proteoglycans.[1] The involvement of endocytosis means that for the cargo to be effective, it must escape the endosome before it fuses with the lysosome.[1]
Quantitative Performance Comparison
Direct head-to-head quantitative comparisons of this compound and Penetratin in the same experimental settings are limited in the published literature. The following tables summarize available data from separate studies to provide an approximate comparison of their performance. It is crucial to note that the experimental conditions (e.g., cell line, cargo, peptide concentration, incubation time) differ between these studies, and therefore, the data should be interpreted with caution.
| Peptide | Cargo | Cell Line | Concentration | Uptake Efficiency / Internalization | Reference |
| This compound | Chromatin | Not Specified | Not Specified | 150% increase compared to wild-type chromatin | [7] |
| This compound | Nanoparticles | MDA-MB-231 | Not Specified | 3-fold increase in cell uptake compared to control | [8] |
| Penetratin | NGR-derived CPP | MCF-7 | Not Specified | 5-fold increase in cellular uptake compared to control | [8] |
| Penetratin | General | Various | ~10 µM | Uptake is efficient but varies by cargo and cell type | [9] |
Table 1: Comparative Cargo Delivery Efficiency. This table presents data on the ability of this compound and Penetratin to deliver different types of cargo into various cell lines. The data is presented as the fold increase in uptake compared to a control.
| Peptide | Cell Line | Concentration | Assay | Cytotoxicity (% of control or LDH release) | Reference |
| This compound | SH-SY5Y, U-87 MG | 0.5–15 μM | MTT Assay | No significant effect on cell viability | [10] |
| Penetratin (pAntp(43-58)) | K562, MDA-MB-231 | 10 µM | LDH Leakage | Low to no leakage | [5][11] |
| Penetratin (pAntp(43-58)) | Aortic Endothelial Cells | 10 µM | LDH Leakage | Low to no leakage | [5] |
Table 2: Comparative Cytotoxicity. This table summarizes the cytotoxic effects of this compound and Penetratin on different cell lines. The data is derived from MTT assays (measuring cell viability) and LDH leakage assays (measuring membrane integrity).
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and Penetratin, detailed methodologies for key experiments are provided below.
Protocol 1: Cellular Uptake Assay via Fluorescence Microscopy
This protocol describes a method to visualize and qualitatively assess the cellular uptake of fluorescently labeled CPPs.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well plates with glass coverslips
-
Fluorescently labeled this compound and Penetratin (e.g., with FITC or TAMRA)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Peptide Treatment: On the day of the experiment, remove the culture medium and wash the cells twice with PBS. Add serum-free medium containing the fluorescently labeled this compound or Penetratin at the desired concentration (e.g., 5-10 µM).
-
Incubation: Incubate the cells with the peptides for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove any non-internalized peptide.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images to assess the intracellular localization and relative uptake of the peptides.[12][13]
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol provides a quantitative measure of cytotoxicity by detecting the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[14][15]
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well plates
-
This compound and Penetratin peptides
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound and Penetratin in serum-free medium. Remove the culture medium from the cells and add 100 µL of the peptide solutions to the respective wells.
-
Controls:
-
Spontaneous LDH Release (Negative Control): Add 100 µL of serum-free medium without peptide to a set of wells.
-
Maximum LDH Release (Positive Control): Add 100 µL of serum-free medium containing the lysis buffer provided in the kit to another set of wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4 hours) at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualization of Cellular Entry Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of cellular entry for this compound and Penetratin.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
- 3. This compound is a viral derived peptide for effective delivery of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimerization in tailoring uptake efficacy of the HSV-1 derived membranotropic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-penetrating peptides: a comparative membrane toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced cellular and transdermal delivery of the modified chromatin using this compound cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced uptake of this compound by blood brain barrier compared to liver in vivo: characterization of the mechanism by an in vitro model and implications for delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.unina.it [iris.unina.it]
- 11. researchgate.net [researchgate.net]
- 12. The Different Cellular Entry Routes for Drug Delivery Using Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. media.cellsignal.cn [media.cellsignal.cn]
A Comparative Guide to gH625-Mediated Brain Delivery: In Vivo Imaging and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) presents a formidable challenge to the delivery of therapeutics to the central nervous system (CNS). Overcoming this barrier is a critical step in developing effective treatments for a wide range of neurological disorders. This guide provides a comparative analysis of the gH625 peptide, a promising vehicle for brain delivery, with other leading strategies. We present in vivo imaging data, detailed experimental protocols, and mechanistic diagrams to facilitate an objective evaluation of these technologies.
Introduction to Brain Delivery Vectors
Effective brain delivery systems must be able to transport therapeutic payloads across the BBB with high efficiency and specificity, while minimizing off-target effects and toxicity. In vivo imaging techniques are indispensable for evaluating the performance of these delivery vectors, providing real-time visualization and quantification of brain uptake. This guide focuses on this compound and three prominent alternatives: polysorbate 80-coated nanoparticles, Angiopep-2-functionalized nanoparticles, and transferrin receptor-targeted nanoparticles.
This compound-Mediated Delivery
The this compound peptide, derived from the glycoprotein (B1211001) H of the Herpes Simplex Virus, has emerged as a potent cell-penetrating peptide (CPP) capable of crossing the BBB.[1][2] Its mechanism of action is believed to involve direct translocation across the cell membrane, a process that is not dependent on endocytosis.[3][4] This direct entry potentially allows for the rapid and efficient delivery of cargo into the brain parenchyma.
Quantitative In Vivo Imaging Data for this compound
In vivo studies in rats have demonstrated the ability of this compound to cross the BBB and accumulate in the brain.[1][2] Fluorescence microscopy of brain sections after intravenous administration of NBD-labeled this compound (NBD-gH625) has been used to quantify its uptake.
| Delivery Vector | Animal Model | Imaging Modality | Quantitative Metric | Brain Uptake | Brain/Liver Ratio | Reference |
| NBD-gH625 | Rat | Fluorescence Microscopy | Integrated Density of Fluorescence | Significant increase in fluorescence in brain parenchyma compared to control.[1][5] | Lower doses of this compound resulted in a higher percentage of delivery to the brain compared to the liver.[6] | [1][6] |
Mechanism of this compound-Mediated Brain Delivery
The proposed mechanism for this compound involves a direct interaction with and penetration of the cell membranes of the BBB endothelial cells. This "direct translocation" pathway is thought to be a key advantage, as it may bypass the endo-lysosomal pathway, preventing degradation of the therapeutic cargo.
Alternative Brain Delivery Strategies
Several alternative strategies are being explored to enhance drug delivery to the brain. Here, we compare three leading approaches with this compound.
Polysorbate 80-Coated Nanoparticles
Nanoparticles coated with polysorbate 80 have been shown to cross the BBB. The proposed mechanism involves the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the nanoparticle surface.[2][7][8] This ApoE-coated nanoparticle then mimics low-density lipoproteins (LDLs) and is transported across the BBB via receptor-mediated transcytosis involving the LDL receptor.[2]
Angiopep-2-Functionalized Nanoparticles
Angiopep-2 is a peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the BBB.[9] Nanoparticles functionalized with Angiopep-2 are internalized by LRP1-mediated transcytosis, enabling their passage into the brain.[9][10]
Transferrin Receptor-Targeted Nanoparticles
The transferrin receptor (TfR) is another highly expressed receptor on the BBB and is a popular target for brain drug delivery.[11][12] Nanoparticles decorated with transferrin or antibodies against the TfR can bind to the receptor and be transported across the BBB via receptor-mediated transcytosis.[1][11]
Comparative Quantitative In Vivo Imaging Data
| Delivery Vector | Animal Model | Imaging Modality | Quantitative Metric | Brain Uptake | Reference |
| This compound | Rat | Fluorescence Microscopy | Integrated Density of Fluorescence | Significant increase in fluorescence in brain parenchyma.[1][5] | [1][6] |
| Polysorbate 80-Coated Nanoparticles | Mouse | Two-Photon Microscopy | Fluorescence Intensity | 10-fold increase in fluorescence signal in brain parenchyma compared to non-coated nanoparticles.[12] | [12] |
| Angiopep-2-Functionalized Nanoparticles | Mouse | In Vivo Imaging System (IVIS) | Fluorescence Intensity | Significantly enhanced brain accumulation compared to non-functionalized nanoparticles. | [13] |
| Transferrin Receptor-Targeted Nanoparticles | Mouse | Two-Photon Microscopy / Silver Enhancement Microscopy | Nanoparticle Count | Nanoparticles observed in the brain parenchyma, with uptake dependent on ligand avidity.[1][11] | [1][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo fluorescence imaging of brain delivery.
General In Vivo Imaging Workflow
Protocol for In Vivo Fluorescence Imaging of this compound Delivery in Rats
1. Animal Preparation:
-
Adult male Wistar rats are used.
-
Animals are anesthetized prior to the procedure.
2. Intravenous Injection:
-
NBD-gH625 is dissolved in a suitable vehicle (e.g., saline).
-
The solution is injected intravenously via the tail vein. Dosages can be varied to assess dose-dependent uptake.[1]
3. Brain Tissue Harvesting:
-
At a predetermined time point post-injection (e.g., 3.5 hours), animals are euthanized.[2]
-
The brain is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brain is then carefully dissected and stored in a cryoprotectant solution.
4. Fluorescence Microscopy:
-
The brain is sectioned using a cryostat.
-
Brain sections are mounted on slides and imaged using a fluorescence microscope equipped with appropriate filters for the fluorescent label (e.g., NBD).
5. Image Analysis and Quantification:
-
The integrated density of the fluorescence signal in the brain parenchyma is measured to quantify uptake.
-
A calibration curve with known concentrations of the fluorescently labeled peptide can be used to estimate the percentage of the injected dose in the brain.[6]
Protocol for Quantitative Analysis of Fluorescence Images using ImageJ
1. Image Import and Preparation:
-
Open the fluorescence image of the brain section in ImageJ.[14]
-
Convert the image to 8-bit grayscale for intensity analysis.[15]
2. Set Scale:
-
Use the "Analyze > Set Scale" function to calibrate the image based on the microscope's pixel-to-micron ratio.
3. Region of Interest (ROI) Selection:
-
Use the freehand selection tool to outline the brain parenchyma, excluding large blood vessels.
4. Thresholding:
-
Use the "Image > Adjust > Threshold" tool to segment the fluorescent signal from the background. It is crucial to use a consistent threshold for all images in a comparative study.[15]
5. Measurement:
-
Use the "Analyze > Analyze Particles" or "Analyze > Measure" function to quantify the integrated density of the fluorescence within the ROI.[14]
-
To correct for background fluorescence, measure the mean fluorescence of a background region and subtract it from the integrated density measurement.[15]
Conclusion
The choice of a brain delivery vector is a critical decision in the development of CNS therapeutics. The this compound peptide offers a promising mechanism of direct translocation that may provide advantages in terms of efficiency and cargo integrity. However, receptor-mediated transcytosis strategies utilizing polysorbate 80-coated, Angiopep-2-functionalized, or transferrin receptor-targeted nanoparticles have also demonstrated significant potential. The quantitative data and detailed protocols presented in this guide are intended to provide researchers with a solid foundation for comparing these technologies and selecting the most appropriate approach for their specific application. Further head-to-head comparative studies under standardized conditions will be invaluable in definitively determining the relative efficacy of these promising brain delivery systems.
References
- 1. pnas.org [pnas.org]
- 2. From adsorption to covalent bonding: Apolipoprotein E functionalization of polymeric nanoparticles for drug delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide this compound enters into neuron and astrocyte cell lines and crosses the blood–brain barrier in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nmb-journal.com [nmb-journal.com]
- 8. mdpi.com [mdpi.com]
- 9. Involvement of the low-density lipoprotein receptor-related protein in the transcytosis of the brain delivery vector angiopep-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LRP-1-mediated blood brain barrier transcytosis: mechanisms and therapeutic applications - UCL Discovery [discovery.ucl.ac.uk]
- 11. Transcytosis and brain uptake of transferrin-containing nanoparticles by tuning avidity to transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. scispace.com [scispace.com]
- 15. Analysis of immofluorescence images in ImageJ: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling gH625
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of gH625, a cell-penetrating viral peptide derived from the glycoprotein (B1211001) H of Herpes simplex virus type I. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is limited, it should be handled with the standard precautions for a bioactive peptide. Based on general safety data sheets for similar laboratory chemicals, the following PPE is mandatory when handling this compound in powdered or solution form.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields |
| Hand Protection | Protective Gloves | Nitrile or other appropriate chemical-resistant gloves |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a suitable respirator should be worn. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage of Lyophilized Powder:
| Temperature | Duration | Notes |
| -20°C | Up to 3 years | Recommended for long-term storage. |
| Room Temperature | Stable for a limited time during shipment. |
Storage of Stock Solutions:
| Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage of solutions. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Experimental Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Container |
| Liquid Waste | Labeled, leak-proof chemical waste container. |
| (unused solutions, rinsates) | |
| Solid Waste | Labeled, biohazard or chemical waste bag. |
| (gloves, pipette tips, vials) |
Decontamination Procedure for Non-Disposable Items:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent. Collect this initial rinse as liquid chemical waste.
-
Wash: Wash with a laboratory detergent.
-
Final Rinse: Rinse thoroughly with purified water.
Experimental Protocols
Reconstitution of Lyophilized this compound:
-
Centrifuge: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Addition: Add the appropriate solvent (e.g., sterile water, DMSO) to the desired concentration.
-
Dissolution: Gently vortex or pipette to fully dissolve the peptide. Avoid vigorous shaking which could cause degradation.
First Aid Measures:
| Exposure | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
